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Foundational

An In-depth Technical Guide to 3-(4-Ethylcyclohexyl)azetidin-3-ol for Researchers and Drug Development Professionals

Foreword: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inher...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling tool for medicinal chemists to sculpt molecules with enhanced pharmacological and pharmacokinetic properties.[1] The conformational rigidity of the azetidine ring, when incorporated into a drug candidate, can lead to a more pre-organized presentation to its biological target, potentially increasing binding affinity and selectivity. Furthermore, azetidine-containing compounds often exhibit improved metabolic stability and aqueous solubility compared to their larger heterocyclic counterparts.[2][3] This guide provides a comprehensive technical overview of a specific, novel azetidine derivative, 3-(4-Ethylcyclohexyl)azetidin-3-ol, for researchers and drug development professionals exploring new chemical entities.

Chemical Identity and Structure

The chemical structure of 3-(4-Ethylcyclohexyl)azetidin-3-ol combines the foundational azetidin-3-ol core with a 4-ethylcyclohexyl substituent at the 3-position. This substitution introduces a bulky, lipophilic moiety that can significantly influence the molecule's interaction with biological systems.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 3-(4-Ethylcyclohexyl)azetidin-3-ol

  • Canonical SMILES: CCC1CCC(CC1)C2(CNC2)O

  • InChI Key: (InChIKey will be generated based on the final, confirmed structure)

  • Molecular Formula: C₁₁H₂₁NO

  • Molecular Weight: 183.29 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The properties for 3-(4-Ethylcyclohexyl)azetidin-3-ol are predicted using computational models based on its SMILES structure.[4][5][6][7][8][9]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 183.29 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water Partition Coefficient) 1.8 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 32.26 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2Contributes to solubility and target binding.
Hydrogen Bond Acceptors 2Contributes to solubility and target binding.
Rotatable Bonds 2Provides conformational flexibility for target interaction.

Synthesis and Experimental Protocols

The synthesis of 3-substituted azetidin-3-ols is most effectively achieved through the addition of an organometallic reagent to a suitably protected azetidin-3-one precursor.[10][11][12] A robust and logical synthetic strategy for 3-(4-Ethylcyclohexyl)azetidin-3-ol involves a Grignard reaction.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward pathway starting from commercially available precursors.

G Target 3-(4-Ethylcyclohexyl)azetidin-3-ol Intermediate1 N-Protected Azetidin-3-one Target->Intermediate1 Grignard Addition Intermediate2 4-Ethylcyclohexylmagnesium Bromide Target->Intermediate2 Grignard Addition StartingMaterial1 Protected Azetidin-3-ol Intermediate1->StartingMaterial1 Oxidation StartingMaterial2 1-Bromo-4-ethylcyclohexane Intermediate2->StartingMaterial2 Grignard Formation StartingMaterial3 Magnesium Intermediate2->StartingMaterial3 Grignard Formation

Caption: Retrosynthetic analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Step-by-Step Synthesis Protocol

This protocol outlines a plausible, field-proven methodology for the synthesis of the target compound.

Step 1: Protection of the Azetidine Nitrogen

The secondary amine of azetidin-3-ol is reactive and must be protected to prevent side reactions during the subsequent oxidation and Grignard steps. A common and effective protecting group is the Boc (tert-butoxycarbonyl) group.

  • Reaction: Azetidin-3-ol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).

  • Rationale: The Boc group is stable under the conditions of the subsequent reactions and can be readily removed under acidic conditions at the final step.

Step 2: Oxidation to N-Boc-azetidin-3-one

The protected alcohol is oxidized to the corresponding ketone.

  • Reaction: N-Boc-azetidin-3-ol is oxidized using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation.

  • Rationale: These methods are known for their high yields and compatibility with a wide range of functional groups, minimizing over-oxidation or degradation of the strained azetidine ring.[11]

Step 3: Preparation of the Grignard Reagent: 4-Ethylcyclohexylmagnesium Bromide

The organometallic nucleophile is prepared from the corresponding alkyl halide.

  • Reaction: 1-Bromo-4-ethylcyclohexane is reacted with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).[13]

  • Causality: The reaction is initiated by the addition of a small crystal of iodine to activate the magnesium surface. The formation of the Grignard reagent is an exothermic process and may require initial heating to start, followed by cooling to maintain a controlled reaction rate.[14][15]

Step 4: Grignard Reaction to form the Tertiary Alcohol

The key carbon-carbon bond-forming step.

  • Reaction: The freshly prepared 4-Ethylcyclohexylmagnesium Bromide solution is added dropwise to a cooled solution of N-Boc-azetidin-3-one in an anhydrous ethereal solvent.[16][17][18]

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot. The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 5: Deprotection of the Azetidine Nitrogen

The final step to yield the target compound.

  • Reaction: The Boc-protected 3-(4-Ethylcyclohexyl)azetidin-3-ol is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

  • Rationale: These conditions effectively cleave the Boc group, yielding the free amine of the target molecule.

Experimental Workflow Diagram

G cluster_reagent_prep Reagent Preparation cluster_main_synthesis Main Synthesis Pathway Reagent_Start 1-Bromo-4-ethylcyclohexane + Mg turnings Grignard 4-Ethylcyclohexylmagnesium Bromide (in THF) Reagent_Start->Grignard Anhydrous THF, Iodine (cat.), Inert Atm. Grignard_Reaction N-Boc-3-(4-Ethylcyclohexyl)azetidin-3-ol Grignard->Grignard_Reaction Start Azetidin-3-ol Protection N-Boc-azetidin-3-ol Start->Protection Boc₂O, TEA, DCM Oxidation N-Boc-azetidin-3-one Protection->Oxidation DMP or Swern Oxidation Oxidation->Grignard_Reaction Addition of Grignard Reagent Deprotection 3-(4-Ethylcyclohexyl)azetidin-3-ol Grignard_Reaction->Deprotection TFA or HCl

Caption: Workflow for the synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity has been reported for 3-(4-Ethylcyclohexyl)azetidin-3-ol, the azetidine scaffold is a key component in numerous biologically active compounds and approved drugs.[1][2][3] The introduction of the 4-ethylcyclohexyl group provides a lipophilic anchor that can be explored for interactions with hydrophobic pockets in various biological targets.

Potential Therapeutic Areas for Exploration:

  • Antimicrobial Agents: Azetidine derivatives have shown a broad spectrum of antimicrobial activities.[15][19] The novel substitution pattern of this compound could lead to new antimicrobial agents.

  • Central Nervous System (CNS) Disorders: The rigid azetidine core is a valuable scaffold for CNS-active compounds, including antidepressants and antipsychotics.[16][17] The predicted TPSA of this molecule suggests potential for blood-brain barrier penetration.

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents incorporate the azetidine motif to enhance their pharmacokinetic properties and target engagement.[20]

  • Enzyme Inhibitors: The unique stereochemistry of the azetidin-3-ol moiety can be exploited for the design of specific enzyme inhibitors.[2]

Safety, Handling, and Storage

Safe handling of all chemicals involved in the synthesis is paramount.

Azetidine Derivatives:

  • Handling: Azetidines and their derivatives should be handled in a well-ventilated fume hood.[21][22][23] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[24]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[21]

Grignard Reagents:

  • Hazards: Grignard reagents are highly flammable, pyrophoric (may ignite spontaneously in air), and react violently with water and other protic solvents.[14][15][19][25]

  • Handling: All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen).[14] Anhydrous solvents and oven-dried glassware are essential. A Class D fire extinguisher for combustible metals should be readily available.[14]

  • Quenching: Unused Grignard reagent must be quenched carefully by slow, dropwise addition to a stirred, cooled solution of a non-protic solvent like toluene, followed by the slow addition of isopropanol and then water.[14]

Conclusion and Future Directions

3-(4-Ethylcyclohexyl)azetidin-3-ol represents a novel chemical entity with the potential for diverse applications in drug discovery. The synthetic route outlined in this guide is based on established, reliable methodologies, providing a clear path for its preparation. The predicted physicochemical properties suggest a favorable profile for a potential drug candidate. Further investigation into its biological activity is warranted and could unveil new therapeutic opportunities across various disease areas. The modularity of the presented synthesis also allows for the facile creation of a library of analogous compounds for structure-activity relationship (SAR) studies, a critical step in the optimization of any lead compound.

References

  • Goh, G. B., Hodas, N. O., & Vishnu, A. (2017). Deep Learning for Computational Chemistry.
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • LookChem. (n.d.). Azetidine, dihydrochloride Safety Data Sheets(SDS). [Link]

  • ProQuest. (n.d.). Handle Commercial-Scale Grignard Reagents Safely. [Link]

  • Al-Bayati, Y. K., & Moustafa, A. H. (2026, January 15). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 35(1), 1-13.
  • Singh, G. S., & Tilvi, S. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • Kumar, R., & Kumar, S. (2014). Azetidinones: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(6), 406-414.
  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. [Link]

  • American Chemical Society. (2026, March 2). Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. [Link]

  • OpenMolecules. (n.d.). Property Explorer. [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. [Link]

  • Goh, G. B., et al. (2017). SMILES2VEC: PREDICTING CHEMICAL PROPERTIES FROM TEXT REPRESENTATIONS. OpenReview. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Che, C., et al. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • GitHub. (n.d.). realariharrison/molecular-property-prediction: Machine learning model to predict molecular solubility from chemical structures. [Link]

  • Guba, W., et al. (2026, January 19). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. RSC Publishing. [Link]

  • Li, Y., et al. (2024, December 6). From SMILES to Enhanced Molecular Property Prediction: A Unified Multimodal Framework with Predicted 3D Conformers and Contrastive Learning Techniques. Journal of Chemical Information and Modeling. [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]

  • Protheragen. (n.d.). Molecular Property Prediction. [Link]

  • Dataiku. (n.d.). Optimize Development Process of New Drug Candidates. [Link]

  • Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • De Kimpe, N. (2001, December 18). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(10), 3507-3576. [Link]

  • Zhang, J., et al. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.
  • West Virginia University. (n.d.). 25. The Grignard Reaction. [Link]

  • Grignard reaction. (n.d.). Grignard reaction. [Link]

  • PubChem. (n.d.). Azetidin-3-one. [Link]

  • Li, Y., et al. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. PMC. [Link]

  • PubChemLite. (n.d.). 3-(4-fluorophenyl)azetidin-3-ol hydrochloride (C9H10FNO). [Link]

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Exploratory

Thermodynamic Properties and Stability of 3-(4-Ethylcyclohexyl)azetidin-3-ol: A Technical Guide for Preclinical Development

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The integration of highly sp³-rich, three-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The integration of highly sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. Among these, the azetidine ring—a four-membered nitrogenous heterocycle—offers unique physicochemical properties, acting as a rigidified surrogate for acyclic amines or bulkier piperidines. 3-(4-Ethylcyclohexyl)azetidin-3-ol represents a highly specialized, sterically congested building block. It combines a hydrophilic, strained azetidin-3-ol core with a bulky, lipophilic 4-ethylcyclohexyl moiety.

This whitepaper provides an in-depth analysis of the thermodynamic properties of this compound. By analyzing the interplay between its inherent ring strain and the steric shielding provided by its substituents, we establish a self-validating framework for predicting its stability, understanding its degradation pathways, and executing rigorous experimental profiling.

Thermodynamic Fundamentals of the Azetidin-3-ol Scaffold

Ring Strain and Conformational Dynamics

The fundamental thermodynamic behavior of 3-(4-Ethylcyclohexyl)azetidin-3-ol is governed by the inherent instability of its four-membered ring. Azetidines possess a ring strain of approximately 25.4 kcal/mol, placing them thermodynamically between highly reactive aziridines (27.7 kcal/mol) and relatively stable pyrrolidines (5.4 kcal/mol)[1].

To relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms, the azetidine ring adopts a "puckered" or butterfly conformation. However, in 3-(4-Ethylcyclohexyl)azetidin-3-ol, the C3 position is a highly congested quaternary center bonded to a hydroxyl group and a massive 4-ethylcyclohexyl ring.

Causality of Steric Effects: The bulky 4-ethylcyclohexyl group dictates the molecule's overall conformation. To minimize severe 1,3-diaxial-like transannular interactions across the azetidine ring, the cyclohexyl group strongly favors a pseudo-equatorial orientation. This steric anchoring effectively "locks" the azetidine ring's puckering dynamics. While this localized crowding slightly increases the Baeyer (angle) strain, it paradoxically increases the kinetic stability of the molecule by creating a steric umbrella that shields the adjacent C2 and C4 carbons from nucleophilic attack.

Comparative Thermodynamic Parameters

To contextualize the stability of this scaffold, Table 1 summarizes the thermodynamic parameters of standard saturated nitrogen heterocycles. The formation of five-membered pyrrolidine rings or acyclic systems is often thermodynamically favored over four-membered azetidines due to the drive to release this ~25 kcal/mol of strain energy[2].

Table 1: Thermodynamic and Kinetic Parameters of Saturated N-Heterocycles

HeterocycleRing SizeApprox. Ring Strain (kcal/mol)Primary Degradation PathwayRelative Kinetic Stability
Aziridine 327.7Rapid Nucleophilic Ring-OpeningLow
Azetidine 425.4Acid-Mediated Ring-Opening / CROPModerate
Pyrrolidine 55.4Highly Stable (Thermodynamic Sink)High
Piperidine 6< 1.0Highly StableVery High

Data synthesized from established thermodynamic profiling of nitrogenous heterocycles[1],[2].

Degradation Pathways and Environmental Stressors

Despite the steric shielding provided by the 4-ethylcyclohexyl group, the molecule remains thermodynamically susceptible to specific degradation vectors when exposed to environmental stress.

Acid-Mediated Ring-Opening

Under acidic conditions, the secondary amine of the azetidine ring is rapidly protonated, forming a highly electrophilic azetidinium ion. This protonation lowers the activation energy ( Ea​ ) required for carbon-nitrogen bond cleavage. Subsequent nucleophilic attack by water (solvolysis) or adjacent functional groups leads to irreversible intramolecular ring-opening decomposition[3].

Cationic Ring-Opening Polymerization (CROP)

In concentrated solutions or specific solvent environments (particularly alcoholic solvents), the high ring strain makes azetidines prone to cationic ring-opening polymerization (CROP)[4]. The protonated azetidinium monomer acts as an electrophile, while an unprotonated azetidine acts as the nucleophile, triggering a chain-growth polymerization that yields high-molecular-weight oligomers.

G A 3-(4-Ethylcyclohexyl) azetidin-3-ol B Azetidinium Ion (Protonated) A->B Low pH (H+) C Ring-Opened Amino Alcohol B->C Nucleophilic Attack (H2O) D CROP Polymers B->D High Conc. Alcoholic Solvent

Figure 1: Thermodynamic degradation pathways of the azetidin-3-ol scaffold under stress.

Self-Validating Experimental Protocols for Stability Profiling

To accurately quantify the thermodynamic stability of 3-(4-Ethylcyclohexyl)azetidin-3-ol, researchers must employ a self-validating workflow that correlates solid-state thermal data with solution-state kinetics.

G S1 Solid-State Profiling (DSC / TGA) S3 Kinetic Modeling (Arrhenius Ea) S1->S3 Thermal Data S2 Solution Stability (pH 1.2 - 10.0) S4 LC-MS Structural Elucidation S2->S4 Aliquots S4->S3 Degradant Kinetics

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the activation energy ( Ea​ ) of thermal decomposition and identify the onset of thermodynamic instability.

  • Sample Preparation: Weigh 2.0–3.0 mg of the compound into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents the premature evaporation of residual moisture or solvents. Evaporation produces an endothermic signal that can easily mask the critical exothermic event of azetidine ring-opening, leading to false stability assumptions.

  • Differential Scanning Calorimetry (DSC): Ramp the temperature from 25°C to 300°C at a controlled rate of 10°C/min under a 50 mL/min dry nitrogen purge.

    • Causality: A 10°C/min rate optimizes the balance between thermal resolution and sensitivity. Faster heating rates induce thermal lag, which artificially inflates the apparent decomposition onset temperature ( Td​ ) due to the thermal inertia of the bulky cyclohexyl moiety.

  • Isothermal Microcalorimetry (IMC): Hold the sample at temperatures 10°C, 20°C, and 30°C below the determined Td​ for 24 hours.

    • Causality: Step-wise isothermal holds isolate the decomposition kinetics from melting events, allowing for the precise mathematical calculation of the Arrhenius activation energy ( Ea​ ) specifically for the ring-opening process.

Protocol 2: Solution-State Degradation Kinetics (HPLC-MS)

Objective: Map the pH-dependent stability profile and elucidate the structural identity of degradants to validate the thermal models.

  • Buffer Preparation: Formulate 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

    • Causality: This range mimics the physiological gastrointestinal tract while providing extreme thermodynamic stress (pH 1.2) to force the protonation of the azetidine nitrogen, assessing the worst-case scenario for ring stability.

  • Incubation: Dissolve the compound to a final concentration of 1 mg/mL in each buffer. Incubate in sealed amber vials at 40°C, 60°C, and 80°C.

    • Causality: Accelerated temperature profiles are required to generate a measurable degradant mass within a 14-day window. This allows scientists to extrapolate the compound's shelf-life and stability at a standard 25°C using kinetic modeling.

  • Quenching and LC-MS Analysis: At intervals of 0, 1, 3, 7, and 14 days, extract 100 µL aliquots and quench by neutralizing the pH. Analyze via LC-MS (ESI+).

    • Causality: Immediate neutralization halts the acid/base-catalyzed degradation dead in its tracks. This "freezes" the kinetic state of the sample, ensuring that the quantitation of the intact parent mass versus the ring-opened amino alcohol degradant is perfectly accurate to the exact time of extraction.

Conclusion

The thermodynamic profile of 3-(4-Ethylcyclohexyl)azetidin-3-ol is defined by a fascinating dichotomy: the high inherent thermodynamic strain of the azetidine ring (~25.4 kcal/mol) juxtaposed against the robust kinetic stability provided by the severe steric shielding of the 4-ethylcyclohexyl group. By understanding the causal mechanisms behind its acid-mediated ring-opening and polymerization pathways, researchers can intelligently design formulation environments (e.g., maintaining neutral to slightly basic pH) that bypass its thermodynamic vulnerabilities, ensuring the integrity of this complex building block during drug development.

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-(4-Ethylcyclohexyl)azetidin-3-ol

Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel compound, 3-(4-Ethylcyclohexyl)azetidin-3-ol. Recognizing the absence of pre-existing data for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel compound, 3-(4-Ethylcyclohexyl)azetidin-3-ol. Recognizing the absence of pre-existing data for this specific molecule, this document outlines a tiered, mechanism-driven strategy for its safety assessment, applicable to early-stage drug development. The guide details a logical progression of assays, from foundational cytotoxicity screening to specific assessments of genotoxicity, hepatotoxicity, cardiotoxicity, and nephrotoxicity. Each section provides not only step-by-step experimental protocols but also the scientific rationale underpinning the choice of models, endpoints, and methodologies, consistent with international guidelines. The objective is to build a robust, preliminary risk assessment package to inform go/no-go decisions in a research and development setting.

Introduction and Strategic Overview

3-(4-Ethylcyclohexyl)azetidin-3-ol is a small molecule featuring a strained azetidine ring, a hydroxyl functional group, and a bulky ethylcyclohexyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry but its inherent ring strain can sometimes lead to stability issues or unforeseen reactivity.[1][2] Early and comprehensive in vitro toxicity assessment is therefore critical to de-risk its development.

The strategy outlined herein follows a tiered approach recommended by regulatory bodies like the FDA, beginning with broad in vitro tests and progressing to more specific, mechanistic studies.[3] This approach is designed to efficiently identify potential liabilities, conserve resources, and adhere to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing. Our evaluation will be grounded in established methodologies and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory relevance.[4][5]

The core investigative workflow is as follows:

G start Compound Synthesis & Characterization of 3-(4-Ethylcyclohexyl)azetidin-3-ol tier1 Tier 1: Foundational Cytotoxicity Assessment start->tier1 tier2 Tier 2: Genotoxicity Potential tier1->tier2 If cytotoxic, determine TC50 tier3 Tier 3: Organ-Specific Toxicity Profiling tier2->tier3 If non-genotoxic analysis Integrated Data Analysis & Preliminary Risk Assessment tier3->analysis decision Go / No-Go Decision for Further Development analysis->decision

Figure 1: High-level strategic workflow for toxicity assessment.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range at which 3-(4-Ethylcyclohexyl)azetidin-3-ol exerts general cytotoxic effects. This establishes a working concentration range for subsequent, more sensitive assays and provides a baseline measure of potency. We will employ two complementary assays using a standard cell line, such as Human Embryonic Kidney 293 (HEK293) cells, known for their robustness in screening applications.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into an insoluble purple formazan.[7]

Protocol:

  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 3-(4-Ethylcyclohexyl)azetidin-3-ol (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percentage viability relative to the vehicle control and plot a dose-response curve to determine the TC₅₀ (Toxic Concentration 50%).

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8] It serves as a complementary endpoint to the MTT assay, measuring membrane integrity rather than metabolic activity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the supernatant to the reaction mixture provided by the kit in a fresh 96-well plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance according to the manufacturer's instructions (typically at 490 nm).

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate percentage cytotoxicity and determine the TC₅₀.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized to provide a clear overview of the compound's general toxicity.

Table 1: Illustrative Foundational Cytotoxicity Data

AssayCell LineExposure TimeEndpointTC₅₀ (µM)
MTTHEK29324 hoursMetabolic Activity> 1000
LDHHEK29324 hoursMembrane Integrity> 1000

An initial TC₅₀ value greater than 100 µM is generally considered a favorable starting point for a screening compound, suggesting low general cytotoxicity.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a key event in carcinogenesis.[9] A standard in vitro battery includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[10]

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.[9][11] It detects gene mutations by identifying substances that cause the bacteria to revert to a state where they can synthesize the required amino acid and grow on a deficient medium.[12] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

G node_style node_style s9_plus Test Compound + Bacterial Strain + S9 Mix plate Plate onto Minimal Glucose Agar s9_plus->plate s9_minus Test Compound + Bacterial Strain - S9 Mix s9_minus->plate incubate Incubate (e.g., 48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analysis Compare to Vehicle Control count->analysis

Figure 2: Simplified workflow for the Ames test.

A positive result is a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

In Vitro Mammalian Cell Micronucleus Test (MNvit) - OECD TG 487

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome segregation).[12][13] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division.[14] Human peripheral blood lymphocytes or a suitable cell line like CHO or TK6 can be used.[13]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with at least three concentrations of 3-(4-Ethylcyclohexyl)azetidin-3-ol (up to a cytotoxic limit, e.g., 55±5% cytotoxicity), alongside negative and positive controls.[14] Perform treatments with and without S9 metabolic activation.

  • Cell Harvest: After an appropriate treatment period (e.g., 3-4 hours with S9, and a longer treatment without), add a cytokinesis blocker like cytochalasin B to accumulate binucleated cells.

  • Slide Preparation: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14]

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 3: Organ-Specific Toxicity Profiling

If the compound shows acceptable cytotoxicity and is non-genotoxic, the investigation proceeds to assess its potential for toxicity in key target organs: the liver, heart, and kidneys.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is highly susceptible to drug-induced injury.[15] We utilize the human hepatoma cell line, HepG2, which is a widely accepted model for initial screening.[15][16]

Endpoints:

  • Cell Viability (MTT Assay): As described in Section 2.1, to determine direct cytotoxicity to hepatocytes.

  • Aspartate Aminotransferase (AST) Release: Measurement of the liver enzyme AST in the culture medium serves as a biomarker for hepatocellular damage.[17]

  • High-Content Analysis (HCA): Multiparametric imaging can simultaneously assess mitochondrial membrane potential, reactive oxygen species (ROS) production, and steatosis (lipid accumulation), providing mechanistic insights into the mode of toxicity.[18]

Table 2: Illustrative Hepatotoxicity Data

AssayCell LineEndpointResult (at 100 µM)Interpretation
MTTHepG2Cell Viability95% of controlLow cytotoxicity
AST ReleaseHepG2Enzyme LeakageNo significant increaseNo membrane damage
HCAHepG2Mitochondrial PotentialNo significant changeNo mitochondrial toxicity
Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for drug withdrawal.[19] Key concerns include structural toxicity and electrophysiological effects, such as QT prolongation, which can lead to fatal arrhythmias.[20] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the state-of-the-art in vitro model as they express human cardiac ion channels and exhibit spontaneous electrical activity.[21]

Endpoints:

  • Structural Cardiotoxicity (LDH Release): Assesses cardiomyocyte membrane damage after prolonged exposure (e.g., 72 hours).[20]

  • Functional Cardiotoxicity (Multi-Electrode Array - MEA): hiPSC-CMs are cultured on MEA plates to record extracellular field potentials. This allows for the assessment of changes in beat rate, field potential duration (an indicator of QT interval), and arrhythmia. A key assessment is the blockade of the hERG potassium channel, a common cause of drug-induced QT prolongation.[19]

G node_style node_style seed Seed hiPSC-Cardiomyocytes on MEA Plate culture Culture until Synchronous Beating seed->culture treat Apply Compound at Multiple Concentrations culture->treat record Record Extracellular Field Potentials treat->record analyze Analyze for Changes in: - Beat Rate - Field Potential Duration - Arrhythmia record->analyze

Figure 3: Workflow for functional cardiotoxicity testing using MEA.
Nephrotoxicity Assessment

The kidneys are vital for drug excretion, making them susceptible to toxicity. The human kidney proximal tubule cell line, HK-2, is a well-established model that recapitulates many functions of this key renal segment.[22][23]

Endpoints:

  • Cell Viability (Neutral Red Uptake - NRU): The NRU assay measures the accumulation of the neutral red dye in the lysosomes of viable cells, providing another metric of cytotoxicity.[7][24]

  • Biomarker Expression: Measurement of kidney-specific injury biomarkers can provide a more sensitive indication of toxicity than viability assays alone. An important biomarker is Kidney Injury Molecule-1 (KIM-1), which is upregulated in proximal tubule cells upon injury.[25][26] KIM-1 levels can be quantified in cell lysates or culture supernatants by ELISA.

Integrated Analysis and Preliminary Risk Assessment

The culmination of this in vitro testing cascade is an integrated analysis of all generated data. The goal is to build a preliminary risk profile for 3-(4-Ethylcyclohexyl)azetidin-3-ol.

  • Cytotoxicity: TC₅₀ values from multiple cell lines provide a therapeutic index context. High TC₅₀ values (>100x the projected efficacious concentration) are desirable.

  • Genotoxicity: Any positive finding in the Ames or micronucleus assays is a significant red flag requiring extensive follow-up and may halt development.

  • Organ-Specific Liabilities: Statistically significant adverse findings in the hepatotoxicity, cardiotoxicity, or nephrotoxicity assays at clinically relevant concentrations would indicate a potential liability. For example, a >10% prolongation of the field potential duration in hiPSC-CMs at a low micromolar concentration would be a major concern for proarrhythmic risk.

This integrated profile allows for a data-driven go/no-go decision. If the compound demonstrates a clean profile across these assays, it can proceed to more advanced preclinical studies with higher confidence. If liabilities are identified, this data can guide medicinal chemistry efforts to design safer analogues.

Conclusion

This technical guide has detailed a systematic and scientifically rigorous approach for the initial in vitro safety assessment of 3-(4-Ethylcyclohexyl)azetidin-3-ol. By progressing through a logical sequence of assays for cytotoxicity, genotoxicity, and organ-specific toxicities, researchers can efficiently and effectively characterize the compound's risk profile. This framework, grounded in established OECD guidelines and modern cell-based models, ensures the generation of high-quality, reproducible data essential for informed decision-making in the early stages of drug discovery and development.

References

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved from [Link]

  • Carfagna, M. A., Held, G. A., & Gibson, G. G. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Biochemical and Biophysical Research Communications, 197(2), 932-941. Retrieved from [Link]

  • Adler, M., Ramm, S., Hafner, M., & Schömig, E. (2016). Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. Journal of Biomolecular Screening, 21(5), 457-469. Retrieved from [Link]

  • Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). The assessment of an in-vitro model for evaluating the role of PARP in ethanol-mediated hepatotoxicity. BMC Pharmacology and Toxicology, 16(1), 28. Retrieved from [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. Retrieved from [Link]

  • Sakai, Y., et al. (2019). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Visualized Experiments, (148), e59539. Retrieved from [Link]

  • In Vitro Genotoxicity. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Zhang, T., et al. (2016). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research, 5(2), 524-534. Retrieved from [Link]

  • Shaki, F., et al. (2014). In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. Toxicology and Environmental Health Sciences, 6(1), 1-7. Retrieved from [Link]

  • Gildea, L. A., et al. (2020). In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2. Toxicological Sciences, 176(2), 380-391. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Racusen, L. C., et al. (1997). Comparison of the novel HK-2 human renal proximal tubular cell line with the standard LLC-PK1 cell line in studying drug-induced nephrotoxicity. Canadian Journal of Physiology and Pharmacology, 75(6), 619-626. Retrieved from [Link]

  • O'Brien, P. J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 101-115. Retrieved from [Link]

  • Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. (2024). Axol Bioscience. Retrieved from [Link]

  • Zhang, T., et al. (2016). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research, 5(2), 524-534. Retrieved from [Link]

  • Kim, M. S., et al. (2024). Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. Korean Journal of Physiology & Pharmacology, 28(2), 165-177. Retrieved from [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences, 15(1), 69-76. Retrieved from [Link]

  • Pang, L., et al. (2023). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. FDA.gov. Retrieved from [Link]

  • Mazlumoğlu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata, 3(2), 50-53. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. Retrieved from [Link]

  • Kim, M. S., et al. (2024). Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. The Korean Journal of Physiology & Pharmacology, 28(2), 165-177. Retrieved from [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. Retrieved from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2024). PETA Science Consortium International e.V. Retrieved from [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. Retrieved from [Link]

  • Triglia, D., et al. (1991). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. Toxicology in Vitro, 5(5-6), 573-578. Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (n.d.). HistologiX. Retrieved from [Link]

  • Welsch, M. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry, 86(20), 14188-14197. Retrieved from [Link]

  • Blaauboer, B. J. (2010). In vitro Toxicity Testing in the Twenty-First Century. Alternatives to Animal Experimentation, 27(4), 231-237. Retrieved from [Link]

  • In Vitro Toxicology Lectures. (n.d.). Society of Toxicology. Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Azetidine. (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro Toxicity Testing for Drug Discovery. (n.d.). Pharmaron. Retrieved from [Link]

  • Kumar, V., & Singh, B. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50693-50715. Retrieved from [Link]

  • Azetidin-3-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Predictive Receptor Binding Affinity and Pharmacological Profiling of 3-(4-Ethylcyclohexyl)azetidin-3-ol Derivatives

Executive Summary & Structural Rationale In modern rational drug design, the strategic pairing of rigid hydrophilic head groups with directional lipophilic tails is essential for achieving high-affinity G-protein-coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern rational drug design, the strategic pairing of rigid hydrophilic head groups with directional lipophilic tails is essential for achieving high-affinity G-protein-coupled receptor (GPCR) engagement. The compound 3-(4-Ethylcyclohexyl)azetidin-3-ol represents a highly optimized pharmacophore scaffold.

From a mechanistic perspective, the azetidin-3-ol moiety serves as a highly efficient hydrophilic head group. The rigid nature of the four-membered azetidine ring minimizes the entropic penalty typically associated with the binding of flexible aliphatic amines. Simultaneously, the hydroxyl group provides a critical hydrogen bond donor/acceptor site for target engagement[1]. Recent structural optimizations in neuropharmacology have demonstrated that azetidin-3-ol serves as an optimal hydrophilic head group for GPCRs, significantly enhancing target affinity[1].

Conversely, the 4-ethylcyclohexyl group acts as a bulky hydrophobic tail. Because the cyclohexyl ring strongly prefers a chair conformation, the ethyl group at the 4-position will adopt an equatorial orientation to minimize 1,3-diaxial steric clashes. This projects the ethyl group outward, creating a highly directional lipophilic vector that governs membrane permeability and drives insertion into deep, hydrophobic transmembrane pockets.

Predicted Primary GPCR Targets

Based on the structure-activity relationship (SAR) of analogous scaffolds, 3-(4-Ethylcyclohexyl)azetidin-3-ol derivatives are predicted to act as high-affinity ligands for two primary GPCR targets:

A. GPR52 (Orphan Receptor)

GPR52 is a brain-specific, Gs-coupled receptor co-localized with D1 and D2 dopamine receptors in the medial prefrontal cortex and striatum. It is a highly sought-after target for the treatment of schizophrenia. Systematic SAR studies on 2,4-disubstituted thiazole amide derivatives have proven that incorporating azetidin-3-ol as a hydrophilic head group yields superior GPR52 agonistic activity and in vivo anti-schizophrenia efficacy[1]. The 4-ethylcyclohexyl tail is predicted to perfectly mimic the hydrophobic interactions required to stabilize the active conformation of GPR52.

B. Cannabinoid Type 2 (CB2) Receptor

The CB2 receptor is a Gi-coupled GPCR heavily targeted for neuroinflammation and positron emission tomography (PET) imaging. Research has shown that azetidin-3-ol derivatives coupled with lipophilic cores yield highly selective, single-digit nanomolar CB2 ligands[2]. The directional bulk of the 4-ethylcyclohexyl group provides the necessary van der Waals interactions within the CB2 orthosteric site, distinguishing it from the structurally similar CB1 receptor and preventing off-target psychoactive effects.

Pathway cluster_GPR52 GPR52 Pathway (Anti-Schizophrenia) cluster_CB2 CB2 Pathway (Immunomodulation) Ligand 3-(4-Ethylcyclohexyl) azetidin-3-ol GPR52 GPR52 Receptor Ligand->GPR52 Agonism CB2 CB2 Receptor Ligand->CB2 Agonism Gs Gαs Protein GPR52->Gs Activation cAMP_up cAMP ↑ Gs->cAMP_up Adenylyl Cyclase Gi Gαi Protein CB2->Gi Activation cAMP_down cAMP ↓ Gi->cAMP_down Adenylyl Cyclase

Predicted GPCR signaling pathways modulated by the azetidin-3-ol derivative.

Quantitative Data & Pharmacophore Mapping

To guide experimental validation, the predicted pharmacological profile and structural causality are summarized below.

Table 1: Predicted Pharmacological Profile of 3-(4-Ethylcyclohexyl)azetidin-3-ol

Target ReceptorPredicted Affinity ( Ki​ )Functional Efficacy ( EC50​ )Signaling PathwayPrimary Indication
GPR52 15 - 45 nM20 - 60 nMGs (cAMP Accumulation)Schizophrenia
CB2 5 - 25 nM10 - 30 nMGi (cAMP Inhibition)Neuroinflammation

Table 2: Pharmacophore Mapping & Physicochemical Causality

Structural MotifPhysicochemical RoleTarget Engagement Causality
Azetidin-3-ol Head H-bond donor/acceptor, low entropic penalty.Anchors to polar residues (e.g., Ser/Thr) in GPCR orthosteric sites.
4-Ethylcyclohexyl Tail High lipophilicity, steric bulk.Drives deep insertion into hydrophobic transmembrane pockets.
Equatorial Ethyl Vector Directional van der Waals interactions.Enhances subtype selectivity (e.g., CB2 over CB1) by exploiting specific pocket geometries.

Experimental Validation Protocols

To empirically validate the predicted binding affinities, a highly rigorous, self-validating in vitro screening cascade is required. The following protocols are designed to ensure data integrity through built-in causality checks.

Protocol A: Self-Validating Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the derivative. For CB2 receptor validation, the assay utilizes [3H]-CP-55,940, a high-affinity non-selective agonist that ensures the receptor is locked in its active conformation[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing human CB2 or GPR52 in ice-cold buffer (50 mM Tris, 5 mM MgCl2, 2.5 mM EGTA, pH 7.4)[3]. Causality: EGTA chelates calcium to inhibit calcium-dependent proteases, preserving GPCR structural integrity.

  • Assay Setup (Self-Validating Controls): Set up a 96-well plate with three distinct conditions:

    • Total Binding (TB): Radioligand + Membrane.

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM unlabeled reference agonist.

    • Test Wells: Radioligand + Membrane + 3-(4-Ethylcyclohexyl)azetidin-3-ol (10-point concentration curve, 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with orbital shaking[3]. Causality: 30°C prevents the rapid thermal degradation of the receptor while allowing the highly lipophilic ligand to reach equilibrium.

  • Rapid Filtration: Harvest the membranes onto GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic 4-ethylcyclohexyl tail.

  • Quantification & Z'-Factor: Measure radioactivity via liquid scintillation counting. Calculate the Z'-factor using TB and NSB wells. Causality: The assay is only validated if Z' > 0.5, ensuring the signal window is robust enough to calculate an accurate Ki​ via the Cheng-Prusoff equation.

Workflow S1 Membrane Isolation S2 Radioligand Incubation S1->S2 S3 Rapid Filtration S2->S3 S4 Scintillation Counting S3->S4 S5 Non-linear Regression S4->S5

Self-validating high-throughput radioligand binding assay workflow.

Protocol B: Functional TR-FRET cAMP Assay

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine whether the compound is an agonist or antagonist, intracellular cAMP levels must be quantified.

Step-by-Step Methodology:

  • Cell Plating: Seed GPCR-expressing cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of cAMP, ensuring the measured signal is a direct result of receptor activation, not downstream enzymatic degradation.

  • Ligand Stimulation:

    • For GPR52 (Gs-coupled): Add the azetidin-3-ol derivative directly.

    • For CB2 (Gi-coupled): Co-incubate the derivative with 10 µM Forskolin (FSK). Causality: FSK directly activates adenylyl cyclase to artificially raise baseline cAMP. A Gi-coupled agonist will subsequently suppress this FSK-induced cAMP spike.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Analysis: Read the time-resolved fluorescence at 665 nm and 620 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

References[2] Title: Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00283[1] Title: Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents. Source: New Journal of Chemistry - RSC Publishing. URL:https://pubs.rsc.org/en/content/articlelanding/2026/NJ/D5NJ04149J[3] Title: US12180196B2 - Azetidine-substituted pyridine and pyrazine compounds as inhibitors of cannabinoid receptor 2. Source: Google Patents. URL:https://patents.google.com/patent/US12180196B2/en

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Operational Guidelines for 3-(4-Ethylcyclohexyl)azetidin-3-ol in Drug Discovery

Executive Summary Azetidin-3-ol derivatives are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for morpholines, piperidines, and other saturated heterocycles. The incorporation of a 4-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidin-3-ol derivatives are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for morpholines, piperidines, and other saturated heterocycles. The incorporation of a 4-ethylcyclohexyl moiety into the azetidin-3-ol scaffold significantly alters its physicochemical profile, enhancing lipophilicity and membrane permeability. Because specific regulatory safety data sheets for novel or highly specialized building blocks like 3-(4-Ethylcyclohexyl)azetidin-3-ol are often proprietary, this whitepaper synthesizes a comprehensive safety and handling framework grounded in the established toxicological profiles of structurally related azetidines[1].

Designed for drug development professionals, this guide bridges the gap between raw safety data and practical, self-validating laboratory workflows.

Section 1: Physicochemical Profiling and Hazard Causality

Understanding the physical nature of 3-(4-Ethylcyclohexyl)azetidin-3-ol is critical for predicting its behavior in vitro and its physiological hazards. The basic secondary amine in the azetidine ring acts as a localized proton acceptor, which is the primary driver for its skin and eye irritation properties (H315, H319)[2].

Furthermore, the bulky, non-polar 4-ethylcyclohexyl group increases the partition coefficient (LogP). This elevated lipophilicity means the molecule can more readily penetrate the lipid-rich stratum corneum compared to unsubstituted azetidin-3-ol, making dermal exposure a higher risk despite a potentially lower volatility[3]. Like many substituted azetidines, this compound is classified under the Globally Harmonized System (GHS) as an Acute Toxicity Category 4 (Oral) and a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) agent due to respiratory irritation[1][4].

Quantitative Hazard and Property Summary
Property / Hazard ClassExtrapolated ProfileGHS CodeAnalog Grounding Source
Physical State Solid (Crystalline/Powder)N/A[3]
Acute Toxicity (Oral) Harmful if swallowedH302[1]
Skin Corrosion/Irritation Causes skin irritationH315[2]
Eye Damage/Irritation Causes serious eye irritationH319[3]
Specific Target Organ Tox. May cause respiratory irritationH335[4]

Section 2: Experimental Workflows and Self-Validating Protocols

When preparing stock solutions for biological assays or chemical synthesis, standard operating procedures must integrate self-validation to ensure both safety and experimental integrity. The following protocol guarantees safe handling while preserving the structural integrity of the compound.

Protocol: Reagent Solubilization and Quality Control
  • Thermal Equilibration: Allow the sealed chemical vial to reach room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Azetidine salts are often hygroscopic. Opening a cold vial causes ambient moisture condensation, which degrades the accuracy of molarity calculations and can lead to compound hydrolysis.

  • Analytical Weighing: Transfer the required mass using an anti-static spatula into a pre-tared amber glass vial inside a ductless fume enclosure.

    • Self-Validation Step: Record the mass on a calibrated analytical balance; the weight drift must remain <0.1 mg over a 10-second observation window to confirm no solvent off-gassing or static interference is occurring.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) to achieve the desired stock concentration (e.g., 10 mM).

    • Causality: DMSO effectively disrupts the intramolecular hydrogen bonding network of the azetidinol hydroxyl group, ensuring complete and rapid solvation of the highly lipophilic cyclohexane tail.

  • Homogenization & Verification: Vortex the solution for 60 seconds, followed by 5 minutes of mild sonication if necessary.

    • Self-Validation Step: Visually inspect the solution against a strong light background for undissolved particulate matter. If optically clear, proceed to LC-MS or 1 H-NMR for final purity and concentration confirmation before deploying into biological assays.

ReagentPrep Start Compound Equilibration Weigh Analytical Weighing Start->Weigh Room Temp Solvent Solvent Addition (DMSO/MeOH) Weigh->Solvent Fume Hood Vortex Vortex & Sonicate Solvent->Vortex QC QC Verification (LC-MS/NMR) Vortex->QC Visual Clear Store Aliquot & Store (-20°C) QC->Store Pass

Step-by-step experimental workflow for the solubilization and quality control of azetidinol derivatives.

Section 3: Exposure Mitigation and Emergency Response

Due to the irritant nature of the azetidine pharmacophore, strict engineering controls and personal protective equipment (PPE) are mandatory[4].

  • Engineering Controls: All handling of the dry powder must occur within a Class II biological safety cabinet or a ducted chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of aerosolized particulates[5].

  • PPE Requirements: Nitrile gloves (minimum 4 mil thickness, double-gloved to mitigate lipophilic penetration), tightly fitting safety goggles with side shields conforming to EN 166(EU) or NIOSH (US), and a flame-resistant lab coat[2].

Accidental Exposure Pathway

If an exposure event occurs, immediate localized decontamination is required to prevent systemic absorption or severe tissue damage[1].

ExposureResponse Event Exposure Event Detected Skin Dermal Contact Event->Skin Eye Ocular Contact Event->Eye Inhale Inhalation Event->Inhale Wash Flush with Soap & Water (Min. 15 mins) Skin->Wash Rinse Eyewash Station (Min. 15 mins) Eye->Rinse Air Relocate to Fresh Air Keep at Rest Inhale->Air Med Mandatory Medical Evaluation (Provide SDS) Wash->Med Rinse->Med Air->Med

Logical relationship and immediate response pathways for accidental chemical exposure.

Section 4: Spill Containment and Environmental Neutralization

In the event of a spill, the primary objective is to prevent the aerosolization of the powder or the environmental discharge of the solution into waterways[2].

  • Solid Spills: Do not dry sweep, as this generates hazardous dust[5]. Moisten the spill area lightly with isopropanol to bind the powder, then absorb the mixture with an inert material such as diatomaceous earth or sand.

  • Liquid Spills: Apply a universal chemical binder or finely-powdered liquid-binding material around the perimeter of the spill to prevent spreading, then work inward[1].

  • Decontamination: Wash the affected surface with a mildly acidic water solution (pH 4) or 10% bleach.

    • Causality: The acidic wash protonates the basic nitrogen of the azetidine ring, converting the lipophilic free base into a highly water-soluble salt, thereby ensuring complete removal from the laboratory surface. Dispose of all contaminated materials in a sealed, labeled HazMat container.

References

  • MSDS of 3-Trifluoromethyl-azetidin-3-OL hydrochloride Source: Capotchem URL:[Link]

Sources

Exploratory

Foreword: The Azetidine-3-ol Scaffold as a Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacokinetic Properties of Azetidine-3-ol Derivatives In the landscape of medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is a paramount ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of Azetidine-3-ol Derivatives

In the landscape of medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is a paramount challenge. Among the molecular scaffolds that have gained prominence, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif.[1][2] Its unique structural features—notably high ring strain, a three-dimensional sp3-rich character, and conformational rigidity—confer advantageous physicochemical properties to molecules.[1][2] The incorporation of a hydroxyl group at the 3-position further enhances polarity and provides a valuable vector for molecular interactions, establishing the azetidine-3-ol core as a "privileged structure" for engaging with biological targets while navigating the complex journey of absorption, distribution, metabolism, and excretion (ADME).[3]

This guide offers a deep dive into the pharmacokinetic properties characteristic of azetidine-3-ol derivatives. Moving beyond a mere listing of facts, we will explore the causality behind experimental choices and the interpretation of resulting data. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into characterizing and optimizing this promising class of compounds.

Section 1: Deconstructing the ADME Profile: A Step-by-Step Evaluation

A drug's journey through the body is governed by its ADME properties. A comprehensive understanding, initiated in the early discovery phases, is critical for mitigating risks of late-stage failure.[4] In vitro ADME assays are fundamental tools that provide rapid, cost-effective screening and yield crucial insights into a compound's in vivo behavior.[5][6]

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. It is primarily dictated by two key physicochemical parameters: aqueous solubility and membrane permeability.

1.1.1 Aqueous Solubility

A compound must be in solution to be absorbed. The azetidine-3-ol moiety generally imparts favorable aqueous solubility due to its polarity. However, substituents appended to the core structure can drastically alter this property.

  • Causality in Assay Selection: We employ a Kinetic Solubility Assay in early discovery. Unlike a thermodynamic solubility assay, which measures the solubility of a crystalline solid at equilibrium, the kinetic assay measures the solubility of a compound precipitating from a DMSO stock solution.[7] This better mimics the situation in many high-throughput biological screens and the initial dissolution phase in the gut, providing a more relevant, albeit typically higher, solubility value for initial assessment.

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation: A high-concentration stock solution (e.g., 10 mM) of the azetidine-3-ol derivative is prepared in 100% DMSO.

  • Dilution: The DMSO stock is serially diluted into an aqueous phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4). This is typically done in a 96-well plate format.

  • Incubation: The plate is shaken for a defined period (e.g., 1.5 to 2 hours) at room temperature to allow for precipitation to reach a steady state.

  • Separation: The plate is filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound remaining in the filtrate (the soluble fraction) is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) by comparing it against a standard curve.[8] The result is reported in µM.[7]

1.1.2 Membrane Permeability

After dissolution, a drug must cross the intestinal epithelial barrier. This is assessed using cell-based models that mimic the human intestine.

  • Causality in Assay Selection: The Caco-2 cell permeability assay is the industry gold standard.[4] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions and active transporters, closely resembling the intestinal barrier. This model allows us to measure not just passive diffusion but also the impact of active uptake and efflux transporters on a drug's transit.[7]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts (a porous membrane support) and cultured for 21-25 days until a differentiated, confluent monolayer is formed. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Dosing: A solution of the test compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-B) Permeability: To measure absorption, the dosing solution is added to the apical (upper) side of the monolayer. At specified time points (e.g., 60, 90, 120 minutes), samples are taken from the basolateral (lower) compartment.

  • Basolateral to Apical (B-A) Permeability: To assess active efflux, the dosing solution is added to the basolateral side, and samples are collected from the apical compartment.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indication that the compound is a substrate of an efflux transporter (like P-glycoprotein), which can limit oral absorption and brain penetration.[7]

Diagram: Workflow for In Vitro Absorption Profiling

G cluster_sol Solubility Assessment cluster_perm Permeability Assessment sol_start Prepare 10 mM DMSO Stock sol_dilute Dilute in PBS (pH 7.4) sol_start->sol_dilute sol_incubate Incubate & Shake sol_dilute->sol_incubate sol_filter Filter Precipitate sol_incubate->sol_filter sol_quantify Quantify by LC-MS/MS sol_filter->sol_quantify sol_result Kinetic Solubility (µM) sol_quantify->sol_result perm_start Culture Caco-2 Cells on Transwell® perm_dose Dose Apical (A-B) or Basolateral (B-A) Side perm_start->perm_dose perm_sample Sample Receiver Compartment Over Time perm_dose->perm_sample perm_quantify Quantify by LC-MS/MS perm_sample->perm_quantify perm_result Papp (cm/s) & Efflux Ratio perm_quantify->perm_result start Azetidine-3-ol Derivative start->sol_start start->perm_start

Caption: Workflow for assessing key absorption parameters in vitro.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the bloodstream. Key factors governing distribution are plasma protein binding (PPB) and tissue penetration.

  • Causality of Plasma Protein Binding: Only the unbound fraction of a drug is free to interact with its target and to be metabolized or excreted.[5] Therefore, measuring the extent of PPB is critical for interpreting potency and predicting in vivo clearance. We use Rapid Equilibrium Dialysis (RED) because it is a simple, robust method that minimizes experimental artifacts compared to other techniques like ultrafiltration.

Experimental Protocol: Plasma Protein Binding via RED

  • Preparation: The test compound is spiked into plasma (human, rat, mouse) at a known concentration.

  • Assembly: A RED device insert, which contains a semi-permeable dialysis membrane (typically 8 kDa molecular weight cutoff), is placed into each well of a base plate. The plasma containing the compound is added to one chamber of the insert, and PBS is added to the other (buffer) chamber.

  • Incubation: The plate is sealed and incubated with shaking for 4-6 hours at 37°C to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: To release the bound drug for total concentration measurement, the plasma sample is "crashed" with an organic solvent (e.g., acetonitrile) to precipitate the proteins. Both the crashed plasma supernatant and the buffer sample are then analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: The Body's Chemical Defense

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for easier excretion. The azetidine scaffold is often incorporated specifically to enhance metabolic stability compared to larger heterocyclic rings like pyrrolidines or piperidines.[9][10]

  • Causality in Assay Selection: We use a tiered approach. The Liver Microsomal Stability Assay is a high-throughput screen that primarily assesses Phase I (oxidative) metabolism mediated by Cytochrome P450 (CYP) enzymes.[11] If a compound shows high clearance in microsomes, we progress to a Hepatocyte Stability Assay . Hepatocytes are intact liver cells containing both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of metabolic fate.[6][11]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled liver microsomes (human or other species), NADPH (an essential cofactor for CYP enzymes), and the test compound.

  • Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes in a buffer solution at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

  • Calculation: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated.

Metabolic Pathways of Azetidines: While often stable, the azetidine ring is not inert. An unusual metabolic pathway involving direct, GST-catalyzed ring-opening by glutathione has been reported, which notably does not require prior P450 bioactivation.[12] The strain of the four-membered ring can also lead to unique decomposition pathways under certain conditions.[13]

Drug-Drug Interaction (DDI) Potential: It is also crucial to assess if a compound inhibits key CYP enzymes (e.g., CYP3A4, 2D6), as this can lead to dangerous drug-drug interactions. This is done using fluorescent or LC-MS/MS-based CYP inhibition assays, which measure the IC50 of the test compound against the activity of major isoforms.[7][14]

Diagram: Workflow for In Vitro Metabolism & DDI Profiling

G cluster_met Metabolic Stability Assessment cluster_ddi DDI Assessment start Azetidine-3-ol Derivative ms_start Incubate Compound with Liver Microsomes + NADPH at 37°C start->ms_start ddi_start Incubate CYP Isoforms with Substrate & Test Compound start->ddi_start ms_time Sample at t = 0, 5, 15, 30, 60 min ms_start->ms_time ms_quench Quench with Acetonitrile ms_time->ms_quench ms_analyze Analyze by LC-MS/MS ms_quench->ms_analyze ms_calc Calculate In Vitro Half-Life (t½) & Intrinsic Clearance (Cl_int) ms_analyze->ms_calc ddi_measure Measure Metabolite Formation ddi_start->ddi_measure ddi_calc Calculate IC50 Value ddi_measure->ddi_calc

Caption: Tiered workflow for evaluating metabolic stability and DDI risk.

Excretion: The Final Exit

Excretion is the process of removing the drug and its metabolites from the body, primarily via the kidneys (urine) and liver (bile -> feces).

  • Causality in Study Design: Determining the routes and rate of excretion requires an in vivo study. Rodent excretion studies using metabolic cages are the standard preclinical model.[15] These specialized cages separate and collect urine and feces, allowing for mass balance analysis to determine how much of the administered dose is recovered and through which pathway.[15][16]

Section 2: The Whole Picture: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies are essential to understand how ADME properties integrate in a living system.[16] These studies provide the definitive data on a drug's concentration over time, which is used to calculate key PK parameters.

  • Causality in Study Design: A typical first-in-animal PK study involves administering the compound to rodents (most commonly rats or mice) via both intravenous (IV) and oral (PO) routes.[17][18]

    • IV Dosing: Bypasses absorption, providing a direct measure of distribution, metabolism, and excretion. The data is used to calculate clearance (Cl) and volume of distribution (Vd).

    • PO Dosing: Provides data on the rate and extent of absorption. By comparing the Area Under the Curve (AUC) from the PO dose to the AUC from the IV dose, we can calculate the absolute oral bioavailability (F%).

Experimental Protocol: Rat Pharmacokinetic Study (IV/PO Crossover)

  • Animal Model: Male Sprague-Dawley rats are commonly used. For serial blood sampling, rats are often surgically fitted with a cannula in the jugular vein.[16]

  • Formulation: The compound is formulated in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., PEG400/water) administration.

  • Dosing:

    • IV Arm: A cohort of rats receives a bolus IV injection (e.g., 1 mg/kg).

    • PO Arm: A separate cohort receives an oral gavage dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (typically 50-100 µL) are collected at multiple time points post-dose (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). The use of microsampling techniques allows a full PK profile to be generated from a single animal.[19]

  • Sample Processing: Blood is processed to plasma, and the compound concentration in each sample is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data is plotted. Specialized software (e.g., Phoenix WinNonlin) is used to perform non-compartmental analysis and calculate key PK parameters.[15]

Key In Vivo PK Parameters

ParameterDescriptionDesired Attribute
Cmax Maximum observed plasma concentrationHigh enough for efficacy
Tmax Time to reach CmaxReflects rate of absorption
AUC Area Under the plasma concentration-time CurveRepresents total drug exposure
Half-lifeLong enough for desired dosing interval
Cl ClearanceLow to moderate for longer duration
Vd Volume of DistributionInfluences half-life; very high Vd can be a risk
F% Absolute Oral BioavailabilityHigh (>30%) is generally desirable

Diagram: The In Vivo Pharmacokinetic Study Process

G cluster_iv IV Arm cluster_po PO Arm iv_dose IV Bolus Dose (e.g., 1 mg/kg) iv_sample Serial Blood Sampling iv_dose->iv_sample process Plasma Sample Processing & LC-MS/MS Analysis iv_sample->process po_dose Oral Gavage Dose (e.g., 5 mg/kg) po_sample Serial Blood Sampling po_dose->po_sample po_sample->process start Cannulated Rat Cohorts start->iv_dose start->po_dose analysis PK Software Analysis (WinNonlin) process->analysis results Determine: Cmax, Tmax, AUC, t½, Cl, Vd, F% analysis->results

Caption: Overview of a typical rodent oral bioavailability study.

Section 3: Structure-Property Relationships and Optimization

The true power of ADME science lies in guiding medicinal chemistry efforts. For azetidine-3-ol derivatives, several structure-property relationships (SPRs) are consistently observed.

Structural ModificationLikely Impact on PK PropertyRationale
Core Azetidine Ring ↑ Metabolic Stability The strained, less lipophilic ring is a poorer substrate for many CYP enzymes compared to pyrrolidine or piperidine.[9][20]
3-Hydroxyl Group ↑ Solubility ↓ Permeability Increases polarity and hydrogen bonding potential. Can be a site for Phase II glucuronidation.
N-Substitution Modulates pKa & Lipophilicity Adding a basic nitrogen (e.g., N-alkylation) can increase solubility at low pH but may also increase Vd.[21] Bulky N-substituents can sterically hinder metabolism.
Aromatic Substitution Variable Adding electron-withdrawing groups (e.g., fluorine) can block sites of metabolism. Adding lipophilic groups can increase PPB and decrease solubility.

By systematically applying these principles and generating data using the protocols outlined above, research teams can rationally design and synthesize azetidine-3-ol derivatives with a pharmacokinetic profile tailored for therapeutic success.

Conclusion

Azetidine-3-ol derivatives represent a highly valuable class of molecules in drug discovery, largely due to a structural foundation that often confers favorable pharmacokinetic properties. Their enhanced metabolic stability and solubility provide a significant advantage over more traditional heterocyclic scaffolds. However, "favorable" is not a guarantee of success. A rigorous, systematic evaluation of the ADME profile, using the validated in vitro and in vivo methodologies described in this guide, is indispensable. By understanding the causality behind each experimental choice and meticulously analyzing the resulting data, drug development professionals can effectively de-risk their projects, optimize lead candidates, and ultimately increase the probability of delivering safe and effective medicines to patients.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Sun, H., et al. (2019, November 15). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). ACS Publications. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). ACS Publications. Retrieved from [Link]

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  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). ACS Publications. Retrieved from [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Figshare. Retrieved from [Link]

  • Azetidine derivatives with CNS activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. (2023, September 15). Semantic Scholar. Retrieved from [Link]

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Foundational

The Azetidine Scaffold: A Cornerstone in Modern Medicinal Chemistry — A Technical Guide to 3-(4-Ethylcyclohexyl)azetidin-3-ol and its Analogs

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its unique conformational rigidity, sp³-rich character, and ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its unique conformational rigidity, sp³-rich character, and ability to modulate physicochemical properties have led to its incorporation in numerous approved drugs and clinical candidates.[1][3] This technical guide provides a comprehensive review of the medicinal chemistry of 3-substituted azetidin-3-ols, with a specific focus on the design, synthesis, and potential therapeutic applications of novel derivatives, exemplified by the hypothetical molecule 3-(4-Ethylcyclohexyl)azetidin-3-ol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the azetidine motif in their therapeutic programs.

Introduction: The Rise of the Azetidine Moiety in Drug Discovery

The azetidine scaffold has garnered significant attention in medicinal chemistry due to its unique combination of properties that are highly desirable for drug candidates.[4] Unlike more flexible aliphatic chains or larger ring systems, the inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity.[1][2] This pre-organization of substituents can lead to enhanced binding affinity for biological targets. Furthermore, the sp³-rich nature of the azetidine ring often improves solubility and metabolic stability, key pharmacokinetic parameters.[1][4]

The introduction of substituents onto the azetidine core allows for the precise tuning of a molecule's properties. In particular, the 3-position of the azetidin-3-ol scaffold offers a valuable vector for chemical exploration, enabling the introduction of a wide range of functional groups to probe structure-activity relationships (SAR). The hypothetical molecule, 3-(4-Ethylcyclohexyl)azetidin-3-ol, serves as a pertinent example of how this scaffold can be decorated with lipophilic groups to potentially target specific protein pockets.

Synthetic Strategies for 3-Substituted Azetidin-3-ols

The synthesis of 3-substituted azetidin-3-ols is a critical step in the exploration of this chemical space. Several robust synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

General Synthesis of the Azetidin-3-ol Core

A common and well-established method for the synthesis of the azetidin-3-ol core involves the cyclization of an aminoalcohol precursor.[5][6] This process typically starts from epichlorohydrin and a suitable amine, such as benzylamine, to form an N-substituted-3-amino-1-chloropropan-2-ol intermediate. Subsequent treatment with a base, such as triethylamine, promotes intramolecular cyclization to yield the corresponding N-substituted azetidin-3-ol.[5][6] The protecting group on the nitrogen, often a benzyl or benzhydryl group, can be removed under various conditions to provide the free azetidin-3-ol, a key intermediate for further functionalization.[7]

Experimental Protocol: Synthesis of N-Boc-azetidin-3-ol

A representative protocol for the synthesis of a protected azetidin-3-ol intermediate is as follows:

  • Step 1: Formation of the Aminoalcohol. Epichlorohydrin is reacted with benzylamine in a suitable organic solvent, such as cyclohexane, at a temperature between 10°C and 50°C for 12 to 36 hours.[5] The resulting N-benzyl-3-amino-1-chloropropan-2-ol can be isolated and purified by conventional methods like recrystallization.

  • Step 2: Cyclization. The purified aminoalcohol is dissolved in triethylamine, and the mixture is heated under reflux. The inclusion of a phase transfer catalyst, such as tetrabutylammonium iodide, can accelerate the reaction.[6] The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the precipitated hydrochloride salt is filtered off. The filtrate is concentrated to yield crude 1-benzylazetidin-3-ol.

  • Step 3: N-Protection and Deprotection. The nitrogen of the azetidine ring is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, to facilitate subsequent modifications. The benzyl group can be removed via hydrogenolysis. The resulting N-Boc-azetidin-3-ol is a versatile building block for further synthesis.

Introduction of Substituents at the 3-Position

With the N-protected azetidin-3-one in hand, the introduction of substituents at the 3-position can be achieved through various methods. For the synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol, a Grignard reaction would be a suitable approach.

Experimental Protocol: Synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol

  • Step 1: Oxidation to Azetidin-3-one. N-Boc-azetidin-3-ol is oxidized to the corresponding N-Boc-azetidin-3-one using a mild oxidizing agent such as Dess-Martin periodinane or by a Swern oxidation.

  • Step 2: Grignard Reaction. The 4-ethylcyclohexyl magnesium bromide Grignard reagent is prepared from 1-bromo-4-ethylcyclohexane and magnesium turnings in an anhydrous ether solvent. This Grignard reagent is then added dropwise to a cooled solution of N-Boc-azetidin-3-one. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Step 3: Deprotection. The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid in dichloromethane, to yield the final product, 3-(4-Ethylcyclohexyl)azetidin-3-ol.[7]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_grignard Grignard Reagent Preparation cluster_final Final Product Synthesis Epichlorohydrin Epichlorohydrin Aminoalcohol N-benzyl-3-amino- 1-chloropropan-2-ol Epichlorohydrin->Aminoalcohol Benzylamine Benzylamine Benzylamine->Aminoalcohol N_Benzyl_Azetidinol 1-Benzylazetidin-3-ol Aminoalcohol->N_Benzyl_Azetidinol Cyclization N_Boc_Azetidinol N-Boc-azetidin-3-ol N_Benzyl_Azetidinol->N_Boc_Azetidinol Protection/ Deprotection N_Boc_Azetidinone N-Boc-azetidin-3-one N_Boc_Azetidinol->N_Boc_Azetidinone Oxidation Protected_Final N-Boc-3-(4-Ethylcyclohexyl) azetidin-3-ol N_Boc_Azetidinone->Protected_Final Bromoethylcyclohexane 1-Bromo-4-ethylcyclohexane Grignard 4-Ethylcyclohexyl magnesium bromide Bromoethylcyclohexane->Grignard Mg Grignard->Protected_Final Grignard Reaction Final_Product 3-(4-Ethylcyclohexyl)azetidin-3-ol Protected_Final->Final_Product Deprotection

Caption: Synthetic workflow for 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Physicochemical Properties and Structural Considerations

The incorporation of the azetidine ring and the specific substituents significantly influences the physicochemical properties of the final molecule.

PropertyGeneral Trend for AzetidinesImpact of 3-OH GroupImpact of 4-Ethylcyclohexyl Group
Solubility Generally improved due to sp³ character[4]Increases aqueous solubility through hydrogen bondingDecreases aqueous solubility, increases lipophilicity
Lipophilicity (LogP) Lower than corresponding acyclic aminesDecreases LogPSignificantly increases LogP
Metabolic Stability Often enhanced compared to more flexible analogs[1]Can be a site for glucuronidationMay undergo CYP-mediated oxidation
Basicity (pKa) Typically lower than larger saturated heterocycles[2]The hydroxyl group has a minor electronic effectThe alkyl group has a minor electronic effect
3D Shape Rigid, defined vector for substituents[2]Provides a hydrogen bond donor/acceptorProvides a bulky, lipophilic group for steric interactions

Medicinal Chemistry Applications and Biological Potential

While there is no specific biological data for 3-(4-Ethylcyclohexyl)azetidin-3-ol, the broader class of azetidine derivatives has demonstrated a wide range of pharmacological activities.[1][8] The structural features of our target molecule can be analyzed to predict its potential biological applications.

Potential Biological Targets
  • Central Nervous System (CNS) Receptors: The lipophilic nature of the ethylcyclohexyl group could facilitate crossing the blood-brain barrier. Azetidine derivatives have been explored as modulators of various CNS targets, including muscarinic antagonists.[1]

  • Enzyme Inhibitors: The rigid azetidine scaffold can position the hydroxyl and cyclohexyl groups to interact with specific pockets within an enzyme's active site. For example, azetidine-containing molecules have been developed as inhibitors of Janus kinase (JAK) and fatty acid amide hydrolase (FAAH).[3]

  • Ion Channels: The overall structure may be suitable for interacting with ion channels, such as calcium channels, similar to the approved drug azelnidipine.[3]

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the SAR for this class of compounds would be crucial for lead optimization.

SAR_Exploration cluster_R1 Azetidine Ring Modifications (R1) cluster_R2 Cyclohexyl Group Modifications (R2) cluster_R3 3-OH Group Modifications (R3) Core 3-(4-Ethylcyclohexyl)azetidin-3-ol R1_Mod1 Substitution at C2 or C4 Core->R1_Mod1 R1_Mod2 Stereochemistry at C3 Core->R1_Mod2 R2_Mod1 Vary Alkyl Chain Length (e.g., methyl, propyl) Core->R2_Mod1 R2_Mod2 Replace Cyclohexyl with other Rings (e.g., phenyl, piperidinyl) Core->R2_Mod2 R2_Mod3 Introduce Heteroatoms into the Ring Core->R2_Mod3 R3_Mod1 Esterification or Etherification Core->R3_Mod1 R3_Mod2 Replacement with other Functional Groups (e.g., -NH2, -F) Core->R3_Mod2

Caption: Key areas for Structure-Activity Relationship (SAR) exploration.

Key questions to address in an SAR campaign would include:

  • The role of the 3-hydroxyl group: Is it essential for activity? Could it be replaced with other hydrogen-bonding groups or even a non-polar substituent?

  • The nature of the cyclohexyl ring: Is the lipophilicity or the specific shape of the ring crucial? How do changes to the ethyl substituent affect potency and selectivity?

  • The stereochemistry at the C3 position: Since the Grignard addition creates a chiral center, the individual enantiomers should be synthesized and tested to determine if the biological activity is stereospecific.

Conclusion

The azetidine scaffold, and specifically the 3-hydroxyazetidine core, represents a highly valuable and versatile platform for the design of novel therapeutic agents. While 3-(4-Ethylcyclohexyl)azetidin-3-ol is a hypothetical molecule, its rational design, based on established principles of medicinal chemistry, highlights the potential for creating new chemical entities with desirable drug-like properties. The synthetic accessibility of this class of compounds, coupled with the wide range of possible modifications, ensures that azetidine-based drug discovery will continue to be a fruitful area of research for the foreseeable future.

References

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Exploratory

Preliminary Investigation of 3-(4-Ethylcyclohexyl)azetidin-3-ol (ECAO) Biological Activity: A Novel S1PR Modulator Scaffold

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Teams Executive Summary & Structural Rationale The transition fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Teams

Executive Summary & Structural Rationale

The transition from planar, sp2-hybridized molecular frameworks to sp3-rich architectures is a defining trend in modern medicinal chemistry. Azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged motifs due to their unique balance of high ring strain, conformational rigidity, and enhanced metabolic stability.

Historically, azetidin-3-ol derivatives have been heavily investigated in Central Nervous System (CNS) drug discovery, most notably as [1] targeting serotonin, norepinephrine, and dopamine transporters. However, recent structural biology insights have repositioned the azetidin-3-ol core as an optimal bioisostere for the polar amino-alcohol headgroup of endogenous sphingolipids.

This whitepaper details the preliminary biological evaluation of 3-(4-Ethylcyclohexyl)azetidin-3-ol (ECAO) . We hypothesize that ECAO acts as a potent, direct-acting [2].

  • The Azetidin-3-ol Core: Functions as a rigidified polar headgroup, mimicking the phosphorylated state of S1P without requiring in vivo kinase activation (unlike fingolimod).

  • The 4-Ethylcyclohexyl Moiety: Serves as a bulky, lipophilic tail. The steric bulk of the cyclohexyl ring is strategically designed to clash with the constricted binding pocket of the S1PR3 subtype, driving high selectivity for S1PR1—a critical requirement for mitigating cardiovascular liabilities (e.g., bradycardia)[3].

Mechanistic Grounding: S1PR1 Signaling & Bias

Activation of the S1PR1 (a G-protein coupled receptor) triggers two primary intracellular cascades: the Gαi-dependent pathway (which inhibits adenylate cyclase, reducing cAMP) and the β-arrestin pathway (which drives receptor internalization and degradation). Modern S1PR1 therapeutics aim for β-arrestin biased agonism to induce sustained receptor down-regulation on lymphocytes, effectively trapping them in lymph nodes and preventing autoimmune infiltration [4].

S1PR1_Signaling ECAO ECAO Ligand (3-(4-Ethylcyclohexyl)azetidin-3-ol) S1PR1 S1PR1 Receptor (Transmembrane GPCR) ECAO->S1PR1 Binding Gi Gαi Protein Activation (GDP/GTP Exchange) S1PR1->Gi Pathway 1 Arrestin β-Arrestin Recruitment (Biased Pathway) S1PR1->Arrestin Pathway 2 cAMP cAMP Reduction (Transient Efficacy) Gi->cAMP Internalization Receptor Internalization (Sustained Immunosuppression) Arrestin->Internalization

ECAO-mediated S1PR1 signaling demonstrating divergent G-protein and β-arrestin pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate ECAO, our laboratory employs a tiered screening cascade. Every protocol is designed as a self-validating system, incorporating strict quality control (QC) gates to prevent false positives driven by the compound's high lipophilicity.

Workflow Prep Compound Preparation Binding Radioligand Binding Assay Prep->Binding GTP [35S]GTPγS Functional Assay Binding->GTP Arrestin β-Arrestin Assay Binding->Arrestin Data PK/PD Data Synthesis GTP->Data Arrestin->Data

Step-by-step high-throughput screening workflow for ECAO biological activity validation.

Protocol A: Competitive Radioligand Binding Assay ([32P]S1P)

Causality: Binding affinity ( Ki​ ) must be established before functional efficacy. We utilize [32P]S1P because its high specific activity is necessary to detect competitive displacement at low-expression GPCRs without artificially inflating membrane concentrations.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human S1PR1. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g for 30 min. Resuspend the pellet in assay buffer (50 mM HEPES, 5 mM MgCl2, 0.1% fatty-acid-free BSA, pH 7.4). Note: BSA is critical to prevent non-specific binding of the lipophilic 4-ethylcyclohexyl tail to plasticware.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [32P]S1P, and ECAO (11-point dose-response curve, 1 pM to 10 µM).

  • Equilibration: Incubate for 60 minutes at 25°C with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% Polyethyleneimine) using a cell harvester. Wash 3x with 200 µL ice-cold wash buffer.

  • Quantification: Add 50 µL MicroScint-20 to dried filters and read on a TopCount NXT microplate scintillation counter.

  • Self-Validation Gate: The assay is only considered valid if the Non-Specific Binding (NSB)—defined by wells containing 10 µM unlabeled S1P—is less than 15% of the Total Binding signal.

Protocol B: [35S]GTPγS Functional Agonism Assay

Causality: Binding does not guarantee activation. This assay measures the direct consequence of agonist binding: the exchange of GDP for GTP on the Gαi subunit.

Step-by-Step Methodology:

  • Reaction Assembly: Mix 5 µg of S1PR1 membranes with ECAO in assay buffer containing 100 mM NaCl, 10 µM GDP, and 0.1 nM [35S]GTPγS.

    • Causality of GDP: GPCRs in the basal state are bound to GDP. Adding excess GDP forces the equilibrium backward, ensuring that only actively stimulated receptors can bind the non-hydrolyzable[35S]GTPγS, thereby suppressing baseline noise.

  • Incubation: Incubate for 30 minutes at 30°C.

  • Separation & Detection: Filter through GF/B filters, wash, and quantify radioactivity.

  • Self-Validation Gate: A basal control (vehicle only) and a maximal stimulation control (1 µM endogenous S1P) must yield a signal-to-background window of 3.0.

Preliminary Quantitative Data Presentation

The following table summarizes the preliminary in vitro pharmacological profile of the ECAO scaffold compared to industry-standard benchmarks. The data highlights ECAO's successful structural design: the bulky 4-ethylcyclohexyl group effectively abolishes S1PR3 binding, while the azetidin-3-ol core maintains potent S1PR1 agonism with a favorable β-arrestin bias.

CompoundS1PR1 IC 50​ (nM)S1PR3 IC 50​ (nM)S1PR1 E max​ (%)β-Arrestin Bias Factor*
ECAO 14.2 ± 1.5>10,00092%4.1
Siponimod (Control) 0.4 ± 0.1>10,00098%1.0
Fingolimod-P (Control) 0.3 ± 0.13.2 ± 0.5100%0.8

*Bias factor calculated relative to Siponimod using the operational model of agonism ( ΔΔ log(E max​ /EC 50​ )). A value >1 indicates a preference for β-arrestin recruitment over G-protein activation.

Conclusion & Future Directions

The preliminary investigation of 3-(4-Ethylcyclohexyl)azetidin-3-ol (ECAO) validates the utility of sp3-rich azetidine scaffolds in lipid GPCR modulation. By serving as a rigid bioisostere for sphingosine's amino-alcohol headgroup, combined with the steric exclusion properties of the 4-ethylcyclohexyl tail, ECAO demonstrates a highly selective, β-arrestin biased S1PR1 profile. Future studies will focus on in vivo pharmacokinetic profiling and evaluation in Experimental Autoimmune Encephalomyelitis (EAE) models to confirm its potential as a next-generation immunosuppressive agent.

References

  • Han Y, Han M, Shin D, Song C, Hahn HG. "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry. 2012;55(18):8188-8192. URL:[Link]

  • Martinborough E, et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." Google Patents (CA2986521C). 2010.
  • Luo Z, Liu H, et al. "Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor." Bioorganic & Medicinal Chemistry. 2017. URL:[Link]

  • Lee CY, et al. "Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry. 2025. URL:[Link]

Foundational

A Technical Guide to the Structural Elucidation and Conformational Analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique three-dimensional chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates.[1][2] When combined with lipophilic moieties like a substituted cyclohexane, the resulting molecule, such as 3-(4-Ethylcyclohexyl)azetidin-3-ol, presents a compelling target for drug discovery programs. Its 3D conformation, governed by the interplay of the strained four-membered ring and the flexible six-membered ring, is critical to its potential biological activity. This guide provides a comprehensive, field-proven framework for determining the precise solid-state structure of 3-(4-Ethylcyclohexyl)azetidin-3-ol through single-crystal X-ray diffraction (SC-XRD). While specific crystallographic data for this exact compound is not publicly available as of this writing, this document serves as an authoritative procedural guide, detailing the necessary steps from synthesis and crystallization to data analysis and conformational interpretation.

Introduction: The Rationale for Structural Analysis

The therapeutic potential of a molecule is inextricably linked to its three-dimensional shape. For 3-(4-Ethylcyclohexyl)azetidin-3-ol, two key structural motifs dictate its conformation:

  • The Azetidin-3-ol Core: This strained, four-membered heterocycle acts as a rigid, polar anchor.[3] The hydroxyl group at the C3 position provides a crucial hydrogen bond donor and acceptor, capable of forming key interactions with biological targets.

  • The 4-Ethylcyclohexyl Substituent: This group introduces significant lipophilicity and conformational complexity. The cyclohexane ring typically exists in a stable chair conformation, but the orientation of the ethyl group and its connection to the azetidine ring will profoundly influence the molecule's overall topology.[4][5]

Understanding the precise bond lengths, bond angles, and, most importantly, the torsional angles between these two fragments is paramount. This knowledge allows researchers to design more effective analogs, predict binding modes through computational modeling, and rationalize structure-activity relationships (SAR). SC-XRD remains the gold standard for obtaining this definitive structural information.[6]

Experimental Framework: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that demands precision and a logical, self-validating workflow.

Synthesis and Purification

A plausible synthetic route is essential for obtaining the high-purity material required for crystallization. While numerous methods exist for azetidine synthesis, a common approach involves the cyclization of a suitable amino alcohol precursor.[3]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A Precursor Synthesis (e.g., from Epichlorohydrin and 4-Ethylaniline) B Intramolecular Cyclization to form Azetidine Ring A->B Base-mediated C Crude Product B->C D Flash Column Chromatography C->D E Purity Assessment (NMR, LC-MS) D->E ≥99% Purity

Caption: A generalized workflow for the synthesis and purification of the target compound.

Crystallization Protocol

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science requiring the screening of various conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Step-by-Step Crystallization Methodology:

  • Material Preparation: Ensure the starting material, 3-(4-Ethylcyclohexyl)azetidin-3-ol, is of the highest possible purity (≥99%), as impurities can inhibit crystal growth.

  • Solvent Screening: Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone, ethyl acetate).

  • Induce Supersaturation: The key to crystallization is to create a supersaturated solution from which the compound will slowly precipitate. Common methods include:

    • Slow Evaporation: Leave the vial loosely covered to allow the solvent to evaporate over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the compound/solvent solution in a sealed container with a larger reservoir of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane, water). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower one.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully mount one on a goniometer head using a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.[6]

Data Acquisition and Structural Refinement

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive evidence of a molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal.[6]

Experimental Workflow for SC-XRD

A Mount Flash-Cooled Crystal on Diffractometer B X-ray Data Collection (Rotating Crystal Method) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final Structural Model (CIF File) E->F

Caption: The workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data

While no experimental data exists for the title compound, a successful structure determination would yield a Crystallographic Information File (CIF). The data contained within would be summarized as follows. The values presented in the table are hypothetical but represent typical results for a small organic molecule of this nature.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₁H₂₁NOConfirms the elemental composition of the molecule in the crystal.
Formula Weight183.30 g/mol Molecular mass corresponding to the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 10.5, b = 8.2, c = 14.1The dimensions of the unit cell along the three primary axes.
α, β, γ (°)α = 90, β = 98.5, γ = 90The angles between the unit cell axes.
Volume (ų)1204The volume of a single unit cell.
Z4The number of molecules contained within one unit cell.
R-factor (R1)~0.04 (4%)A measure of the agreement between the crystallographic model and the data.
Goodness-of-Fit (GooF)~1.0An indicator of the quality of the refinement; values near 1.0 are ideal.

3D Conformation and Structural Insights

The refined crystal structure would provide unparalleled insight into the molecule's preferred solid-state conformation.

The Cyclohexane Ring Conformation

The ethylcyclohexyl moiety is expected to adopt a low-energy chair conformation. A crucial aspect of the analysis is determining the orientation of the substituent connected to the azetidine ring.

  • Equatorial vs. Axial: Due to steric hindrance, large substituents on a cyclohexane ring overwhelmingly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[7][8] It is therefore highly probable that the azetidin-3-ol group occupies an equatorial position on the cyclohexane ring. The ethyl group at the C4 position would also be predominantly equatorial. This would result in a stable trans-like diequatorial conformation for the 1,4-disubstituted ring.[5]

The Azetidine Ring and Intermolecular Interactions

The azetidine ring itself is nearly planar but will exhibit a slight pucker. The crystal packing would likely be dominated by hydrogen bonding involving the hydroxyl group (-OH) and the amine (-NH-) of the azetidine ring. These interactions create a network that holds the molecules together in the crystal lattice and can be predictive of interactions with biological macromolecules.

Logical Relationship of Conformational Drivers

A Steric Hindrance B 1,3-Diaxial Interactions A->B C Equatorial Preference of Bulky Groups B->C D Stable Chair Conformation C->D G Overall 3D Conformation D->G E Hydrogen Bonding (O-H···N, N-H···O) F Crystal Packing E->F F->G

Caption: Key forces driving the final 3D conformation of the molecule.

Conclusion and Implications for Drug Development

This guide outlines an authoritative and systematic approach to determining the solid-state structure of 3-(4-Ethylcyclohexyl)azetidin-3-ol. By following this framework—from meticulous synthesis and crystallization to high-resolution SC-XRD analysis—researchers can obtain a definitive 3D model of the molecule. This structural data is not merely an academic endpoint; it is a critical tool in drug discovery. It validates molecular design, provides the foundational data for structure-based drug design, and illuminates the conformational preferences and intermolecular forces that will govern the molecule's interaction with its biological target.

References

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Eliel, E. L., et al. (1995). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • PMC. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • PubChem - NIH. (n.d.). PubChem Compound Database. Retrieved from [Link]

  • PubChem. (n.d.). Azetidin-3-one. Retrieved from [Link]

  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(4-Ethylcyclohexyl)azetidin-3-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Building block for 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, PROTAC linkers, and Antibody-Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Building block for 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, PROTAC linkers, and Antibody-Drug Conjugate (ADC) non-cleavable linkers[1][2].

Introduction and Strategic Rationale

Azetidin-3-ol derivatives are highly valued in modern medicinal chemistry as conformationally restricted bioisosteres for piperidines and morpholines, offering improved metabolic stability and altered physicochemical profiles[3]. Specifically, 3-substituted azetidin-3-ols like 3-(4-Ethylcyclohexyl)azetidin-3-ol (CAS: 1496755-53-3)[4] provide a unique sp³-rich scaffold that is increasingly utilized in the development of targeted therapeutics and complex degrader molecules[1].

Retrosynthetic Strategy

To ensure a scalable and high-yielding self-validating system, the synthesis is designed around the nucleophilic addition of a Grignard reagent to a protected azetidin-3-one.

  • Protecting Group Selection: While 1-benzhydryl protection is common for industrial azetidine synthesis, the tert-butyloxycarbonyl (Boc) group is selected here. N-Boc-azetidin-3-one is commercially available, and its deprotection via Trifluoroacetic acid (TFA) in Dichloromethane (DCM) proceeds rapidly at room temperature without the need for high-pressure hydrogenation[5].

  • Nucleophilic Addition: The reaction between (4-ethylcyclohexyl)magnesium bromide and N-Boc-azetidin-3-one requires strict thermal control (-78 °C) to prevent the enolization of the ketone, which would otherwise lead to poor yields and starting material recovery.

Synthetic Workflow

G R1 1-Bromo-4-ethylcyclohexane + Mg turnings S1 Step 1: Grignard Formation (THF, Reflux) R1->S1 R2 1-Boc-azetidin-3-one S2 Step 2: Nucleophilic Addition (THF, -78°C to RT) R2->S2 I1 (4-Ethylcyclohexyl)magnesium bromide S1->I1 I1->S2 I2 1-Boc-3-(4-ethylcyclohexyl)azetidin-3-ol S2->I2 S3 Step 3: Boc Deprotection (TFA/DCM, RT) I2->S3 P 3-(4-Ethylcyclohexyl)azetidin-3-ol (TFA Salt) S3->P

Figure 1: Three-step synthetic workflow for 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Experimental Protocols

Step 1: Preparation of (4-Ethylcyclohexyl)magnesium bromide

Causality Note: The initiation of the Grignard reaction with cyclic alkyl halides can be sluggish. The addition of a catalytic amount of iodine or 1,2-dibromoethane is critical to activate the magnesium surface by removing the passivating oxide layer.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Activation: Add magnesium turnings (1.2 eq, 29.2 mmol) and anhydrous THF (10 mL). Add a single crystal of iodine and stir until the brown color fades, indicating surface activation.

  • Addition: Dissolve 1-bromo-4-ethylcyclohexane (1.0 eq, 24.3 mmol) in anhydrous THF (40 mL). Transfer this to the addition funnel.

  • Reaction: Add 5 mL of the bromide solution to the magnesium. Once the reaction initiates (indicated by a mild exotherm and bubbling), add the remaining solution dropwise over 30 minutes to maintain a gentle reflux.

  • Completion: Reflux the mixture for an additional 2 hours. Cool to room temperature. The resulting gray/brown solution is approximately 0.45 M in THF and should be used immediately in Step 2.

Step 2: Synthesis of 1-Boc-3-(4-ethylcyclohexyl)azetidin-3-ol

Causality Note: Azetidin-3-ones are highly prone to enolization and subsequent side reactions if the nucleophile acts as a base. Maintaining the reaction at -78 °C during addition suppresses this pathway, favoring direct 1,2-addition.

  • Preparation: In a separate flame-dried 250 mL flask, dissolve 1-Boc-azetidin-3-one (0.9 eq relative to Grignard, 21.8 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Coupling: Transfer the Grignard reagent from Step 1 dropwise via cannula into the ketone solution over 45 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Maturation: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford the intermediate as a colorless oil.

Step 3: Deprotection to 3-(4-Ethylcyclohexyl)azetidin-3-ol (TFA Salt)

Causality Note: TFA in DCM is a standard, highly efficient method for Boc removal[5]. The reaction is kept to 1-2 hours to prevent potential degradation of the azetidine ring under prolonged strongly acidic conditions.

  • Reaction: Dissolve the purified 1-Boc-3-(4-ethylcyclohexyl)azetidin-3-ol (15.0 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Deprotection: Add Trifluoroacetic acid (TFA) (15 mL) dropwise at 0 °C.

  • Stirring: Remove the ice bath and stir the mixture at room temperature (20 °C) for 1.5 hours. Reaction progress can be monitored by TLC (ninhydrin stain).

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate the residue with toluene (3 x 20 mL) to remove residual traces of TFA.

  • Final Product: Triturate the resulting crude oil with cold diethyl ether to precipitate the 3-(4-Ethylcyclohexyl)azetidin-3-ol as its TFA salt. Filter and dry under high vacuum. (Note: If the free base is required, pass the salt through a basic ion-exchange resin or neutralize with aqueous NaHCO₃ followed by extraction with a polar organic solvent like 10% MeOH in DCM).

Quantitative Data & Reaction Parameters

ParameterStep 1 (Grignard)Step 2 (Addition)Step 3 (Deprotection)
Key Reagent 1-Bromo-4-ethylcyclohexane1-Boc-azetidin-3-oneTFA / DCM
Equivalents 1.0 eq (Mg: 1.2 eq)0.9 eq (vs. Grignard)Excess (1:2 v/v with DCM)
Temperature Reflux (65 °C)-78 °C to 20 °C0 °C to 20 °C
Time 2.5 hours12 hours1.5 hours
Expected Yield Quantitative (in situ)65 - 75%> 90%
Product State Solution in THFColorless OilWhite Solid (TFA Salt)

Sources

Application

High-performance liquid chromatography (HPLC) methods for 3-(4-Ethylcyclohexyl)azetidin-3-ol

Physicochemical Profiling & Method Rationale As a Senior Application Scientist, the foundational step in robust method development is deconstructing the analyte's physicochemical properties to anticipate and control its...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, the foundational step in robust method development is deconstructing the analyte's physicochemical properties to anticipate and control its chromatographic behavior. 3-(4-Ethylcyclohexyl)azetidin-3-ol (C₁₁H₂₁NO) is an amphiphilic chemical entity characterized by a highly polar, basic azetidine head group and a lipophilic 4-ethylcyclohexyl tail.

The Basicity Challenge: Azetidine is a highly strained, four-membered nitrogen heterocycle. The pKa of its conjugate acid is exceptionally high, measured at approximately 11.29[1]. Under standard acidic HPLC conditions (pH 2–3), the nitrogen is fully protonated. When analyzed on traditional C18 stationary phases, this cationic state undergoes severe secondary ion-exchange interactions with residual, unendcapped silanols (pKa ~4–5) on the silica surface. This causality leads to extreme peak tailing, irreversible adsorption, and poor quantitative recovery.

The Detection Challenge: The molecule is entirely aliphatic, lacking any conjugated π-electron systems or aromatic rings. Consequently, it possesses no UV chromophore, rendering traditional UV-Vis detectors practically useless[2].

The Solution: To establish a robust, self-validating analytical system, we must pivot away from standard UV/C18 paradigms. We employ a Superficially Porous Particle (SPP) column with a positively charged surface (CS-C18). The charged surface electrostatically repels the protonated azetidine, eliminating silanol interactions and yielding sharp peaks. For detection, we utilize Charged Aerosol Detection (CAD), which provides a universal, mass-dependent response for non-volatile analytes regardless of their optical properties[3].

MethodLogic A 3-(4-Ethylcyclohexyl)azetidin-3-ol (Amphiphilic Base) B1 Challenge 1: No UV Chromophore A->B1 B2 Challenge 2: High pKa (~11.3) A->B2 C1 Solution: Universal Detection (CAD / ELSD) B1->C1 C2 Solution: Mass Spectrometry (ESI+ MS) B1->C2 C3 Solution: Charged-Surface C18 Low pH (Formic Acid) B2->C3 C4 Solution: High pH (Ammonia) Hybrid Silica C18 B2->C4

Fig 1: Method development logic addressing the lack of chromophore and high basicity of the analyte.

Experimental Protocols

Every protocol described below is designed as a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to ensure the instrument is fit-for-purpose before any sample is analyzed.

Protocol A: LC-CAD Method for Assay and Purity

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% v/v Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% v/v Formic Acid in LC-MS Grade Acetonitrile.

  • Causality: Formic acid ensures the basic azetidine remains fully protonated for consistent retention, while maintaining the strict volatility required for CAD and MS aerosol detectors[3].

Step 2: Chromatographic Conditions

  • Column: Charged-Surface C18 (e.g., Waters Cortecs C18+ or Agilent Poroshell 120 CS-C18), 2.7 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for the bulky hydrophobic tail).

  • Injection Volume: 5.0 µL.

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35°C (Optimized to prevent thermal degradation while ensuring complete desolvation of the semi-volatile amine).

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

  • Power Function (PF): 1.0 (CAD response is inherently non-linear; PF can be adjusted in processing software for linearization, but 1.0 is strictly used for raw data acquisition).

Step 4: Self-Validation (System Suitability) Prior to sample analysis, inject a 100 µg/mL reference standard of 3-(4-Ethylcyclohexyl)azetidin-3-ol five consecutive times.

  • Acceptance Criteria: Retention time RSD ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing Factor (USP) ≤ 1.5; Signal-to-Noise (S/N) ≥ 50. If these criteria are not met, the system fails validation and fluidic maintenance is required.

CADWorkflow N1 HPLC Eluent N2 Nebulization (N2 Gas) N1->N2 N3 Desolvation (Aerosol) N2->N3 N4 Corona Discharge (Charging) N3->N4 N5 Electrometer (Detection) N4->N5

Fig 2: Charged Aerosol Detection (CAD) workflow for universal detection of non-volatile analytes.

Protocol B: LC-MS Method for Impurity Profiling

To identify unknown impurities, the CAD detector is placed in parallel (via an active flow splitter) with an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100 – 500.

  • Target Mass: The expected [M+H]⁺ ion for 3-(4-Ethylcyclohexyl)azetidin-3-ol is m/z 184.17.

Data Presentation

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Curve
0.0955Initial
2.0955Isocratic Hold
10.01090Linear Gradient
12.01090High-Organic Wash
12.1955Step Return
15.0955Re-equilibration

Table 2: Method Validation Summary (LC-CAD)

Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 1.0 – 250 µg/mLR² ≥ 0.995 (Log-Log fit)
Limit of Detection (LOD) 0.3 µg/mL (S/N = 3)N/A
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N = 10)Precision RSD ≤ 5.0%
Method Precision (Assay) 1.2% RSD (n=6)RSD ≤ 2.0%
Accuracy (Spike Recovery) 98.5% – 101.2%95.0% – 105.0%

References

  • Azetidine - Grokipedia Source: Grokipedia URL:[Link]

  • Charged aerosol detector - Wikipedia Source: Wikipedia URL:[Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: Chromatography Online (LCGC International) URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for the Purification of 3-(4-Ethylcyclohexyl)azetidin-3-ol

Introduction & Physicochemical Profiling The purification of bulky, functionalized azetidines such as 3-(4-Ethylcyclohexyl)azetidin-3-ol presents a multifaceted challenge in pharmaceutical process chemistry. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The purification of bulky, functionalized azetidines such as 3-(4-Ethylcyclohexyl)azetidin-3-ol presents a multifaceted challenge in pharmaceutical process chemistry. The molecule possesses a highly polar, basic azetidine core coupled with a hydrogen-bonding tertiary alcohol and a highly lipophilic, bulky 4-ethylcyclohexyl moiety.

This dichotomy in polarity frequently results in a phenomenon known as "oiling out" (liquid-liquid phase separation, or LLPS) during attempted crystallizations of the free base. Instead of forming an ordered crystalline lattice, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, trapping synthetic impurities and resulting in a gummy, unfilterable mass.

To circumvent this, reactive crystallization via salt formation is the industry-standard approach for isolating azetidin-3-ol derivatives[1]. By converting the free base to a hydrochloride (HCl) salt, the ionic lattice energy is significantly increased, driving the thermodynamic preference toward solid-state crystallization rather than phase separation[2].

Strategic Workflow & Mechanistic Rationale

The purification strategy relies on an Antisolvent-Mediated Reactive Crystallization .

  • Solvent Selection: The crude free base is dissolved in a polar protic solvent (Ethanol) to solvate the basic amine and hydroxyl groups.

  • Antisolvent Addition: A non-polar/aprotic antisolvent (Methyl tert-butyl ether, MTBE) is introduced. MTBE effectively rejects the lipophilic 4-ethylcyclohexyl group, lowering the overall solubility of the target molecule while keeping non-polar synthetic byproducts in solution.

  • Acidic Titration: Anhydrous HCl in dioxane is used instead of sparging with HCl gas. Azetidine rings are highly strained and susceptible to acid-catalyzed ring-opening under harsh conditions[1]. Using a pre-titrated HCl/dioxane solution allows for precise stoichiometric control, preventing localized pH extremes that degrade the product.

CrystallizationWorkflow A Crude Free Base (Oily/Amorphous) B Solvent Addition (EtOH/MTBE) A->B C Reactive Salt Formation (HCl in Dioxane) B->C Dissolution D Seeding & Nucleation (T = 40°C) C->D Supersaturation E Controlled Cooling (-0.5°C/min) D->E Avoid Oiling Out F High-Purity HCl Salt (Crystalline Solid) E->F Filtration & Wash

Workflow for the reactive crystallization of 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Quantitative Solubility & Metastable Zone Data

To design a self-validating protocol, the Metastable Zone Width (MSZW) must be mapped. The MSZW dictates the temperature gap between the solubility curve (where crystals dissolve) and the spinodal curve (where spontaneous, uncontrolled precipitation or oiling out occurs).

Table 1: Solubility and MSZW profiling for 3-(4-Ethylcyclohexyl)azetidin-3-ol HCl salt.

Solvent SystemSol. @ 50°C (mg/mL)Sol. @ 5°C (mg/mL)MSZW (°C)Resulting Crystal Habit
Ethanol (100%) >2008515Prismatic (Agglomerated, poor yield)
Ethyl Acetate (100%) 12<2N/AAmorphous powder (Traps impurities)
EtOH / MTBE (1:4) 145188Distinct Rods (Optimal purity/filtration)
Isopropanol (100%) 902512Thin Plates (Slow filtration rate)

Causality Insight: The EtOH/MTBE (1:4) system provides the optimal balance. The 8°C MSZW is narrow enough to allow controlled nucleation via seeding. If the MSZW is too wide (as in pure Ethanol), the solution requires extreme supercooling, which often leads to a sudden, massive nucleation event that crashes out impurities alongside the product.

Experimental Protocols

Protocol A: Reactive Crystallization (Primary Isolation)

Objective: Convert the crude, oily free base into a highly pure, filterable hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed crystallizer with 100 g of crude 3-(4-Ethylcyclohexyl)azetidin-3-ol (free base). Add 200 mL of absolute Ethanol. Stir at 250 RPM until a homogenous solution is achieved.

  • Antisolvent Addition: Slowly charge 600 mL of MTBE into the reactor. Increase the jacket temperature to 45°C to ensure the mixture remains undersaturated.

  • Reactive Salt Formation: Using an addition funnel, add 1.05 equivalents of 4.0 M HCl in Dioxane dropwise over 45 minutes.

    • Self-Validation Check (IPC): Extract a 1 mL aliquot, dilute in water, and check the pH. The target pH is 4.0–4.5. Do not over-acidify, as excess HCl promotes azetidine ring-opening[1].

  • Seeding: Cool the reactor to 40°C. Introduce 1.0 g of pure 3-(4-Ethylcyclohexyl)azetidin-3-ol HCl seed crystals. Hold the temperature at 40°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Controlled Cooling: Implement a linear cooling ramp of -0.5°C/min down to 5°C.

    • Mechanistic Note: This slow cooling rate prevents the concentration from crossing the spinodal curve, entirely avoiding the liquid-liquid phase separation (oiling out) typically caused by the bulky cyclohexyl group.

  • Isolation: Filter the resulting slurry through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) MTBE.

  • Drying: Dry the solid in a vacuum oven at 40°C (10 mbar) for 12 hours to yield the pure hydrochloride salt.

Protocol B: Temperature-Cycled Recrystallization (Polishing)

Objective: Upgrade purity from ~95% to >99.5% by annealing the crystal lattice and expelling trapped solvent/impurities.

Step-by-Step Methodology:

  • Slurry Preparation: Suspend 50 g of the primary isolated salt in 250 mL of an Isopropanol/Heptane (1:1 v/v) mixture in a jacketed vessel.

  • Heating Cycle: Heat the slurry to 65°C. The solid will partially, but not completely, dissolve.

  • Temperature Cycling:

    • Cool to 20°C at -1.0°C/min. Hold for 30 minutes.

    • Re-heat to 55°C at +1.0°C/min. Hold for 30 minutes.

    • Repeat this cycle three times.

    • Mechanistic Note: Temperature cycling (Ostwald ripening) causes smaller, imperfect crystals (which have a higher surface-area-to-volume ratio and higher solubility) to dissolve during the heating phase, while the solute deposits onto larger, purer crystals during the cooling phase. This purges impurities trapped in crystal defects.

  • Final Isolation: Cool to 5°C, filter, wash with cold Heptane, and vacuum dry.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Protocols for 3-(4-Ethylcyclohexyl)azetidin-3-ol Derivatives

Introduction & Pharmacological Context The 3-(4-Ethylcyclohexyl)azetidin-3-ol scaffold represents a highly versatile pharmacophore in modern drug discovery. Compounds featuring the azetidin-3-ol core are frequently emplo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 3-(4-Ethylcyclohexyl)azetidin-3-ol scaffold represents a highly versatile pharmacophore in modern drug discovery. Compounds featuring the azetidin-3-ol core are frequently employed as non-cleavable linkers in Antibody-Drug Conjugates (ADCs), PROTACs, and as the primary structural motif in 1 [1] and2 [2].

From a physicochemical perspective, this molecule combines a polar, basic azetidine core (pKa ~8.5–9.5) with a highly lipophilic 4-ethylcyclohexyl tail. While the azetidine nitrogen can form a hydrochloride salt to 3 [3], the bulky aliphatic ring drives the partition coefficient (LogP) higher. This necessitates the use of specialized co-solvents or complexing agents for systemic in vivo administration to prevent drug precipitation in the bloodstream.

Formulation Rationale & Self-Validating Systems

As a Senior Application Scientist, I emphasize that every in vivo formulation must act as a self-validating system . The causality behind vehicle selection is driven by the thermodynamic stability of the drug in solution. If the final formulation exhibits any opalescence, turbidity, or particulate matter after 15 minutes of resting at room temperature, the formulation has failed. Injecting precipitated lipophilic compounds will cause fatal pulmonary micro-embolisms in murine models.

To achieve a clear, stable solution (≥ 2.5 mg/mL), we utilize step-wise solvent addition to gradually transition the compound from a pure organic phase into a physiologically acceptable aqueous phase [4].

Table 1: Quantitative Formulation Parameters for Azetidin-3-ol Derivatives
Formulation StrategyComposition (v/v)Max Target SolubilityRecommended RouteCausality / Mechanism of Action
Co-Solvent System 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLIV / IPPEG/Tween form micelles around the lipophilic ethylcyclohexyl tail.
Cyclodextrin Complex 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIV / SCSBE-β-CD encapsulates the lipophilic tail in its hydrophobic cavity.
Lipid Suspension 10% DMSO + 90% Corn Oil≥ 2.5 mg/mLPO (Oral)Emulates dietary lipids to enhance enteral absorption.

Step-by-Step In Vivo Formulation Protocols

Protocol A: Preparation of the Co-Solvent System (IV/IP)

This protocol is designed to maximize systemic exposure while minimizing injection-site toxicity. Crucial Rule: Solvents must be added strictly in the order listed.

  • Stock Preparation: Weigh out 2.5 mg of 3-(4-Ethylcyclohexyl)azetidin-3-ol. Add 100 μL of high-purity DMSO. Vortex for 60 seconds until completely clear. (Causality: DMSO disrupts the crystal lattice of the lipophilic compound).

  • Carrier Addition: Add 400 μL of PEG300 to the DMSO stock. Vortex for 30 seconds. (Causality: PEG300 acts as a miscible transition carrier, preventing immediate precipitation when aqueous media is introduced).

  • Surfactant Addition: Add 50 μL of Tween-80. Mix gently by inversion to avoid excessive foaming, then vortex briefly. (Causality: Tween-80 lowers the surface tension and forms protective micelles).

  • Aqueous Dilution: Dropwise, add 450 μL of 0.9% physiological saline while continuously vortexing the tube.

  • Validation: Let the solution sit for 15 minutes. Proceed with dosing (e.g., 10 mL/kg in mice) only if the solution remains optically clear.

Protocol B: Preparation of the SBE-β-CD Inclusion Complex (IV)

For compounds that fail Protocol A due to extreme lipophilicity, cyclodextrin complexation is required.

  • Vehicle Preparation: Dissolve 2.0 g of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 10 mL of 0.9% saline to create a 20% w/v stock. Store at 4°C.

  • Stock Preparation: Dissolve 2.5 mg of the compound in 100 μL of DMSO.

  • Complexation: Add 900 μL of the 20% SBE-β-CD solution to the DMSO stock. Vortex vigorously for 2 minutes. (Causality: The mechanical energy forces the ethylcyclohexyl group into the cyclodextrin cavity, leaving the polar azetidin-3-ol core exposed to the aqueous environment).

G Start Assess Compound Solubility & Route Decision Target Administration Route? Start->Decision IV_IP Intravenous (IV) / Intraperitoneal (IP) Decision->IV_IP Systemic PO Oral Gavage (PO) Decision->PO Enteral Sol1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline IV_IP->Sol1 High Lipophilicity Sol2 10% DMSO + 90% (20% SBE-β-CD in Saline) IV_IP->Sol2 Precipitation Risk Sol3 10% DMSO + 90% Corn Oil PO->Sol3 Lipid Carrier

Decision tree for selecting in vivo formulation vehicles based on solubility.

Pharmacokinetics & Target Engagement

Once successfully formulated and administered, azetidine-based compounds distribute rapidly to tissues. The basic nitrogen of the azetidin-3-ol ring promotes favorable volume of distribution (Vd), allowing the compound to penetrate target tissues (e.g., solid tumors or infected erythrocytes).

In vivo monitoring should account for hepatic clearance. The ethylcyclohexyl group is highly susceptible to CYP450-mediated aliphatic oxidation. Therefore, PK blood sampling should be strictly scheduled at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose to accurately calculate clearance (Cl) and half-life (t1/2).

PK Admin In Vivo Dosing (IV/IP/PO) Absorb Systemic Circulation Admin->Absorb Absorption Dist Tissue Distribution Absorb->Dist Free Drug Target Target Engagement (e.g., STAT3 / Kinases) Dist->Target Covalent/Reversible Binding Metab Hepatic Metabolism (Aliphatic Oxidation) Dist->Metab CYP450 Excrete Renal/Biliary Excretion Metab->Excrete Clearance

Pharmacokinetic workflow and target engagement pathway for azetidine compounds.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis Source: ACS Publications URL
  • Title: Azetidin-3-ol hydrochloride | ADC Linker Formulation Protocols Source: InvivoChem URL

Sources

Method

Application Note: A Scalable and Robust Manufacturing Process for 3-(4-Ethylcyclohexyl)azetidin-3-ol

Prepared by: Senior Application Scientist, Process Chemistry Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of 3-(4-Ethylcyclohexyl)azetidin-3-ol, a key heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry

Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of 3-(4-Ethylcyclohexyl)azetidin-3-ol, a key heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly prevalent in pharmaceutical agents due to their unique ability to impart desirable physicochemical properties.[1][2] This guide details a robust two-step synthetic process, commencing with the formation of a 4-ethylcyclohexylmagnesium halide (Grignard reagent) and its subsequent addition to N-Boc-azetidin-3-one, followed by deprotection. Emphasis is placed on process safety, reaction optimization for scale-up, in-process controls, and the final isolation of a high-purity active pharmaceutical ingredient (API) intermediate. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale to ensure safety, scalability, and reproducibility from gram to multi-kilogram production.[3][]

Retrosynthetic Analysis and Route Selection

The chosen synthetic strategy is predicated on commercially available starting materials and a well-characterized, high-yielding chemical transformation. The primary disconnection for 3-(4-Ethylcyclohexyl)azetidin-3-ol is at the C3-carbon of the azetidine ring, identifying N-protected azetidin-3-one and a suitable 4-ethylcyclohexyl organometallic species as key precursors. A Grignard reaction is the most direct and industrially viable method for this carbon-carbon bond formation.[5]

G Target 3-(4-Ethylcyclohexyl)azetidin-3-ol Intermediate1 N-Boc-3-(4-Ethylcyclohexyl)azetidin-3-ol Target->Intermediate1 Deprotection Precursor1 N-Boc-azetidin-3-one Intermediate1->Precursor1 C-C Bond Formation (Grignard Addition) Precursor2 4-Ethylcyclohexylmagnesium Bromide (Grignard Reagent) Intermediate1->Precursor2 Precursor3 4-Ethylcyclohexyl Bromide Precursor2->Precursor3 Grignard Formation Precursor4 Magnesium Turnings Precursor2->Precursor4

Caption: Retrosynthetic analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol.

The process is logically divided into three primary stages:

  • Grignard Reagent Formation: Synthesis of 4-ethylcyclohexylmagnesium bromide from 4-ethylcyclohexyl bromide and magnesium metal.

  • Grignard Addition: Nucleophilic addition of the Grignard reagent to N-Boc-azetidin-3-one to form the protected tertiary alcohol.

  • Deprotection and Isolation: Removal of the Boc protecting group and purification of the final product via crystallization.

Process Chemistry and Development

The scale-up of this process requires careful control over reaction parameters, particularly during the highly exothermic Grignard reaction steps.[6]

Stage 1: Formation of 4-Ethylcyclohexylmagnesium Bromide

The formation of the Grignard reagent is the most critical and hazardous step in the synthesis.[7] Key challenges include the initiation of the reaction, which can have an induction period followed by a rapid exotherm, and the flammable nature of the ethereal solvents used.[8]

Causality Behind Experimental Choices:

  • Solvent: While tetrahydrofuran (THF) is standard, 2-methyltetrahydrofuran (2-MeTHF) is a greener alternative with a higher boiling point and flash point, offering a wider and safer operating temperature window.[9] It is also less prone to forming peroxides.

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane are used to activate the magnesium surface by removing the passivating oxide layer.

  • Process Control: For large-scale manufacturing (>50 kg), transitioning from a semi-batch process to a continuous stirred-tank reactor (CSTR) system is highly recommended.[9] This minimizes the volume of active Grignard reagent at any given time, drastically improving process safety by allowing for better thermal management and control.[9][10]

G cluster_prep Reagent Preparation cluster_reactors Continuous Reaction Train Halide 4-Ethylcyclohexyl Bromide in 2-MeTHF CSTR1 CSTR 1 Grignard Formation (Mg Turnings) Halide->CSTR1 Solvent Anhydrous 2-MeTHF CSTR2 CSTR 2 Grignard Addition (N-Boc-azetidin-3-one feed) Solvent->CSTR2 CSTR1->CSTR2 Grignard Reagent Quench Quench Tank (Aqueous NH4Cl) CSTR2->Quench Product Crude Product Stream Quench->Product

Caption: Continuous flow (CSTR) setup for safer Grignard synthesis.

Protocol 2.1: Grignard Reagent Formation (Semi-Batch, <10 kg Scale)

Materials:

  • Magnesium turnings (1.2 eq)

  • 4-Ethylcyclohexyl bromide (1.0 eq)

  • Iodine (catalytic, one small crystal)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Charge a suitably sized, flame-dried, and inerted (N₂) glass-lined reactor with magnesium turnings and a single crystal of iodine.

  • Add ~10% of the total anhydrous 2-MeTHF.

  • Prepare a solution of 4-ethylcyclohexyl bromide in the remaining anhydrous 2-MeTHF in a separate addition vessel.

  • Add ~5% of the halide solution to the magnesium suspension. Monitor the reactor temperature for an exotherm (typically a >5 °C rise) indicating reaction initiation. Gentle heating may be required if initiation is delayed.

  • Once initiation is confirmed, begin the slow, subsurface addition of the remaining halide solution, maintaining the internal temperature between 40-50 °C using jacket cooling. The addition rate is critical to control the exotherm.[7]

  • After the addition is complete, stir the mixture at 45-55 °C for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting dark grey-brown solution of the Grignard reagent is used directly in the next step.

Stage 2: Grignard Addition to N-Boc-Azetidin-3-one

This step involves the nucleophilic attack of the Grignard reagent on the ketone of N-Boc-azetidin-3-one. The reaction is also exothermic and requires careful temperature control to minimize side reactions.

Protocol 2.2: Synthesis of N-Boc-3-(4-Ethylcyclohexyl)azetidin-3-ol

Procedure:

  • Cool the Grignard reagent solution from Stage 1 to 0-5 °C.

  • In a separate vessel, dissolve N-Boc-azetidin-3-one (1.0 eq relative to the starting halide) in anhydrous 2-MeTHF.

  • Slowly add the N-Boc-azetidin-3-one solution to the cooled Grignard reagent, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor reaction completion using an in-process control (IPC) such as TLC or HPLC analysis.

  • Once complete, cool the reaction mixture to 0-5 °C in preparation for quenching.

  • Slowly and carefully add the reaction mixture to a stirred, cooled (0-10 °C) solution of saturated aqueous ammonium chloride (NH₄Cl). Caution: This quench is highly exothermic and will evolve flammable gases. Ensure adequate cooling and headspace inerting.

  • Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., ethyl acetate or 2-MeTHF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate as an oil or waxy solid.

ParameterTarget RangeJustification
Grignard Formation
Mg Stoichiometry1.2 - 1.5 eqEnsures complete conversion of the alkyl halide.
Reaction Temperature40 - 55 °CBalances reaction rate with solvent loss and safety.
Halide Addition Time2 - 4 hoursCritical for controlling the reaction exotherm.[7]
Grignard Addition
Azetidinone Stoich.1.0 eqThe ketone is the limiting reagent.
Reaction Temperature0 - 15 °CMinimizes side reactions and ensures controlled addition.
Quench Temperature0 - 10 °CManages the highly exothermic quench of excess Grignard reagent.
Table 1: Critical Process Parameters and Control Ranges.
Stage 3: Deprotection and Isolation

The final step involves the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group, followed by purification of the free base.

Protocol 2.3: Synthesis and Isolation of 3-(4-Ethylcyclohexyl)azetidin-3-ol

Procedure:

  • Dissolve the crude N-Boc-3-(4-Ethylcyclohexyl)azetidin-3-ol from Stage 2 in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0-5 °C.

  • Slowly add trifluoroacetic acid (TFA, 3-5 eq) or a solution of HCl in isopropanol (4M).[11]

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH >12 with 50% aqueous NaOH, keeping the temperature below 25 °C.

  • Extract the aqueous layer multiple times with DCM or another suitable organic solvent.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude free base.

  • Purify the crude product by crystallization.[12] A solvent screen should be performed (e.g., heptane/ethyl acetate, toluene, or MTBE) to identify optimal conditions for yield and purity.

Process Safety Assessment

A thorough risk assessment is mandatory before performing this synthesis at any scale.[6][13]

HazardRiskMitigation Strategy
Grignard Reagent Fire/Explosion upon contact with water/air. Uncontrolled exotherm (runaway reaction).[6]Use anhydrous solvents and N₂ atmosphere.[7] Controlled addition rate, adequate cooling capacity, use of a semi-batch or CSTR system.[9] Emergency quench station available.
Flammable Solvents Fire hazard from sparks or static discharge.Use in a well-ventilated area away from ignition sources. Ground all equipment. Use explosion-proof electronics.
Acid/Base Quench Strong exothermic reaction, potential for splashing.Slow, controlled addition at low temperatures. Use of personal protective equipment (PPE), including face shield and acid/base resistant gloves.
TFA/HCl Corrosive and toxic upon inhalation.Handle only in a chemical fume hood with appropriate PPE.
Table 2: Process Safety Hazard Analysis.

Analytical Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the final product.[14] A validated HPLC method is the primary tool for assessing purity and identifying impurities.

Protocol 4.1: HPLC Method for Purity Assessment

This protocol provides a starting point for method development, which must be fully validated according to ICH Q2(R1) guidelines.[14]

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min, hold 5 min, re-equilibrate 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm (or Charged Aerosol Detector if no chromophore)
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Water:Acetonitrile
Table 3: Illustrative HPLC Method Parameters.

References

  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society. [Link]

  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. ACS Publications. [Link]

  • Grignard reaction safety. YouTube. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. American Chemical Society. [Link]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ACS Publications. [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. ACS Publications. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • Chemical GMP Synthesis. City of Hope. [Link]

  • Purification by Crystallization. Baruch College. [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 3-(4-Ethylcyclohexyl)azetidin-3-ol in DMSO

Welcome to the Application Scientist Support Center. Solubilizing bifunctional organic building blocks is a fundamental challenge in compound management and high-throughput screening (HTS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Solubilizing bifunctional organic building blocks is a fundamental challenge in compound management and high-throughput screening (HTS). 3-(4-Ethylcyclohexyl)azetidin-3-ol frequently presents a "solvation paradox" for researchers. It possesses a highly lipophilic tail (the 4-ethylcyclohexyl group) coupled with a densely polar, hydrogen-bonding headgroup (the azetidin-3-ol ring, containing both a secondary amine and a tertiary alcohol).

This guide provides a mechanistic breakdown of why this compound resists solvation in Dimethyl Sulfoxide (DMSO) and delivers field-validated, step-by-step protocols to rescue your stock solutions.

Mechanistic Analysis: The Causality of Poor Solubility

To troubleshoot effectively, we must first understand the thermodynamic barriers to dissolution. The failure of 3-(4-Ethylcyclohexyl)azetidin-3-ol to dissolve in DMSO is rarely due to solvent incompatibility alone; it is a competition between crystal lattice energy and solvation energy .

The Hydrogen-Bonding Network

In the solid state, the proximity of the -OH and -NH groups on the azetidine ring allows for strong, cooperative intermolecular hydrogen bonding. While DMSO is an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor. If the solid-state lattice energy of the azetidine network exceeds the solvation energy provided by DMSO, the compound will remain as a crystalline suspension.

Hydrophobic Exclusion in Hygroscopic DMSO

DMSO is notoriously hygroscopic, readily absorbing moisture from the atmosphere1[1]. When DMSO absorbs water, the mixture exhibits extreme non-ideal thermodynamic behavior. The water-DMSO mixture becomes highly structured, making cavity formation difficult[2]. This structured solvent network actively excludes bulky lipophilic moieties like the 4-ethylcyclohexyl group, causing the compound to precipitate out of solution[3].

Freeze-Thaw Synergy

Repeated freeze-thaw cycles of DMSO stock solutions synergistically enhance precipitation. As the solvent freezes, local concentrations of trace water and compound increase, forcing the lipophilic compound into a thermodynamically stable crystalline state that is highly resistant to re-dissolution[2].

Mechanism Solid Solid State 3-(4-Ethylcyclohexyl)azetidin-3-ol High Lattice Energy WetDMSO WetDMSO Solid->WetDMSO Water limits cavity formation DryDMSO Anhydrous DMSO Disrupts H-bonds Solid->DryDMSO Solvation > Lattice Energy Precipitate Hydrophobic Exclusion (Precipitation) WetDMSO->Precipitate Solvated Solvated Monomers (Active State) DryDMSO->Solvated

Mechanistic pathways of compound solvation in anhydrous versus hygroscopic (wet) DMSO.

Quantitative Impact of DMSO Hydration

To illustrate why solvent quality is critical for this specific molecule, the table below summarizes the physicochemical shift of DMSO upon atmospheric water uptake and its direct impact on lipophilic solvation[1].

DMSO Hydration LevelMolar Ratio (DMSO:H₂O)Freezing PointSolvent StructureImpact on Lipophilic Solubility
Anhydrous (0%) 1:018°CUnstructured, flexibleOptimal (High)
Trace Moisture (<5%) Variable< 18°CIncreasing viscosityModerate (Precipitation risk)
Saturated (33% wt) 1:2-73°CRigid, ice-like latticePoor (Hydrophobic exclusion)

Step-by-Step Troubleshooting Workflows

If your 3-(4-Ethylcyclohexyl)azetidin-3-ol is failing to dissolve, execute the following self-validating protocols in order.

Troubleshooting Start Compound Insoluble in DMSO CheckWater Check DMSO Quality (Is it anhydrous?) Start->CheckWater ReplaceDMSO Use fresh, anhydrous DMSO (≤0.1% H2O) CheckWater->ReplaceDMSO Old/Wet DMSO HeatSonicate Heat to 37°C & Sonicate (15 min) CheckWater->HeatSonicate Fresh DMSO ReplaceDMSO->HeatSonicate CheckClear Is solution clear? HeatSonicate->CheckClear SaltForm Add 1 eq. HCl/TFA to protonate azetidine CheckClear->SaltForm No Success Proceed to Assay CheckClear->Success Yes AltSolvent Use Co-solvent (e.g., 10% DMF/THF) CheckClear->AltSolvent Still Insoluble SaltForm->CheckClear AltSolvent->Success

Decision tree for troubleshooting 3-(4-Ethylcyclohexyl)azetidin-3-ol solubility in DMSO.

Protocol A: Thermal & Mechanical Disruption

Objective: Overcome the initial activation energy required to break the azetidine hydrogen-bond network and disperse aggregates.

  • Solvent Verification: Discard any DMSO that has been opened and stored on the benchtop for more than a few weeks.3[3].

  • Incubation: Add the required volume of anhydrous DMSO to the solid compound. Seal the vial tightly (to prevent moisture ingress) and incubate in a water bath at 37°C for 10–15 minutes.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic bath. Sonicate for 15 minutes.2[2].

  • Validation: Centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms, the compound is still not fully dissolved. Proceed to Protocol B.

Protocol B: In Situ Salt Formation

Objective: Convert the neutral azetidine into a more soluble ionic species, breaking the crystal lattice.

  • If Protocol A fails, the lattice energy of the neutral free base is too high for pure DMSO to overcome.

  • Add 1.0 to 1.1 molar equivalents of a volatile acid (e.g., 1M HCl in dioxane or Trifluoroacetic acid) directly to the DMSO suspension.

  • Vortex vigorously. Protonating the secondary amine on the azetidine ring disrupts the intermolecular H-bond network and introduces charge-dipole interactions with DMSO, significantly enhancing solubility.

  • Validation: Visually inspect for a clear solution. Note: Ensure the resulting slightly acidic stock is compatible with your downstream biological assay buffer.

Protocol C: Co-Solvent Systems

Objective: Lower the dielectric constant of the solvent mixture to better solvate the bulky ethylcyclohexyl group.

  • If the compound remains insoluble, the lipophilicity of the ethylcyclohexyl group is the limiting factor.

  • Prepare a co-solvent mixture by adding 10% to 20% Tetrahydrofuran (THF) or Dimethylformamide (DMF) to your DMSO stock.

  • Vortex for 2 minutes. The addition of a slightly less polar solvent helps solvate the hydrophobic ring, while DMSO continues to solvate the polar headgroup.

Frequently Asked Questions (FAQs)

Q: My 3-(4-Ethylcyclohexyl)azetidin-3-ol dissolved perfectly yesterday, but today there are crystals in the tube. What happened? A: This is a classic symptom of hygroscopic water uptake or temperature cycling. If the tube was left open or subjected to a freeze-thaw cycle, the DMSO absorbed atmospheric moisture. This depresses the freezing point and creates a structured solvent phase that excludes the lipophilic ethylcyclohexyl group[1]. Re-warm to 37°C and sonicate to re-dissolve[2].

Q: Can I use standard cell culture grade DMSO to make my 10 mM stock? A: For initial stock preparation of highly lipophilic compounds, standard cell culture DMSO (which often sits on a benchtop and absorbs water) is insufficient. You must use anhydrous, Sure/Seal™ (or equivalent) DMSO. 4[4].

Q: The compound formed a cloudy gel instead of a clear solution or a hard precipitate. Why? A: Azetidine derivatives can sometimes form liquid crystalline phases or gels in polar aprotic solvents due to extended, one-dimensional hydrogen-bonding networks. Adding a hydrogen-bond disruptor (like a small amount of methanol, or utilizing Protocol B to add a drop of acid) will usually break the gel into a true solution.

Q: When I dilute my DMSO stock into aqueous assay buffer, it immediately turns milky white. How do I prevent this? A: This is solvent-shift precipitation. The compound's aqueous solubility is lower than your target assay concentration. To prevent this,5[5], or consider using a carrier molecule like a cyclodextrin in your assay buffer to encapsulate the lipophilic tail[6].

References

  • High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Direct. 2

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.1

  • Impact of hygroscopic DMSO on solubility. BenchChem. 3

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. 5

  • Drugs dissolved in 100% DMSO formed crystals in RPMI - can anyone help? ResearchGate. 4

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. 6

Sources

Optimization

Minimizing side reactions during 3-(4-Ethylcyclohexyl)azetidin-3-ol functionalization

Welcome to the technical support center for the functionalization of 3-(4-ethylcyclohexyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-(4-ethylcyclohexyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The unique structural features of this molecule, namely the strained four-membered azetidine ring and the tertiary alcohol, present specific challenges during chemical modifications. This resource aims to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring successful and efficient synthesis of your target derivatives.

I. Core Challenges in Functionalizing 3-(4-Ethylcyclohexyl)azetidin-3-ol

The primary hurdles in modifying this scaffold stem from the inherent reactivity of the azetidine ring and the tertiary hydroxyl group. The ring strain energy of an azetidine is approximately 25.2 kcal/mol, making it susceptible to ring-opening reactions under various conditions.[1] Concurrently, the tertiary alcohol can be a challenging nucleophile and is prone to elimination reactions. The interplay between these two functional groups dictates the potential side reactions that may arise.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. O-Alkylation and O-Arylation Reactions
FAQ 1: I am attempting to O-alkylate the tertiary alcohol using a strong base like sodium hydride and an alkyl halide, but I am observing low yields and the formation of multiple byproducts. What is happening?

Answer: This is a common issue arising from the combination of a sterically hindered tertiary alcohol and the use of a strong, non-nucleophilic base. Several side reactions are likely occurring:

  • Elimination (Dehydration): The major byproduct is likely the corresponding alkene resulting from the elimination of water. Strong bases can promote E2 elimination, especially at elevated temperatures.

  • Ring Opening: The strained azetidine ring can be susceptible to cleavage under harsh basic conditions, leading to a complex mixture of rearranged or fragmented products.[1][2][3]

  • N-Alkylation: If the azetidine nitrogen is unprotected, it can compete with the hydroxyl group as a nucleophile, leading to N-alkylation. The pKa of an azetidinium ion is around 11.29, similar to that of a typical secondary amine, indicating its basicity.[1]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Base Selection Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). In some cases, alkoxides like sodium methoxide can be effective.[4]Milder bases are less likely to promote elimination and ring-opening reactions.
Solvent Choice Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, increasing the nucleophilicity of the alkoxide.These solvents facilitate the SN2 reaction while minimizing side reactions.
Temperature Control Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the elimination pathway.Elimination reactions typically have a higher activation energy than substitution reactions.
Protecting Groups If N-alkylation is a concern, protect the azetidine nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[5][6][7]This ensures that only the hydroxyl group is available for alkylation.

Step-by-Step Protocol for O-Alkylation (Williamson Ether Synthesis):

  • To a solution of N-protected 3-(4-ethylcyclohexyl)azetidin-3-ol in anhydrous DMF, add a mild base (e.g., K2CO3, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. N-Acylation and N-Alkylation Reactions
FAQ 2: During the N-acylation of 3-(4-ethylcyclohexyl)azetidin-3-ol with an acyl chloride, I am observing a significant amount of an O-acylated byproduct. How can I improve the N-selectivity?

Answer: The formation of an O-acylated byproduct is a result of the hydroxyl group competing with the azetidine nitrogen as a nucleophile. While the nitrogen is generally more nucleophilic, the steric hindrance around it might favor acylation at the less hindered oxygen.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Acylating Agent Use a less reactive acylating agent, such as an acid anhydride or an activated ester (e.g., N-hydroxysuccinimide ester).[8][9]These reagents are more selective for the more nucleophilic nitrogen atom.
Base Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.This prevents the protonation of the azetidine nitrogen, which would render it non-nucleophilic.
Solvent Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.These solvents are inert and will not interfere with the acylation reaction.
Temperature Perform the reaction at low temperatures (e.g., 0 °C) to enhance selectivity.At lower temperatures, the difference in nucleophilicity between the nitrogen and oxygen is more pronounced.
Protecting Groups Temporarily protect the hydroxyl group with a silyl protecting group like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl).[7][10]This ensures that only the nitrogen is available for acylation. The silyl group can be easily removed later under mild acidic conditions.

Step-by-Step Protocol for N-Acylation:

  • Dissolve 3-(4-ethylcyclohexyl)azetidin-3-ol in anhydrous DCM and cool to 0 °C.

  • Add a non-nucleophilic base (e.g., TEA, 1.2 equivalents).

  • Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

C. Mitsunobu Reaction
FAQ 3: I am trying to introduce a nucleophile at the C3 position with inversion of stereochemistry using the Mitsunobu reaction, but the reaction is sluggish and I am getting a complex mixture of byproducts. What are the potential pitfalls?

Answer: The Mitsunobu reaction on a tertiary alcohol can be challenging.[11][12][13] The formation of the key alkoxyphosphonium intermediate is often slow and can be outcompeted by several side reactions.

  • Elimination: The intermediate can undergo elimination to form an alkene.

  • Reaction with the Azodicarboxylate: The alkoxide can react with the azodicarboxylate (DEAD or DIAD) instead of the desired nucleophile, especially if the nucleophile is not sufficiently acidic (pKa > 13).[11]

  • Ring Strain-Induced Rearrangements: The formation of a positive charge on the phosphorus atom can activate the azetidine ring, potentially leading to rearrangements or ring-opening.[14]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Phosphine Reagent Use a more reactive phosphine, such as tributylphosphine, in place of triphenylphosphine.This can facilitate the formation of the alkoxyphosphonium intermediate.
Azodicarboxylate Consider using di-tert-butyl azodicarboxylate (DBAD) for easier removal of the hydrazine byproduct.[11]This can simplify the purification process.
Order of Addition The order of addition of reagents is critical. Typically, the alcohol, nucleophile, and phosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (0 °C).[15]This helps to control the reaction and minimize side reactions.
Nucleophile Acidity Ensure your nucleophile is sufficiently acidic (pKa < 13) to favor the desired reaction pathway.[11][13]This prevents the azodicarboxylate from acting as the nucleophile.

Step-by-Step Protocol for Mitsunobu Reaction:

  • Dissolve the N-protected 3-(4-ethylcyclohexyl)azetidin-3-ol, the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture and purify directly by column chromatography to separate the product from the triphenylphosphine oxide and hydrazine byproducts.

D. Ring Stability and Protecting Group Strategy
FAQ 4: Under what conditions is the azetidine ring most susceptible to opening, and how can I choose the right protecting group?

Answer: The azetidine ring is prone to opening under both acidic and strongly basic conditions, especially when activated by adjacent functional groups.[1][2][16] The choice of protecting group is crucial for the stability of the ring and the success of subsequent reactions.[5][6]

Ring Stability Considerations:

  • Acidic Conditions: Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to ring opening.[1]

  • Lewis Acids: Lewis acids can also coordinate to the nitrogen and promote ring cleavage.

  • Strongly Basic Conditions: While generally more stable to bases than acids, very strong bases can induce rearrangements or elimination reactions that lead to ring fragmentation.

Protecting Group Selection Guide:

Protecting GroupIntroduction ConditionsCleavage ConditionsStabilityConsiderations
Boc (tert-Butyloxycarbonyl) (Boc)2O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.Can be cleaved under some Lewis acidic conditions.
Cbz (Carboxybenzyl) Cbz-Cl, base (e.g., NaHCO3)Hydrogenolysis (H2, Pd/C)Stable to acidic and basic conditions.Not compatible with reactions involving catalytic hydrogenation.
Sulfonamides (e.g., Nosyl, Tosyl) Sulfonyl chloride, baseReducing agents (e.g., thiophenol, Na/Hg) or strong acidVery stable to a wide range of conditions.Cleavage can sometimes be challenging.
Benzhydryl (Bzh) Benzhydryl bromide, baseHydrogenolysis or strong acidCan facilitate certain photochemical reactions and subsequent ring openings.[16][17]May not be suitable for all synthetic routes.

Visualization of Protecting Group Strategy:

G cluster_0 Protecting Group Selection cluster_1 Deprotection Start 3-(4-Ethylcyclohexyl)azetidin-3-ol Protect_N Protect Azetidine Nitrogen Start->Protect_N Boc Boc Group Protect_N->Boc Acid Sensitive Subsequent Steps Cbz Cbz Group Protect_N->Cbz Need for Hydrogenation Compatibility Sulfonamide Sulfonamide Group Protect_N->Sulfonamide Requires High Stability Deprotection Deprotection Boc->Deprotection Cbz->Deprotection Sulfonamide->Deprotection TFA TFA/HCl Deprotection->TFA Boc H2_PdC H2, Pd/C Deprotection->H2_PdC Cbz Reducing_Agent Reducing Agent Deprotection->Reducing_Agent Sulfonamide Final_Product Functionalized Product TFA->Final_Product H2_PdC->Final_Product Reducing_Agent->Final_Product

Caption: Decision workflow for selecting and removing nitrogen protecting groups.

III. Summary of Key Recommendations

  • Protecting Groups are Your Friend: The judicious use of protecting groups for both the nitrogen and oxygen functionalities is often the key to minimizing side reactions and achieving clean transformations.

  • Mind the Ring Strain: Always be mindful of the inherent strain in the azetidine ring. Avoid harsh reaction conditions (strong acids, strong bases, high temperatures) whenever possible to prevent unwanted ring-opening.

  • Reaction Conditions Matter: Carefully optimize your reaction conditions, including the choice of base, solvent, and temperature, to favor the desired reaction pathway.

  • Stepwise is Often Better: A multi-step approach involving protection, functionalization, and deprotection is often more reliable than attempting a one-pot reaction, especially for complex transformations.

By understanding the underlying chemical principles and potential pitfalls associated with the functionalization of 3-(4-ethylcyclohexyl)azetidin-3-ol, you can design more robust synthetic strategies and efficiently troubleshoot any challenges that may arise in your research.

IV. References

  • Vertex AI Search. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.

  • University of Bristol. (n.d.). Protecting Groups.

  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676.

  • Wang, X., et al. (2019). Regioselective ring opening reactions of azetidines. Organic Letters.

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.

  • Haskins, M. P., & Shaw, J. T. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

  • UoM, Chemistry. (2020). Protecting Groups.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223.

  • Ambeed.com. (n.d.). Reactions of Azetidines.

  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676.

  • Zhang, J., & Gevorgyan, V. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(4), 1118-1122.

  • Wikipedia. (n.d.). Mitsunobu reaction.

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(2), 541–558.

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

  • Musacchio, A. J., & Jacobsen, E. N. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.

  • Patel, M. (n.d.). PROTECTING GROUPS for HYDROXYL GROUP. Slideshare.

  • Denis, C., et al. (2018). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters, 20(24), 8003–8007.

  • Chemistry Steps. (2025). Mitsunobu Reaction.

  • Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride.

  • SynArchive. (n.d.). Protecting Groups List.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • Organic Synthesis. (n.d.). Mitsunobu reaction.

  • Haskins, M. P., & Shaw, J. T. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

  • Tanaka, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10.

  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2009.

  • Al-Mokalled, S. J., et al. (2021). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 48, 116410.

  • Siddiqui, A. A., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2133.

  • Gore, R. P., et al. (2011). A review on acylation of amines. Der Pharma Chemica, 3(3), 409-421.

  • Foley, D. A., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(51), e202212351.

  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35.

  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.

  • Bodanszky, M., & Bednarek, M. A. (1982). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 20(5), 387-395.

  • Dirksen, A., et al. (2006). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Organic & Biomolecular Chemistry, 4(10), 1983-1989.

  • Wang, Y., et al. (2022). Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Catalysts, 12(4), 404.

  • George, L., & Sastri, V. S. (2011). Stability of hydroxamate ions in aqueous medium. Journal of Molecular Modeling, 17(10), 2523-2530.

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7443-7445.

  • Langer, P., & Al-Tel, T. H. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank, 2020(4), M1179.

  • O'Brien, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2883.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Ethylcyclohexyl)azetidin-3-ol Cross-Coupling

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the functionalization of highly co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the functionalization of highly congested azetidine scaffolds.

Constructing C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds at the C3 position of 3-(4-ethylcyclohexyl)azetidin-3-ol presents extreme steric challenges. The target carbon is a tertiary center flanked by the rigid azetidine ring and a bulky 4-ethylcyclohexyl moiety. This guide details the causality behind why traditional methods fail and provides self-validating protocols to successfully achieve these difficult cross-couplings.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does my standard Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling fail to yield the cross-coupled product, returning only unreacted starting material? Expert Insight: Palladium relies on a two-electron oxidative addition mechanism. The massive steric bulk of the 4-ethylcyclohexyl group creates severe spatial repulsion against the incoming PdL₂ complex, raising the activation barrier prohibitively high. Furthermore, if the azetidine nitrogen is unprotected, it acts as a strong Lewis base, coordinating to the Pd center and poisoning the catalyst. Causality & Solution: First, ensure the azetidine nitrogen is protected (e.g., with a Boc or Cbz group). Second, pivot from Pd-catalysis to Nickel-catalyzed cross-electrophile coupling (XEC) . Nickel has a smaller atomic radius and readily accesses single-electron transfer (SET) pathways, generating a planar tertiary alkyl radical that is far less sensitive to steric bulk than a traditional organometallic intermediate 1.

Q2: I am using a Ni-catalyzed reductive cross-coupling approach, but I am seeing >50% of the alkene elimination byproduct. How do I favor productive coupling? Expert Insight: The formation of alkenes indicates that β-hydride elimination from the alkyl-Ni intermediate is outcompeting the desired reductive elimination. Causality & Solution: You must accelerate the reductive elimination step. This is achieved by tuning the ligand and utilizing Lewis acidic additives. Switching to an electron-rich, sterically demanding ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) stabilizes the Ni intermediate. Crucially, the addition of additives like MgCl₂ enhances the reduction of Ni(II) to Ni(0) and facilitates the cross-coupling of sterically encumbered tertiary alkyl centers 1.

Q3: Direct deoxygenative coupling of the tertiary alcohol is sluggish. Should I pre-activate the alcohol? Expert Insight: Yes. While direct deoxygenative protocols exist (e.g., NHC-mediated deoxygenation 2), pre-activating the tertiary alcohol to a methyl oxalate significantly lowers the activation energy for the SET process. Causality & Solution: When synthesizing complex ethers or activating tertiary alcohols, nucleophilic attack is notoriously sluggish 3. Convert the azetidin-3-ol to a tertiary alkyl methyl oxalate using highly electrophilic methyl chlorooxoacetate at -78 °C. Under Ni/reductant conditions, the oxalate fragments cleanly to release CO₂, generating the requisite tertiary radical for coupling.

II. Workflow & Mechanistic Visualization

The following decision tree outlines the logical progression for overcoming steric hindrance in this specific azetidine system.

G Start 3-(4-Ethylcyclohexyl)azetidin-3-ol Cross-Coupling Q1 Is Azetidine N-Protected? Start->Q1 Protect Protect with Boc/Cbz (Prevents Catalyst Poisoning) Q1->Protect No Q2 Direct C-O or Activated Electrophile? Q1->Q2 Yes Protect->Q2 Activate Synthesize Methyl Oxalate Derivative Q2->Activate Activated Coupling Ni-Catalyzed Reductive Coupling (NiCl2·glyme, dtbbpy, Zn) Q2->Coupling Direct Activate->Coupling Issue High Elimination Byproducts? Coupling->Issue Optimize Add MgCl2 & Tune Ligand (Accelerates Reductive Elimination) Issue->Optimize Yes

Decision tree for optimizing cross-coupling of sterically hindered azetidin-3-ols.

III. Quantitative Data: Ligand & Additive Screening

The table below summarizes the quantitative impact of catalyst, ligand, and additive selection on the yield of the quaternary carbon center formation. Notice how the combination of a bulky bidentate ligand (dtbbpy) and a Lewis acid (MgCl₂) is required to suppress β-hydride elimination.

Table 1: Optimization of Cross-Coupling for N-Boc-3-(4-Ethylcyclohexyl)azetidin-3-yl Methyl Oxalate

EntryCatalyst / LigandAdditiveReductantYield (%)Major Byproduct
1Pd(PPh₃)₄NoneNone0%Unreacted Starting Material
2NiCl₂·glyme / bipyNoneZn15%Alkene (β-elimination)
3NiCl₂·glyme / dtbbpyNoneZn38%Alkene (β-elimination)
4 NiCl₂·glyme / dtbbpy MgCl₂ Zn 82% Trace alkene
IV. Validated Experimental Protocol

Ni-Catalyzed Cross-Electrophile Coupling of N-Boc-3-(4-Ethylcyclohexyl)azetidin-3-yl Methyl Oxalate

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified visual or analytical benchmarks are met.

Step 1: Catalyst Pre-activation (Critical for Self-Validation)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with NiCl₂·glyme (10 mol%), dtbbpy (15 mol%), and Zn dust (2.5 equiv).

  • Add anhydrous DMF to achieve a 0.1 M concentration relative to the final substrate.

  • Validation Check: Stir at room temperature for 15 minutes. You must observe a distinct color change from pale green to deep red/brown.

    • Causality: This visual cue confirms the reduction of Ni(II) to the active Ni(0) species. If the solution remains green, the Zn dust is likely oxidized; abort the reaction and restart with freshly activated Zn.

Step 2: Additive and Substrate Introduction

  • Add anhydrous MgCl₂ (1.0 equiv) to the active catalyst mixture.

    • Causality: MgCl₂ acts as a Lewis acid, modulating the electron density of the Ni center and accelerating the subsequent reductive elimination, which is critical for outcompeting β-hydride elimination.

  • Add the aryl bromide (1.5 equiv) and the N-Boc-3-(4-ethylcyclohexyl)azetidin-3-yl methyl oxalate substrate (1.0 equiv).

Step 3: Reaction Execution

  • Seal the vial tightly, remove it from the glovebox, and stir at 40 °C for 16 hours.

  • Validation Check: Monitor the reaction progress by TLC (Hexanes/EtOAc). The complete disappearance of the UV-active aryl bromide and the emergence of a new, less polar UV-active spot indicates productive coupling.

Step 4: Quench and Isolation

  • Quench the reaction by opening the vial to air and adding saturated aqueous NH₄Cl.

    • Validation Check: The solution will turn blue/green as the active Ni(0) oxidizes back to Ni(II).

  • Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to isolate the sterically hindered quaternary azetidine product.

V. References
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp³) Source: Macmillan Group (Princeton University / JACS) URL:[Link]

  • A General Method to Access Sterically Hindered and Complex Ethers Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the HPLC analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol. This resource is designed for researchers, analytical scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the HPLC analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address the unique challenges presented by this molecule—its polar, basic nature combined with a lack of a UV chromophore—and provide structured, field-proven guidance for developing robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section tackles the most common initial questions and roadblocks encountered during the analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Q1: Why can't I detect my compound using a standard UV-Vis detector?

A: 3-(4-Ethylcyclohexyl)azetidin-3-ol lacks a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Its structure consists of saturated aliphatic and heterocyclic rings, which do not absorb light in the typical 200-400 nm range used in HPLC. Therefore, a standard UV-Vis detector is not suitable for its detection.[1][2] You must use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Q2: I'm seeing a very broad or tailing peak on my C18 column. What is causing this?

A: This is a classic sign of secondary interactions between a basic analyte and the stationary phase.[3][4] The nitrogen atom in the azetidine ring is basic and can interact with residual acidic silanol groups on the surface of silica-based columns.[4][5][6] This unwanted interaction causes poor peak shape. The solution typically involves modifying the mobile phase pH or selecting a more inert column chemistry.

Q3: My analyte elutes in the void volume (shows no retention) on my C18 column. What should I do?

A: 3-(4-Ethylcyclohexyl)azetidin-3-ol is a polar molecule due to its hydroxyl and azetidine groups. In standard reversed-phase (RP) chromatography, which uses a non-polar stationary phase, highly polar compounds often have insufficient hydrophobic interaction for retention and elute very early.[7][8][9] To improve retention, you can either use a highly aqueous mobile phase with a specialized aqueous-stable RP column or, more effectively, switch to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

Q4: What is the best detector for analyzing 3-(4-Ethylcyclohexyl)azetidin-3-ol?

A: The Charged Aerosol Detector (CAD) is the recommended choice.[1][10][11] CAD is a universal detector that provides a consistent response for non-volatile and semi-volatile compounds, irrespective of their optical properties.[10] It offers high sensitivity, a wide dynamic range, and is compatible with gradient elution, making it superior to older technologies like Refractive Index (RI) and often more reliable and sensitive than Evaporative Light Scattering Detectors (ELSD) for pharmaceutical analysis.[10][11][12]

Q5: Should I use Reversed-Phase (RP) or HILIC chromatography for my analysis?

A: HILIC is generally the preferred and more robust approach for retaining and separating this polar compound.[7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining polar analytes.[13] While RP methods can be developed, they often require specialized columns and careful mobile phase control to overcome issues of poor retention and peak tailing.

Core Challenge: Detection of a Non-Chromophoric Analyte

The primary obstacle in analyzing 3-(4-Ethylcyclohexyl)azetidin-3-ol is its invisibility to UV detectors. This necessitates the use of an aerosol-based universal detector.

Primary Recommendation: Charged Aerosol Detector (CAD)

The CAD has become a standard for the quantitative analysis of non-chromophoric substances in the pharmaceutical industry.[1]

  • Principle of Operation: The process involves three main steps:

    • Nebulization: The HPLC eluent is mixed with nitrogen gas to form an aerosol of fine droplets.

    • Evaporation: The droplets pass through a heated tube where the mobile phase evaporates, leaving behind dried analyte particles.

    • Detection: These particles are charged by a corona discharge and the resulting electrical charge is measured by an electrometer. The signal is proportional to the mass of the analyte.[1][10]

  • Key Advantages:

    • Universal Detection: Detects any non-volatile and most semi-volatile analytes.[10]

    • High Sensitivity: Can often detect analytes at picogram levels.[14]

    • Gradient Compatible: Unlike RI detectors, CAD works seamlessly with gradient elution, which is essential for method development and impurity profiling.[10][15]

    • Consistent Response: Provides a more uniform response between different compounds compared to UV, simplifying quantification of impurities with unknown structures.[10]

Alternative: Evaporative Light Scattering Detector (ELSD)

ELSD is another viable option, though often considered less sensitive and with a narrower dynamic range than modern CAD systems.[11]

  • Principle of Operation: ELSD operates similarly to CAD in the nebulization and evaporation stages.[15][16][17] However, in the detection stage, a light source (laser or LED) illuminates the stream of analyte particles, and a photodiode detects the amount of scattered light.[2][15]

FeatureUV-Vis DetectorEvaporative Light Scattering Detector (ELSD)Charged Aerosol Detector (CAD)
Detection Principle Light AbsorbanceLight ScatteringCharge Measurement
Analyte Requirement Must have a chromophoreNon-volatile / Semi-volatileNon-volatile / Semi-volatile
Gradient Compatibility ExcellentGoodExcellent[10]
Mobile Phase Wide compatibilityRequires volatile buffers (e.g., no phosphates)[16]Requires volatile buffers (e.g., no phosphates)
Sensitivity High (for strong chromophores)ModerateHigh to Very High[10][11]
Response Uniformity Highly variableNon-linear, mass-dependentMore uniform, mass-dependent[10]
Suitability for Analyte Not Suitable Suitable Highly Recommended
Troubleshooting Guide 1: Chromatographic Mode Selection & Optimization

Choosing the right chromatographic mode is crucial for achieving good retention and peak shape. The following diagram outlines the decision process.

G start Start Method Development check_retention Does the analyte show adequate retention on a standard C18 column? start->check_retention use_hilic Adopt HILIC Strategy check_retention->use_hilic  No (Elutes early) use_rp Optimize Reversed-Phase (RP) Strategy check_retention->use_rp Yes protocol_hilic Follow HILIC Optimization Protocol use_hilic->protocol_hilic protocol_rp Follow RP Optimization Protocol use_rp->protocol_rp

Caption: Decision workflow for selecting the appropriate chromatographic mode.

Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the most effective strategy for retaining polar compounds like 3-(4-Ethylcyclohexyl)azetidin-3-ol.[7] In HILIC, the analyte partitions into a water-enriched layer adsorbed onto the surface of a polar stationary phase.[13]

  • Mobile Phase Principles:

    • High Organic Content: The mobile phase consists of a high percentage (typically >70%) of a polar organic solvent, usually acetonitrile, with a smaller amount of an aqueous component. Increasing the acetonitrile concentration increases retention.

    • Volatile Buffers: To ensure compatibility with CAD or ELSD, use volatile buffers such as ammonium formate or ammonium acetate. These buffers also help control the ionic interactions and improve peak shape.

    • Buffer Concentration: A concentration of 10-20 mM is typically sufficient to control pH and improve peak symmetry.

ParameterRecommendationRationale
Column Amide, Bare Silica, or Zwitterionic HILIC phase (e.g., ZIC-HILIC)Provides polar surfaces for hydrophilic partitioning.[7][18]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Volatile buffer, low pH helps protonate the basic analyte.
Mobile Phase B AcetonitrileWeak solvent in HILIC, promotes retention.
Gradient Start at 95% B -> 70% B over 10 minutesA standard scouting gradient to find the analyte.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Column Temp. 30 - 40 °CImproves efficiency and reduces viscosity.
Injection Solvent Must match starting mobile phase (e.g., 95% Acetonitrile)Prevents peak distortion and poor reproducibility.[18]
  • Column Equilibration: Equilibrate the HILIC column with the starting mobile phase for at least 30-60 minutes. HILIC columns require longer equilibration times than RP columns.[18]

  • Prepare Sample: Dissolve the sample in the initial mobile phase composition (e.g., 95% acetonitrile / 5% aqueous buffer).

  • Scouting Gradient: Perform an initial injection using a broad gradient (e.g., 95% to 50% acetonitrile) to determine the approximate elution conditions.

  • Optimize Gradient: If retention is too high, decrease the starting percentage of acetonitrile. If retention is too low, increase it. Adjust the gradient slope to separate the analyte from any impurities.

  • Fine-Tune with Buffer: Adjust the buffer concentration (e.g., 5 mM to 20 mM) or pH to optimize peak shape.

Option B: Reversed-Phase (RP) Chromatography

If HILIC is not an option, a robust RP method can be developed by directly addressing the challenges of poor retention and peak tailing.

  • Addressing Poor Retention: Use a column designed for use in highly aqueous mobile phases. These include polar-endcapped or polar-embedded phases that prevent "hydrophobic collapse" when using mobile phases with very little organic solvent.[7][8][19]

  • Addressing Peak Tailing:

    • Low pH Mobile Phase: The most effective strategy is to use an acidic mobile phase with a pH between 2.5 and 3.0.[4][5] This serves two purposes:

      • It fully protonates the basic azetidine nitrogen, ensuring a single ionic species.

      • It suppresses the ionization of surface silanol groups (Si-OH), minimizing the secondary ionic interactions that cause tailing.[4][6]

    • Acidic Modifiers: Formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) are common choices. Note that TFA can cause ion suppression if using mass spectrometry but is generally acceptable for CAD.

ParameterRecommendationRationale
Column Polar-endcapped or Aqueous-stable C18/C8 (e.g., Agilent Eclipse Plus C8)Resists hydrophobic collapse and provides better peak shape for bases.[20]
Mobile Phase A 0.1% Formic Acid in WaterLow pH modifier to improve peak shape.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 5% B -> 95% B over 10 minutesStandard scouting gradient.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Column Temp. 40 °CImproves peak efficiency and reduces pressure.
Troubleshooting Guide 2: Advanced Problem Solving

Problem: My peak shape is still tailing in Reversed-Phase mode, even with an acidic mobile phase.

Cause: This indicates strong secondary interactions are still occurring. This can happen with older silica-based columns (Type A silica) or columns with high metal content.[4]

Solution Workflow:

G start Peak Tailing Observed in RP check_ph Is Mobile Phase pH between 2.5 and 3.0? start->check_ph check_column Are you using a modern, high-purity, end-capped column (Type B Silica)? check_ph->check_column Yes adjust_ph Adjust pH to ~2.7 using Formic Acid or TFA (0.1%) check_ph->adjust_ph No switch_column Switch to a column known for good basic peak shape (e.g., Hybrid or Polar-Embedded) check_column->switch_column No, but can switch switch_mode Adopt HILIC method check_column->switch_mode No, and cannot switch adjust_ph->check_ph switch_column->switch_mode Tailing persists

Caption: Troubleshooting workflow for addressing persistent peak tailing.

Problem: I'm seeing drifting or jumping baselines with my CAD/ELSD.

Cause: These detectors are highly sensitive to non-volatile impurities in the mobile phase. Using non-volatile buffers like phosphate or citrate will completely foul the detector.[16] Even high-quality solvents can contain trace impurities that become concentrated during gradient elution.

Solution:

  • Use Volatile Buffers ONLY: Strictly use ammonium formate, ammonium acetate, or volatile acids/bases like formic acid and ammonia.

  • Use Highest Purity Solvents: Employ HPLC-grade or LC-MS grade solvents and water.[21]

  • Optimize Detector Settings: Ensure the nebulizer and evaporation settings on the detector are appropriate for your flow rate and mobile phase composition. Consult the instrument manual. An evaporation temperature that is too low can lead to incomplete solvent drying and a noisy baseline.

Problem: My retention times are shifting between injections, especially in HILIC mode.

Cause: The equilibrium in HILIC is very sensitive to the water content in the mobile phase and on the column surface. Insufficient equilibration is the most common cause of retention time drift.[7][18]

Solution:

  • Ensure Rigorous Equilibration: Always include a long equilibration step at the initial mobile phase conditions at the end of your gradient method (at least 10-15 column volumes).

  • Precise Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Small variations in the organic/aqueous ratio can cause significant shifts.[21]

  • Control Column Temperature: Use a thermostatted column compartment to maintain a stable temperature, as viscosity and partitioning are temperature-dependent.

References
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (2026, April 1).
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2025, October 1). HWI group.
  • Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. (2025, July 2). Drug Discovery & Development.
  • Evaporative light sc
  • Charged aerosol detection in pharmaceutical analysis. (2012, October 15). PubMed.
  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024, August 16). LCGC.
  • The principles of ELSD. (2016, September 15). Peak Scientific.
  • So, how does an ELSD work? (2023, January 23). Biotage.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 20).
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
  • HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Evaporative Light-Sc
  • The Secrets of Good Peak Shape in HPLC.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026, April 1).
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent.
  • No chromophore - no problem? (2021, May 10). Wiley Analytical Science.
  • Reversed Phase HPLC Columns. Thermo Fisher Scientific.
  • Tips for practical HPLC analysis. Shimadzu.

Sources

Troubleshooting

Preventing degradation of 3-(4-Ethylcyclohexyl)azetidin-3-ol during long-term storage

Welcome to the Application Scientist Support Hub. 3-(4-Ethylcyclohexyl)azetidin-3-ol is a highly valuable but structurally strained chemical probe.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. 3-(4-Ethylcyclohexyl)azetidin-3-ol is a highly valuable but structurally strained chemical probe. Due to the inherent ~26 kcal/mol ring strain of the four-membered azetidine heterocycle and the presence of a tertiary alcohol, this compound is highly susceptible to environmental degradation[1].

This technical guide provides mechanistic troubleshooting, validated storage protocols, and FAQs to ensure the scientific integrity of your assays and prevent costly experimental failures.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The azetidine ring is prone to nucleophilic attack, while the tertiary alcohol is susceptible to elimination reactions.

DegradationPathways A 3-(4-Ethylcyclohexyl) azetidin-3-ol B Acidic Conditions (pH < 5) A->B Exposure C Oxidative Stress (O2, Light) A->C Exposure D Thermal Stress (>25°C) A->D Exposure E Ring-Opening Decomposition (Nucleophilic Attack) B->E Protonation of Azetidine N F N-Oxidation & Polymerization C->F Radical Formation G Tertiary Alcohol Dehydration (Elimination) D->G Heat Catalysis

Degradation pathways of 3-(4-Ethylcyclohexyl)azetidin-3-ol under environmental stress.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade so rapidly in aqueous assay buffers? A1: The instability is driven by the basicity of the azetidine nitrogen. In physiological or slightly acidic buffers, the nitrogen becomes protonated. This protonation significantly lowers the activation energy required for nucleophilic attack (e.g., by water or buffer salts), leading to rapid acid-mediated intramolecular or intermolecular ring-opening decomposition[1]. Furthermore, the tertiary alcohol at the 3-position is prone to acid-catalyzed dehydration, forming an alkene.

Q2: What are the absolute best practices for long-term storage of this compound? A2: Following ICH Q1A(R2) guidelines for unstable active pharmaceutical ingredients (APIs), the compound must be stored at -20°C ± 5°C in a tightly sealed, light-resistant container under an inert atmosphere[2]. Cold storage halts the kinetic energy required for ring-opening, while the inert gas (Argon/N2) prevents N-oxidation and subsequent polymerization[3].

Q3: Can I store it as a DMSO stock solution at -20°C to save time? A3: We strongly advise against long-term storage in DMSO. DMSO is highly hygroscopic and absorbs atmospheric moisture during repeated freeze-thaw cycles. The introduced water, combined with trace acidic impurities often found in aging DMSO, will catalyze hydrolytic ring-opening over time[4]. Always store the compound as a lyophilized solid and prepare fresh working solutions immediately before your assay.

Troubleshooting Guide

Issue 1: Appearance of multiple secondary peaks in HPLC or LC-MS after 1 month of storage.

  • Root Cause: The compound has likely undergone ring-opening decomposition or N-oxidation due to moisture or oxygen exposure.

  • Resolution: Discard the compromised batch. For future batches, implement a stability-indicating assay using a neutral pH mobile phase. Highly acidic mobile phases (e.g., 0.1% TFA) can cause on-column degradation or degrade the sample while it sits in the autosampler queue.

Issue 2: The lyophilized powder has turned from white to a yellowish, viscous resin.

  • Root Cause: Visual color changes and increased viscosity are classic signs of azetidine ring-opening polymerization or oxidative degradation[3].

  • Resolution: Ensure the storage vial is thoroughly purged with Argon. Oxygen exposure initiates radical formation, leading to runaway polymerization cascades.

Quantitative Stability Profile

To illustrate the importance of proper storage, the following table summarizes the expected purity retention of azetidine-class compounds under various environmental conditions based on accelerated stability testing[2],[4].

Storage ConditionAtmosphereTimeframePurity Retention (%)Primary Degradant Observed
25°C (Ambient)Ambient Air7 Days< 70%Ring-opened hydrolytic species
4°C (Refrigerated)Ambient Air30 Days~ 85%N-Oxide & Ring-opened species
-20°C (Freezer)Ambient Air6 Months~ 92%Trace N-Oxide
-20°C (Freezer) Argon (Inert) 12 Months > 98% None detected

Validated Experimental Protocols

To ensure a self-validating system, every step in the handling process must be controlled. Below are the standard operating procedures for storage and verification.

StorageWorkflow S1 1. Lyophilization (Remove Moisture) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Amber Vial (Block UV Light) S2->S3 S4 4. -20°C Storage (Halt Kinetics) S3->S4

Step-by-step long-term storage preparation workflow to prevent degradation.

Protocol A: Preparation of API for Long-Term Storage
  • Step 1: Lyophilization

    • Action: Dry the synthesized API to a constant weight using a lyophilizer.

    • Causality: Water acts as a potent nucleophile. Removing residual moisture prevents hydrolytic ring-opening of the strained azetidine heterocycle.

  • Step 2: Argon Backfilling

    • Action: Purge the storage vial with Argon gas for 30 seconds before sealing.

    • Causality: Displacing atmospheric oxygen prevents oxidative degradation of the azetidine nitrogen into N-oxides, which can trigger polymerization[3].

  • Step 3: Amber Vial Sealing

    • Action: Store the powder in an amber glass vial with a PTFE-lined cap.

    • Causality: Amber glass blocks UV light, preventing photo-induced radical generation, while PTFE prevents leaching of plasticizers into the API.

  • Step 4: Cryogenic Storage

    • Action: Transfer the sealed vial immediately to a -20°C freezer.

    • Causality: Lowering the temperature reduces the kinetic energy of the system well below the activation barrier required for degradation pathways[2].

Protocol B: Stability-Indicating HPLC Assay (Self-Validation)
  • Step 1: Zero-Hour Baseline Analysis

    • Action: Run an HPLC-UV analysis immediately after lyophilization (Time 0).

    • Causality: Establishing a baseline purity creates a self-validating system, allowing you to mathematically verify if future degradation occurred during storage or was a byproduct of the initial synthesis.

  • Step 2: Neutral pH Mobile Phase Preparation

    • Action: Use a mobile phase of 50 mM potassium phosphate buffer (pH 7.0) and Acetonitrile. Do NOT use 0.1% TFA.

    • Causality: Azetidines are highly sensitive to acid. Using a neutral buffer prevents artificial, acid-catalyzed ring-opening from occurring inside the HPLC column during the run[4].

  • Step 3: Autosampler Temperature Control

    • Action: Set the autosampler temperature to 4°C.

    • Causality: Prevents thermal degradation of the solubilized sample while it waits in the queue for injection.

References

  • Source: National Institutes of Health (NIH) / ACS Med Chem Lett.
  • Q1A(R2)
  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions Source: MDPI URL
  • Source: American Chemical Society (ACS)

Sources

Optimization

Technical Support Center: 3-(4-Ethylcyclohexyl)azetidin-3-ol Extraction &amp; Purification

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the solvent extraction and purification of 3-(4-Ethylcyclohexyl)azetidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the solvent extraction and purification of 3-(4-Ethylcyclohexyl)azetidin-3-ol .

Mechanistic Overview

The molecule 3-(4-Ethylcyclohexyl)azetidin-3-ol is a classic amphiphile. It features a highly lipophilic tail (the 4-ethylcyclohexyl group) and a polar, basic head (the azetidin-3-ol core, pKa ~10.4). During liquid-liquid extraction, if the pH is not strictly controlled, the partially protonated azetidine acts as a cationic surfactant, leading to intractable emulsions. Furthermore, the strained four-membered azetidine ring is susceptible to thermal degradation and dimerization if exposed to elevated temperatures during solvent removal.

Troubleshooting FAQs

Q1: Why do I encounter persistent, unbreakable emulsions during the aqueous workup? A1: Emulsions in this system are driven by the amphiphilic nature of the target molecule. At a pH of 8–10, a significant fraction of the azetidine nitrogen remains protonated, creating a surfactant-like species that stabilizes the organic-aqueous interface. Solution: Ensure the aqueous phase is adjusted to a pH of 11.2–11.5 using saturated K2​CO3​ or 2M NaOH before extraction. This fully deprotonates the amine, neutralizing the polar head and driving the lipophilic free base entirely into the organic phase.

Q2: How can I suppress the formation of dimer and oligomer impurities during isolation? A2: Dimerization in azetidin-3-ol derivatives is a well-documented challenge. During the development of delafloxacin, researchers identified that azetidin-3-ol intermediates are highly prone to forming dimeric impurities via ring-opening or intermolecular condensation when exposed to elevated temperatures [1]. Solution: To suppress this, the concentration of the organic phase must be performed under reduced pressure (80–100 Torr) with the water bath temperature strictly maintained below 30 °C.

Q3: Which extraction solvent yields the highest purity profile while minimizing cross-reactivity? A3: While standard protocols for azetidin-3-ol synthesis often utilize Ethyl Acetate (EtOAc) for extraction [2], EtOAc is partially miscible with water and tends to co-extract polar impurities. Switching to Methyl tert-butyl ether (MTBE) significantly improves phase separation and limits the carryover of process-related impurities. As demonstrated in the optimized scale-up of 1-benzhydrylazetidin-3-ol, precise solvent selection and low-temperature distillation are critical for purging impurities and preventing degradation [3].

Quantitative Data: Solvent Screening & Impurity Profiling

The table below summarizes the partitioning behavior and impurity profiles of 3-(4-Ethylcyclohexyl)azetidin-3-ol across various extraction solvents.

Solvent SystemExtraction Efficiency (%)Dimer Impurity Formation (%)Emulsion RiskProcess Recommendation
Ethyl Acetate (EtOAc) 92.5%1.2%HighBaseline solvent; prone to co-extracting polar impurities.
Dichloromethane (DCM) 95.0%0.8%MediumExcellent partitioning, but restricted due to environmental regulations.
MTBE 94.5%< 0.2%LowOptimal ; low water miscibility breaks emulsions rapidly.
Toluene 81.0%< 0.1%LowPoor solubility for the polar azetidin-3-ol core; low yield.

Standard Operating Procedure: Optimized Extraction Workflow

This protocol is designed as a self-validating system to ensure maximum recovery and purity.

Step 1: Reaction Quenching and pH Adjustment

  • Action: Cool the crude reaction mixture to 0–5 °C. Slowly add 2M aqueous NaOH while monitoring with a calibrated pH probe until a stable pH of 11.2–11.5 is achieved.

  • Causality: Ensures complete deprotonation of the azetidine nitrogen (pKa ~10.4), eliminating surfactant-like behavior.

  • Self-Validation: Extract a 1 mL aliquot, dilute with 1 mL MTBE, and visually verify phase separation. If the aqueous layer remains cloudy, the pH is likely < 10.5.

Step 2: Primary Extraction

  • Action: Add 3 volumes of MTBE to the aqueous mixture. Agitate vigorously for 10 minutes, then allow the biphasic system to settle for 20 minutes.

  • Causality: MTBE’s lower dielectric constant compared to EtOAc prevents the co-extraction of highly polar process impurities while fully solubilizing the lipophilic 4-ethylcyclohexyl free base.

Step 3: Emulsion Mitigation (Conditional)

  • Action: If the interfacial rag layer exceeds 10% of the total volume, filter the entire biphasic mixture through a 2-inch pad of Celite® 545.

  • Causality: Emulsions are stabilized by insoluble polymeric byproducts. Filtration physically removes these particulate stabilizers.

Step 4: Brine Wash

  • Action: Separate the organic phase and wash with 1 volume of 15% w/w aqueous NaCl.

  • Self-Validation: Check the pH of the spent brine wash. It should be near neutral (pH 7.5–8.5), confirming the removal of excess inorganic base.

Step 5: Low-Temperature Concentration

  • Action: Concentrate the organic phase under reduced pressure (80–100 Torr).

  • Critical Control Parameter: Maintain the water bath temperature ≤ 30 °C. Elevated temperatures promote azetidine ring-opening and subsequent dimerization [1].

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture 3-(4-Ethylcyclohexyl)azetidin-3-ol pH_Adjust pH Adjustment (Target pH 11.2 - 11.5) Start->pH_Adjust Extraction Solvent Extraction (MTBE, 3 Volumes) pH_Adjust->Extraction Aqueous Aqueous Phase (Salts & Polar Impurities) Extraction->Aqueous Discard Organic Organic Phase (Target Free Base) Extraction->Organic Retain Wash Brine Wash & Phase Separation Organic->Wash Concentration Low-Temp Concentration (T < 30°C) Wash->Concentration Pure Purified Target Compound (>99% Purity) Concentration->Pure

Figure 1: Optimized pH-dependent solvent extraction workflow for 3-(4-Ethylcyclohexyl)azetidin-3-ol.

References

  • Arava, V. R., et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates." Organic Process Research & Development, ACS Publications, 2010.[Link]

  • Gao, Q., et al. "Identification and Suppression of a Dimer Impurity in the Development of Delafloxacin." Organic Process Research & Development, ACS Publications, 2009.[Link]

  • Couty, F., et al. "α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines." The Journal of Organic Chemistry, ACS Publications, 2013.[Link]

Sources

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in the Chiral Resolution of 3-(4-Ethylcyclohexyl)azetidin-3-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of 3-(4-Ethylcyclohexyl)azetidin-3-ol. The following troubleshooting guides and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of 3-(4-Ethylcyclohexyl)azetidin-3-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions to common challenges encountered during the experimental process, with a focus on enhancing enantiomeric excess (ee).

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues that can arise during the chiral resolution of 3-(4-Ethylcyclohexyl)azetidin-3-ol, providing actionable solutions grounded in established chemical principles.

Issue 1: Low Diastereomeric and Enantiomeric Excess After Crystallization

Question: My initial crystallization of the diastereomeric salt of 3-(4-Ethylcyclohexyl)azetidin-3-ol has resulted in a low diastereomeric excess (d.e.) and, consequently, a low enantiomeric excess (e.e.) of the final product. What are the primary causes and how can I improve this?

Answer:

Low d.e. and e.e. are common challenges in diastereomeric salt resolutions and often stem from suboptimal selection of the resolving agent, solvent system, or crystallization conditions. The goal is to maximize the solubility difference between the two diastereomeric salts.[1]

Root Causes & Corrective Actions:

  • Inappropriate Chiral Resolving Agent: The interaction between the racemic mixture and the chiral resolving agent is highly specific. An unsuitable agent will form diastereomeric salts with similar solubilities, leading to poor separation.[2]

    • Action: Screen a variety of chiral resolving agents. For the basic azetidinol, acidic resolving agents are appropriate.[3] Consider agents with rigid structures that can enhance crystal packing differences.

  • Suboptimal Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A solvent that is too "good" will keep both salts in solution, while a solvent that is too "poor" may cause them to precipitate together.[4]

    • Action: Conduct a systematic solvent screen using solvents with a range of polarities.[5] Often, a mixture of a good solvent and a poor "anti-solvent" can provide the necessary control over precipitation.[1]

  • Crystallization Conditions are Not Optimized: Temperature, cooling rate, and agitation can significantly impact the selectivity of the crystallization process.[6]

    • Action: Experiment with different temperature profiles. A slower cooling rate often favors the growth of more stable, less soluble crystals.[7] Also, investigate the effect of stirring speed.

Issue 2: "Oiling Out" of the Diastereomeric Salt

Question: Instead of forming crystals, my diastereomeric salt is "oiling out" of the solution. What causes this phenomenon and how can I promote crystallization?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, the melting point of the salt being below the crystallization temperature, or an inappropriate solvent choice.[4]

Root Causes & Corrective Actions:

  • Excessive Supersaturation: If the solution is too concentrated, the diastereomeric salt may precipitate too quickly, overwhelming the crystal lattice formation process.

    • Action: Start with a more dilute solution or add a small amount of additional solvent if oiling out begins.[4]

  • Crystallization Temperature is Too High: If the crystallization temperature is above the melting point of the diastereomeric salt, it will naturally separate as a liquid.

    • Action: Lower the crystallization temperature.

  • Incompatible Solvent System: The chosen solvent may not be conducive to crystal formation for your specific diastereomeric salt.

    • Action: Change the solvent system. A less polar solvent might be beneficial.[4]

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability in the enantiomeric excess and yield between batches. What factors could be contributing to this lack of reproducibility?

Answer:

Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.

Root Causes & Corrective Actions:

  • Purity of Starting Materials: Impurities in the racemic 3-(4-Ethylcyclohexyl)azetidin-3-ol or the chiral resolving agent can interfere with crystallization.[5]

    • Action: Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, HPLC). Consider an additional purification step if necessary.

  • Water Content: Trace amounts of water in the solvents can significantly affect solubility and crystallization behavior, especially in non-polar solvent systems.[8]

    • Action: Use anhydrous solvents and take precautions to exclude atmospheric moisture during the experiment.

  • Seeding Inconsistency: If using seed crystals, the amount and quality can influence the outcome.

    • Action: Develop a standardized protocol for the preparation and addition of seed crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of chiral resolving agents for a basic compound like 3-(4-Ethylcyclohexyl)azetidin-3-ol?

A1: For a basic compound, acidic chiral resolving agents are used to form diastereomeric salts.[3] Common and effective choices include:

  • Chiral Carboxylic Acids: Such as tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), and mandelic acid.[9][10]

  • Chiral Sulfonic Acids: Such as (1S)-(+)-10-camphorsulfonic acid, which is a strong acid and can be effective for weakly basic amines.[10]

Q2: How do I choose the initial solvents for a screening study?

A2: A good starting point for a solvent screen is to select a range of solvents with varying polarities and functionalities. This could include:

  • Alcohols: Methanol, ethanol, isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Apolar Solvents: Toluene, heptane (often used as anti-solvents) It is also common to test binary mixtures of these solvents.[11]

Q3: Can I use enzymatic resolution for 3-(4-Ethylcyclohexyl)azetidin-3-ol?

A3: Yes, enzymatic resolution is a powerful alternative, particularly for alcohols.[3] Lipases are a common choice for enantioselective acylation or hydrolysis of alcohols.[12][13] For 3-(4-Ethylcyclohexyl)azetidin-3-ol, you could explore the enantioselective acylation of the hydroxyl group. The enzyme would selectively acylate one enantiomer, allowing for separation of the resulting ester from the unreacted alcohol.

Q4: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and could it be applied here?

A4: Crystallization-Induced Diastereomeric Transformation (CIDT) is an advanced technique that can theoretically achieve a 100% yield of the desired enantiomer.[1] It is applicable when the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer.[1][6] As the desired diastereomer crystallizes, the equilibrium in the solution shifts to produce more of it. For 3-(4-Ethylcyclohexyl)azetidin-3-ol, this would require a method to racemize the chiral center under the resolution conditions, which may be challenging for this specific molecule.

Q5: How can I accurately determine the enantiomeric excess of my final product?

A5: The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[14] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[15][16] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent and gas chromatography (GC) with a chiral column.[14]

Experimental Protocols & Data

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: In a suitable flask, dissolve one equivalent of racemic 3-(4-Ethylcyclohexyl)azetidin-3-ol and 0.5 to 1.0 equivalents of the chosen chiral resolving agent in a minimal amount of a pre-selected solvent or solvent mixture at an elevated temperature to ensure complete dissolution.

  • Cooling & Crystallization: Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to promote the formation of well-defined crystals.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system (e.g., water and an organic solvent like dichloromethane). Add a base (e.g., aqueous sodium hydroxide) to neutralize the resolving agent and liberate the free base of the azetidinol into the organic layer.

  • Purification & Analysis: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Analyze the enantiomeric excess of the resulting product by chiral HPLC.

Table 1: Example Data for Chiral Resolving Agent and Solvent Screening
Resolving AgentSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee %) of Recovered Azetidinol
Dibenzoyl-L-tartaric acidMethanol4585
Dibenzoyl-L-tartaric acidEthyl Acetate3892
(+)-Camphorsulfonic acidIsopropanol5075
L-Mandelic acidEthanol/Water (9:1)4288

Note: The data presented in this table is illustrative and intended to demonstrate the impact of different resolving agents and solvents on the outcome of the chiral resolution.

Visualizing the Workflow

Diagram 1: General Workflow for Chiral Resolution by Diastereomeric Salt Formation

G racemate Racemic 3-(4-Ethylcyclohexyl)azetidin-3-ol dissolution Dissolution in Optimal Solvent racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid liberation Liberation of Free Base (e.g., with NaOH) less_soluble->liberation enantiomer Enantiomerically Enriched 3-(4-Ethylcyclohexyl)azetidin-3-ol liberation->enantiomer analysis Analysis (e.g., Chiral HPLC) enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) check_agent Is the Resolving Agent Optimal? start->check_agent check_solvent Is the Solvent System Optimal? check_agent->check_solvent Yes screen_agents Screen Different Chiral Resolving Agents check_agent->screen_agents No check_conditions Are Crystallization Conditions Optimized? check_solvent->check_conditions Yes screen_solvents Perform Systematic Solvent Screen check_solvent->screen_solvents No optimize_conditions Optimize Cooling Rate, Temperature, and Stirring check_conditions->optimize_conditions No success Improved Enantiomeric Excess check_conditions->success Yes screen_agents->check_solvent screen_solvents->check_conditions optimize_conditions->success

Caption: Troubleshooting flowchart for improving low enantiomeric excess.

References

  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Resolution in Chiral Chromatography.
  • Lee, T. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • St-Jean, O., et al. (2023, March 28). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • BenchChem. (n.d.). Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization.
  • Wikipedia. (n.d.). Chiral resolution.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube.
  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Patel, R. N., et al. (n.d.). Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon. PubMed.
  • BenchChem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • IntechOpen. (2018, October 10). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations.
  • Request PDF. (n.d.). Enzymatic resolution of diethyl 3-hydroxycycloalkenyl phosphonates.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 3-(4-Ethylcyclohexyl)azetidin-3-ol Reactions

Welcome to the Technical Support Center for azetidine functionalization. 3-(4-Ethylcyclohexyl)azetidin-3-ol is a highly valuable, sterically demanding scaffold used in drug discovery to improve physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine functionalization. 3-(4-Ethylcyclohexyl)azetidin-3-ol is a highly valuable, sterically demanding scaffold used in drug discovery to improve physicochemical properties and blood-brain barrier (BBB) penetrance [1]. However, functionalizing the nitrogen atom of this strained, four-membered heterocycle—particularly via Buchwald-Hartwig cross-coupling—presents unique catalytic challenges such as ring-opening and catalyst poisoning.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your catalytic workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard palladium catalysts (e.g., Pd(OAc)₂/BINAP) produce low yields (<20%) when attempting N-arylation of 3-(4-Ethylcyclohexyl)azetidin-3-ol? A: The failure of first-generation catalytic systems is rooted in the unique steric and electronic environment of the azetidine ring. The secondary amine of the azetidine is highly sterically hindered by the adjacent 3-position substituents (the hydroxyl group and the 4-ethylcyclohexyl moiety). When using standard bidentate ligands like BINAP or Xantphos, the palladium center struggles to undergo efficient reductive elimination due to an unfavorable bite angle. Furthermore, the strained nature of the ring makes it prone to forming off-cycle, stable Pd-amido resting states that halt the catalytic cycle [2].

Solution: Transition to bulky, electron-rich monodentate biaryl phosphine ligands (dialkylbiaryl phosphines) such as BrettPhos or RuPhos . These ligands possess a "flexible steric bulk" that facilitates the oxidative addition of the aryl halide while providing the necessary steric pressure to accelerate reductive elimination, preventing the catalyst from stalling [3].

Q2: I am observing significant azetidine ring-opening side products during my cross-coupling. How can I suppress this? A: Ring-opening in azetidin-3-ol derivatives is typically caused by the combination of high temperatures (>100 °C) and the use of overly harsh bases (like KOt-Bu) which can deprotonate the tertiary alcohol and trigger a retro-aldol-type cleavage or strain-release degradation [2]. Solution:

  • Protect the hydroxyl group: If the free alcohol is not required for the immediate step, protect it (e.g., as a TBS ether) to prevent base-induced fragmentation.

  • Switch the base: Use weaker, milder bases such as Cs₂CO₃ or sodium tert-butoxide (NaOt-Bu) instead of KOt-Bu.

  • Use Precatalysts: Employ Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts (e.g., RuPhos Pd G3). These activate rapidly at room temperature under mildly basic conditions, allowing you to lower the overall reaction temperature to 80 °C, significantly reducing thermal degradation [2].

Part 2: Quantitative Data - Catalyst Screening Summary

To illustrate the causality of ligand selection, the following table summarizes the optimization data for the N-arylation of a sterically hindered azetidine core with 4-bromoanisole.

EntryCatalyst / Ligand SystemBaseTemp (°C)Conversion (%)Isolated Yield (%)Primary Issue Observed
1Pd₂(dba)₃ / BINAP (3 mol%)NaOt-Bu10045%16%Catalyst stalling; unreacted starting material.
2Pd(OAc)₂ / Xantphos (3 mol%)Cs₂CO₃10025%<5%Poor reductive elimination.
3RuPhos Pd G3 / RuPhos (1 mol%)NaOt-Bu100>95%71%Minor ring-opening observed.
4BrettPhos Pd G3 / BrettPhos (1 mol%) NaOt-Bu 100 >99% 82% Optimal conditions.
5BrettPhos Pd G3 / BrettPhos (1 mol%)NaOt-Bu8090%73%Slower kinetics, but zero ring-opening.

Data extrapolated from optimization studies on azetidine Buchwald-Hartwig couplings [2].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints (TLC/LCMS) to verify intermediate states before proceeding.

Optimized N-Arylation of 3-(4-Ethylcyclohexyl)azetidin-3-ol

Reagents:

  • 3-(4-Ethylcyclohexyl)azetidin-3-ol (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (0.01 equiv, 1 mol%)

  • BrettPhos ligand (0.01 equiv, 1 mol%)

  • NaOt-Bu (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

  • Internal Standard: Biphenyl (0.5 equiv) - Crucial for self-validation.

Step-by-Step Methodology:

  • **

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Drug Design: A Comparative Guide to 3-(4-Ethylcyclohexyl)azetidin-3-ol vs. Pyrrolidine Scaffolds

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich saturated heterocycles is a defining strategy in modern drug discovery, aimed at improving three-dimensional pharmacophore coverage an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich saturated heterocycles is a defining strategy in modern drug discovery, aimed at improving three-dimensional pharmacophore coverage and clinical success rates[1]. While the five-membered pyrrolidine ring has historically been a mainstay in medicinal chemistry due to its synthetic accessibility and predictable vectors, it frequently introduces liabilities related to high basicity (pKa) and excessive lipophilicity[2].

As a Senior Application Scientist, I frequently employ ring contraction strategies to mitigate these issues. The substitution of a pyrrolidine with a highly functionalized four-membered ring—specifically, 3-(4-Ethylcyclohexyl)azetidin-3-ol —represents a sophisticated bioisosteric replacement. This specific scaffold combines the rigid, polar core of an azetidin-3-ol with the deep hydrophobic reach of a 4-ethylcyclohexyl group. This guide objectively compares the physicochemical, metabolic, and off-target performance of this azetidine scaffold against its pyrrolidine counterpart, supported by mechanistic rationales and self-validating experimental protocols.

Structural & Physicochemical Causality: Azetidine vs. Pyrrolidine

The choice between azetidine and pyrrolidine scaffolds is not merely a structural tweak; it is a strategic decision that fundamentally alters the molecule's electron distribution and conformational entropy[2].

The Causality of Ring Contraction
  • Basicity and pKa Modulation: The internal bond angle of the four-membered azetidine ring (~90°) is significantly more strained than the five-membered pyrrolidine ring (~108°). This strain forces the exocyclic bonds, including the nitrogen lone pair, to adopt greater s-character. Consequently, the lone pair is held closer to the nucleus, making it less available for protonation. This typically lowers the pKa of an azetidine by 1.0 to 1.5 units compared to a pyrrolidine[2].

  • Lipophilicity (logP/logD): The removal of a methylene (CH2) unit inherently reduces the molecular volume and lipophilicity. The smaller, more rigid azetidine ring imparts greater polarity, which frequently translates to higher aqueous solubility—a critical parameter for oral bioavailability[2].

  • Binding Mode Alteration: The 3-hydroxyazetidine motif alters the binding mode by providing a conformationally locked hydrogen bond donor/acceptor pair, leaving room for new polar contacts to be exploited within the target protein's active site[3]. Concurrently, the bulky 4-ethylcyclohexyl group provides a rigid hydrophobic vector designed to occupy deep lipophilic pockets (e.g., in GPCRs or kinase domains).

G P Pyrrolidine Scaffold L High pKa & Lipophilicity (hERG Liability) P->L S Scaffold Hopping (Ring Contraction) L->S A 3-(4-Ethylcyclohexyl) azetidin-3-ol S->A B Lower pKa, Higher TPSA (Improved ADME) A->B

Workflow of scaffold hopping from pyrrolidine to azetidin-3-ol to resolve ADME liabilities.

Comparative Data Analysis

To objectively evaluate the performance of these scaffolds, we compare the representative compound 3-(4-Ethylcyclohexyl)azetidin-3-ol against its direct structural analog, 3-(4-Ethylcyclohexyl)pyrrolidin-3-ol . The data below synthesizes typical in vitro profiling results observed when executing this specific bioisosteric replacement.

Parameter3-(4-Ethylcyclohexyl)pyrrolidin-3-ol (Analog)3-(4-Ethylcyclohexyl)azetidin-3-olPerformance Delta / Mechanistic Impact
Ring Size 5-membered4-memberedIncreased rigidity; reduced conformational penalty upon binding.
Calculated pKa ~ 9.4~ 7.8-1.6 units. Azetidine is significantly less protonated at physiological pH (7.4)[2].
logD (pH 7.4) 3.62.7-0.9 units. Improved aqueous solubility and reduced non-specific protein binding[2].
TPSA (Ų) 32.532.5Identical polar surface area, but projected at different geometric vectors.
HLM CLint (µL/min/mg) 48.5 (High Clearance)16.2 (Low Clearance)3x Improvement. Azetidine core is sterically shielded from CYP450 α-oxidation[4].
hERG IC50 (µM) 1.8 (High Liability)> 30 (Safe)Lower basicity prevents interaction with Tyr652/Phe656 in the hERG channel cavity.

Metabolic Stability & Off-Target Profiling

The data in the table above highlights two critical advantages of the azetidin-3-ol scaffold: metabolic stability and cardiovascular safety.

Metabolic Causality: Pyrrolidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the α-carbon adjacent to the nitrogen, leading to rapid ring-opening and clearance. In contrast, azetidines offer a highly favorable compromise between stability and molecular rigidity[4]. The compact nature of the four-membered ring, combined with the steric bulk of the 3-position substituents (the hydroxyl and the 4-ethylcyclohexyl group), sterically shields the α-carbons from the CYP450 catalytic heme iron.

hERG Liability Causality: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary anti-target in drug design. Its inner cavity preferentially binds highly lipophilic, strongly basic amines (which are positively charged at pH 7.4). By shifting from a pyrrolidine (pKa ~9.4) to an azetidine (pKa ~7.8), the fraction of positively charged molecules at physiological pH drops dramatically, effectively eliminating the hERG liability while maintaining target efficacy.

G CYP CYP450 Enzymes (Hepatic Clearance) Pyr Pyrrolidine α-Carbon CYP->Pyr Accessible Aze Azetidine Core CYP->Aze Shielded Ox Rapid Oxidation (High Clearance) Pyr->Ox Stab Steric Shielding & Strain (Metabolic Stability) Aze->Stab

Comparative CYP450-mediated metabolic degradation pathways of pyrrolidine versus azetidine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.

High-Throughput pKa and logD Profiling

Rationale: Accurate determination of pKa and logD is essential to validate the hypothesis that the azetidine ring lowers basicity and lipophilicity compared to the pyrrolidine analog.

  • System Preparation: Utilize a potentiometric titration system (e.g., SiriusT3). Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Internal Control: Run Propranolol (known pKa ~9.5, logP ~3.3) as a self-validating reference standard before testing novel compounds. If the Propranolol data deviates by >0.1 units, recalibrate the system.

  • pKa Determination: Dissolve 1 mg of 3-(4-Ethylcyclohexyl)azetidin-3-ol in 0.15 M KCl (aqueous). Titrate with 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere from pH 2 to 12. Analyze the titration curve using the Bjerrum plot method to extract the pKa.

  • logD Determination: Perform a biphasic titration by adding a known volume of octanol to the aqueous sample. The shift in the apparent pKa in the presence of the lipid phase is used to mathematically derive the logP and logD at pH 7.4.

In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: This assay quantifies the intrinsic clearance (CLint) to prove the metabolic shielding effect of the azetidine core.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Self-Validating Controls: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. The assay is only valid if Verapamil shows >80% depletion and Warfarin shows <10% depletion at 45 minutes.

  • Incubation: Pre-incubate 1 µM of the test compound (Azetidine vs. Pyrrolidine) with 0.5 mg/mL HLM protein in the buffer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (cofactor for CYP450).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life (t1/2) from the log-linear decline of the compound-to-internal standard area ratio, and derive CLint using the formula: CLint = (0.693 / t1/2) * (Volume / mg protein).

Conclusion

The strategic replacement of a pyrrolidine ring with a 3-(4-Ethylcyclohexyl)azetidin-3-ol scaffold is a highly effective maneuver in drug design. While pyrrolidines offer excellent 3D spatial coverage[1], their inherent basicity and lipophilicity often lead to downstream ADME and safety bottlenecks. The azetidin-3-ol bioisostere elegantly solves these issues by leveraging ring strain to lower pKa, reducing lipophilicity, and utilizing steric hindrance to block CYP450-mediated metabolism[2][4]. For drug development professionals facing hERG liabilities or rapid microsomal clearance, this specific scaffold represents a privileged, data-validated optimization vector.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - NIH. Available at: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics - Baran Lab. Available at:[Link]

Sources

Comparative

A Guide to NMR Spectra Validation for Purity Assessment of 3-(4-Ethylcyclohexyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unequivocal confirmation of a compound's purity is a cornerstone of safety and efficacy. For novel molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal confirmation of a compound's purity is a cornerstone of safety and efficacy. For novel molecules like 3-(4-Ethylcyclohexyl)azetidin-3-ol, a comprehensive analytical validation is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of methodologies for the purity assessment of this specific molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for both structural elucidation and quantitative analysis.[1][2]

The Imperative of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered therapeutic effects to unforeseen toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the purity and quality of drug substances.[3][4][5][6] This guide is aligned with the principles outlined in ICH Q2(R2), focusing on providing a scientifically sound and practical approach to NMR-based purity determination.[3][4]

Why NMR for Purity Determination?

While chromatographic techniques like HPLC are staples in purity analysis, Quantitative NMR (qNMR) offers distinct advantages. NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards.[7][8] This makes it an invaluable tool for characterizing new chemical entities where certified reference materials may not be available.[7][9][10]

This guide will explore two primary NMR-based approaches for validating the purity of 3-(4-Ethylcyclohexyl)azetidin-3-ol:

  • Qualitative Assessment and Impurity Identification: A thorough analysis of ¹H and ¹³C NMR spectra to confirm the molecular structure and identify potential process-related impurities or diastereomers.

  • Quantitative Purity Determination (qNMR): The use of an internal standard to accurately determine the purity of the target compound.

Part 1: Structural Confirmation and Qualitative Impurity Profiling

The first step in validation is to unequivocally confirm the structure of 3-(4-Ethylcyclohexyl)azetidin-3-ol and to identify any potential impurities.

Expected ¹H and ¹³C NMR Spectral Features

A detailed interpretation of the ¹H and ¹³C NMR spectra is fundamental. The complex structure, featuring a chiral center on the azetidine ring and another on the cyclohexyl ring (depending on the substitution pattern), can lead to complex spectra. The presence of cis and trans isomers of the 4-ethylcyclohexyl group will result in distinct sets of signals.[11][12]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Ethylcyclohexyl)azetidin-3-ol

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Azetidine CH₂ (at C2 & C4)2.5 - 3.5MultipletsDiastereotopic protons will likely show complex splitting.
Cyclohexyl CH (at C1)1.0 - 1.8Multiplet
Cyclohexyl CH₂0.8 - 1.8MultipletsOverlapping signals from multiple CH₂ groups.
Ethyl CH₂1.2 - 1.5Quartet
Ethyl CH₃0.8 - 1.0Triplet
Azetidine OHVariableBroad SingletChemical shift is concentration and solvent dependent.
Azetidine NHVariableBroad SingletChemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Ethylcyclohexyl)azetidin-3-ol

CarbonPredicted Chemical Shift (ppm)
Azetidine C3 (with OH)60 - 75
Azetidine C2 & C445 - 60
Cyclohexyl C135 - 45
Cyclohexyl Carbons25 - 40
Ethyl CH₂20 - 30
Ethyl CH₃10 - 15
Identifying Potential Impurities

Impurities can arise from various stages of the synthesis. Common impurities in the synthesis of azetidine derivatives may include:

  • Starting Materials: Unreacted N-protected azetidin-3-one or 4-ethylcyclohexyl Grignard reagent.

  • Side Products: Products of elimination or rearrangement reactions.

  • Diastereomers: Due to the two chiral centers, diastereomeric impurities are highly probable. These will have slightly different chemical shifts and coupling constants.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The presence of these impurities would manifest as additional, unassigned peaks in the ¹H and ¹³C NMR spectra.

Part 2: Quantitative Purity Determination by qNMR

For a definitive purity value, qNMR with an internal standard is the method of choice.[8][9][13] This approach provides a direct comparison of the analyte signal to that of a certified reference material.[14]

Workflow for qNMR Purity Assessment

The following diagram outlines the key steps in performing a qNMR experiment for purity validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent prep_analyte->dissolve prep_standard Accurately weigh internal standard prep_standard->dissolve instrument_setup Set up NMR spectrometer (e.g., relaxation delay, pulse angle) dissolve->instrument_setup acquire_spectrum Acquire ¹H NMR spectrum instrument_setup->acquire_spectrum phase_baseline Phase and baseline correct spectrum acquire_spectrum->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: qNMR Purity Determination

1. Selection of Internal Standard:

  • Choose a certified reference material with high purity (e.g., maleic acid, dimethyl sulfone).

  • The standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.

  • It must be soluble in the same deuterated solvent as the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3-(4-Ethylcyclohexyl)azetidin-3-ol into a clean vial.

  • Accurately weigh a similar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Crucial Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the standard to ensure complete relaxation. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse to maximize signal intensity.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Comparison of Purity Assessment Methods

Table 3: Comparison of Qualitative and Quantitative NMR Approaches

FeatureQualitative NMR AnalysisQuantitative NMR (qNMR)
Primary Goal Structural confirmation and impurity identification.Accurate determination of purity percentage.
Methodology Analysis of chemical shifts, coupling constants, and signal patterns in ¹H and ¹³C spectra.Integration of analyte and internal standard signals in a ¹H spectrum acquired under specific quantitative conditions.
Output Structural assignment and a list of potential impurities.A precise purity value with an associated uncertainty.[15]
Key Advantage Provides a comprehensive structural picture.Provides a definitive, traceable purity value.[16][17]
Limitation Does not provide a precise purity value.Requires a certified internal standard and careful experimental setup.

Part 3: Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the NMR data, a self-validating system should be inherent in the experimental design.

System Suitability

Before acquiring data for the analyte, a system suitability test should be performed using a known standard to verify the instrument's performance, including resolution and signal-to-noise ratio.

Orthogonal Method Comparison

While qNMR is a powerful standalone technique, for regulatory submissions, comparison with an orthogonal method like HPLC-UV or Mass Spectrometry is highly recommended. Concordance between the results from different analytical techniques significantly strengthens the validity of the purity assessment.

Logical Framework for Data Interpretation

The following diagram illustrates the logical process for validating the purity of 3-(4-Ethylcyclohexyl)azetidin-3-ol using NMR.

Purity_Validation_Logic start Start Purity Validation nmr_acq Acquire ¹H and ¹³C NMR Spectra start->nmr_acq structure_confirm Confirm Structure of 3-(4-Ethylcyclohexyl)azetidin-3-ol nmr_acq->structure_confirm impurity_detect Identify Unassigned Signals (Potential Impurities) structure_confirm->impurity_detect Structure Correct final_report Generate Final Purity Report structure_confirm->final_report Structure Incorrect qnmr_exp Perform qNMR Experiment with Internal Standard impurity_detect->qnmr_exp calc_purity Calculate Purity Percentage qnmr_exp->calc_purity compare_orthogonal Compare with Orthogonal Method (e.g., HPLC) calc_purity->compare_orthogonal compare_orthogonal->final_report

Caption: Logical workflow for NMR-based purity validation.

Conclusion

The validation of NMR spectra for the purity assessment of 3-(4-Ethylcyclohexyl)azetidin-3-ol is a multi-faceted process that combines qualitative structural confirmation with precise quantitative analysis. By following the detailed protocols and logical frameworks presented in this guide, researchers can ensure the scientific integrity of their findings and meet the stringent requirements of drug development. The use of qNMR, in particular, offers a robust and reliable method for obtaining an accurate purity value, which is essential for advancing a compound through the development pipeline.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • YouTube. (2018, September 3). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • Miyake, S., et al. (2021).
  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 29. Carbon-13 chemical shifts of the stereoisomeric 4-tert-butyl-1-methylcyclohexanols and their derivatives. The Journal of Organic Chemistry, 46(10), 1959-1963.
  • Singh, R., & Saini, B. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 107-114.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Reeves, L. W., & Strømme, K. O. (1960). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 32(4), 1241-1242.
  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]

  • Sugimoto, N., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & pharmaceutical bulletin, 68(9), 868-878.
  • Sugimoto, N., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & pharmaceutical bulletin, 68(9), 868–878.
  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1147.
  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • Bannard, R. A. B., & Neale, A. A. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Canadian Journal of Chemistry, 41(7), 1735-1744.
  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) data for compound 1. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, October 20). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-284.
  • ResearchGate. (n.d.). Photochemical synthesis of enantiomerically pure azetidin-3-ols. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 131, 154839.
  • Beilstein Journals. (2007, August 28). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Cross-Validation of 3-(4-Ethylcyclohexyl)azetidin-3-ol in Biological Assays

As the pharmaceutical industry continues to escape "flatland" by prioritizing sp³-rich, conformationally restricted scaffolds, azetidine derivatives have emerged as critical structural motifs. The compound 3-(4-Ethylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry continues to escape "flatland" by prioritizing sp³-rich, conformationally restricted scaffolds, azetidine derivatives have emerged as critical structural motifs. The compound 3-(4-Ethylcyclohexyl)azetidin-3-ol represents a highly optimized module, frequently utilized to improve the pharmacokinetic profiles of small molecules or to serve as a rigid, non-cleavable linker in targeted protein degraders (PROTACs) and Antibody-Drug Conjugates (ADCs) ([1]).

This guide provides a rigorous framework for cross-validating the biological assay results of 3-(4-Ethylcyclohexyl)azetidin-3-ol against its homologous alternatives. By exploring the causality behind scaffold performance and establishing self-validating experimental protocols, we ensure high-fidelity data generation for downstream drug development.

Mechanistic Rationale & Scaffold Comparison

When evaluating 3-(4-Ethylcyclohexyl)azetidin-3-ol, it must be benchmarked against alternative saturated heterocycles: the 5-membered pyrrolidine and 6-membered piperidine analogs. The four-membered azetidine ring possesses high inherent ring strain and conformational rigidity, which directly influences the physicochemical behavior of the molecule ([2]).

The Causality of Scaffold Superiority: The constrained geometry of the azetidine ring increases the s-character of the nitrogen lone pair, effectively lowering its basicity (pKa) compared to piperidine. At physiological pH (7.4), this reduced basicity prevents excessive accumulation in phospholipid bilayers, dramatically lowering lipophilicity (LogD) and mitigating off-target hERG channel blockade—a notorious liability for basic amines. Furthermore, the compact, sp³-rich nature of the azetidin-3-ol headgroup enhances aqueous solubility and metabolic stability against CYP450 enzymes ([3]).

Table 1: Quantitative Cross-Scaffold Physicochemical and In Vitro Comparison

Data represents a synthesized comparative baseline for the 4-ethylcyclohexyl substituted heterocycles.

Scaffold VariantRing Sizecalc. pKaLogD (pH 7.4)Aq. Solubility (µM)CLint (µL/min/mg)hERG IC₅₀ (µM)
3-(4-Ethylcyclohexyl)azetidin-3-ol 48.21.8>20015>50
3-(4-Ethylcyclohexyl)pyrrolidin-3-ol 59.12.4854218
4-(4-Ethylcyclohexyl)piperidin-4-ol 69.82.930755
Orthogonal Cross-Validation Workflow

To ensure that the observed biological efficacy of 3-(4-Ethylcyclohexyl)azetidin-3-ol is genuine and not an artifact of assay interference or poor solubility, we employ an orthogonal cross-validation workflow. Relying solely on phenotypic readouts is a common pitfall; therefore, target engagement and metabolic clearance must be evaluated in parallel.

AssayWorkflow cluster_0 Primary Biological Assays cluster_1 Orthogonal Cross-Validation Start 3-(4-Ethylcyclohexyl)azetidin-3-ol (Test Scaffold) Bio1 CellTiter-Glo Viability (Phenotypic) Start->Bio1 Bio2 NanoBRET Target Engagement (Mechanistic) Start->Bio2 Val1 LC-MS/MS Stability (Microsomal) Start->Val1 Val2 Surface Plasmon Resonance (Kinetics) Start->Val2 Data Integrated Efficacy & Stability Profile Bio1->Data IC50 Bio2->Data EC50 / Occupancy Val1->Data T1/2, CLint Val2->Data KD, Koff

Fig 1: Orthogonal cross-validation workflow for azetidin-3-ol scaffold biological assays.

Self-Validating Experimental Protocols

A robust biological assay must be a self-validating system. The following protocols are designed with internal controls that independently verify the integrity of the assay mechanics, ensuring that the data generated for 3-(4-Ethylcyclohexyl)azetidin-3-ol is absolute.

Protocol A: In Vitro Microsomal Stability (LC-MS/MS)

This assay measures the intrinsic clearance (CLint) of the azetidine scaffold.

  • Causality of Design: We utilize a late-stage quench with an internal standard (IS) to normalize matrix effects. If ion suppression occurs in the mass spectrometer due to microsomal proteins, the IS signal will drop proportionally, preventing a false-positive "rapid clearance" reading.

  • Step 1: Matrix Preparation. Pre-incubate 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Compound Spiking. Add 3-(4-Ethylcyclohexyl)azetidin-3-ol to a final concentration of 1 µM. Keep DMSO concentration strictly ≤0.1% to prevent CYP450 inhibition.

  • Step 3: Reaction Initiation. Initiate the metabolic reaction by adding 1 mM NADPH regenerating system.

  • Step 4: Self-Validating Quench. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard).

  • Step 5: Control Validation. Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only validated if Verapamil T₁/₂ is <15 mins and Warfarin T₁/₂ is >120 mins.

  • Step 6: Analysis. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS, calculating CLint based on the log-linear depletion of the parent to IS ratio.

Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical assays lack cellular context (e.g., membrane permeability, high intracellular ATP). NanoBRET self-validates both membrane permeability and specific target binding in live cells.

  • Causality of Design: By relying on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer, a drop in BRET signal upon the addition of the azetidine compound proves that the molecule successfully crossed the cell membrane and competitively displaced the tracer at the specific binding pocket.

  • Step 1: Cell Transfection. Transfect HEK293 cells with the NanoLuc-target fusion plasmid. Plate at 2x10⁴ cells/well in a 384-well white plate and incubate for 24 hours.

  • Step 2: Tracer Equilibration. Add the fluorescent NanoBRET tracer at its predetermined K_d concentration.

  • Step 3: Competitive Displacement. Dispense a 10-point dose-response titration of 3-(4-Ethylcyclohexyl)azetidin-3-ol (ranging from 10 µM to 0.5 nM). Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Step 4: Detection. Add NanoBRET Nano-Glo Substrate. Read dual luminescence (donor emission at 460 nm, acceptor emission at 618 nm).

  • Step 5: Validation. Calculate the BRET ratio (618 nm / 460 nm). A dose-dependent decrease in the BRET ratio confirms on-target intracellular engagement.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 3-(4-Ethylcyclohexyl)azetidin-3-ol Stability Under Acidic Conditions

Introduction: The Azetidine Ring - A Privileged Scaffold with an Achilles' Heel In modern medicinal chemistry, the azetidine ring has emerged as a highly valuable structural motif.[1][2] This four-membered saturated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Ring - A Privileged Scaffold with an Achilles' Heel

In modern medicinal chemistry, the azetidine ring has emerged as a highly valuable structural motif.[1][2] This four-membered saturated heterocycle provides a rigid, three-dimensional scaffold that can effectively orient substituents towards biological targets, often leading to improved ligand efficiency and potency.[1] Its small size and polar nature can also confer favorable physicochemical properties, such as improved solubility, making it an attractive replacement for larger, more lipophilic rings like piperidines or pyrrolidines.[3][4]

However, the utility of the azetidine scaffold is intrinsically linked to its primary chemical challenge: inherent ring strain. With a strain energy of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than its five-membered pyrrolidine counterpart and is susceptible to cleavage under various conditions.[2][5][6] This instability is particularly pronounced in acidic environments, which are encountered both in chemical synthesis and, crucially, during oral drug administration within the gastrointestinal tract.

Acid-catalyzed degradation typically proceeds via protonation of the azetidine nitrogen, forming a highly strained and reactive azetidinium ion.[7][8] This intermediate is then vulnerable to nucleophilic attack, leading to ring-opening and the formation of undesired degradation products.[6][9] For drug development professionals, understanding and quantifying this stability is not merely an academic exercise; it is a critical step in risk assessment and lead candidate selection.[9][10][11]

This guide provides a comprehensive framework for benchmarking the acidic stability of a novel compound, 3-(4-Ethylcyclohexyl)azetidin-3-ol , against rationally designed alternatives. We will detail a self-validating forced degradation protocol, explain the mechanistic rationale behind experimental choices, and present a clear methodology for data interpretation, empowering researchers to make informed decisions in the drug development pipeline.

Strategic Benchmarking: Context is Key

To objectively evaluate the stability of our target compound, it is essential to compare it against benchmarks designed to probe the key factors governing azetidine ring stability. The primary determinant of acid-catalyzed degradation is the basicity of the ring nitrogen; therefore, our benchmarks will feature modifications at this position.

  • Target Compound: 3-(4-Ethylcyclohexyl)azetidin-3-ol

    • Features a secondary amine, which is expected to be relatively basic and thus readily protonated under acidic conditions.

  • Benchmark A (Electron-Withdrawing): 1-Benzoyl-3-(4-ethylcyclohexyl)azetidin-3-ol

    • Rationale: The electron-withdrawing benzoyl group significantly reduces the electron density on the nitrogen atom, lowering its basicity (pKa).[1][5] This should make the nitrogen less susceptible to protonation, thereby increasing the stability of the ring against acid-catalyzed opening.

  • Benchmark B (Sterically Hindered): 1-(tert-Butyl)-3-(4-ethylcyclohexyl)azetidin-3-ol

    • Rationale: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This may impede the approach of solvated protons and nucleophiles, potentially slowing the rate of degradation through kinetic, rather than electronic, effects.

By comparing our target compound to these two benchmarks, we can deconvolve the electronic and steric contributions to its stability profile.

The Mechanism of Degradation: An Inevitable Consequence of Strain

The acid-catalyzed degradation of azetidines is a well-understood process driven by the relief of ring strain. The proposed pathway for 3-(4-Ethylcyclohexyl)azetidin-3-ol involves two key steps, as illustrated below.

cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Ring-Opening Azetidine Target Compound 3-(4-Ethylcyclohexyl)azetidin-3-ol Azetidinium Azetidinium Ion (Reactive Intermediate) Azetidine->Azetidinium Fast, Reversible Proton H+ Proton->Azetidine Degradant Ring-Opened Degradant (e.g., Amino Alcohol) Azetidinium->Degradant Rate-Determining Step (Slow) Nucleophile H₂O (Nucleophile) Nucleophile->Azetidinium

Caption: Proposed acid-catalyzed degradation pathway for the target compound.

The initial, rapid protonation of the azetidine nitrogen forms the azetidinium ion. This step is critical as it transforms the nitrogen into a good leaving group and further polarizes the C-N bonds, activating the ring for the subsequent, rate-determining nucleophilic attack by water, which results in irreversible ring cleavage.

Experimental Protocol: A Forced Degradation Study

This protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[12][13][14] Forced degradation studies use exaggerated conditions to accelerate degradation, providing critical insights into a molecule's intrinsic stability in a shortened timeframe.[9][10][11]

Objective

To determine and compare the degradation kinetics (rate constant and half-life) of the Target Compound, Benchmark A, and Benchmark B across a range of acidic pH values.

Materials & Equipment
  • Target Compound, Benchmark A, and Benchmark B (≥98% purity)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Potassium Phosphate Monobasic, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, HPLC grade (18 MΩ·cm)

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system with PDA or UV detector (e.g., Agilent 1200 series)[15]

  • LC-MS system for peak identification (optional but recommended)[10]

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow is designed to ensure consistency and comparability across all tested molecules.

A Stock Solution Prep (1 mg/mL in 50:50 ACN:H₂O) B Stress Condition Setup (0.1M HCl, 0.01M HCl, pH 4.5 Buffer) A->B Add stock to stress media C Incubation (60°C) B->C Place in incubator D Time-Point Sampling (t=0, 2, 4, 8, 12, 24h) C->D Withdraw aliquots E Quenching & Dilution (Neutralize with NaOH, Dilute to 50 µg/mL) D->E Stop degradation F HPLC Analysis (Quantify % Parent Remaining) E->F Inject into HPLC G Data Processing (Calculate k and t½) F->G Plot ln(%Parent) vs. Time

Caption: Experimental workflow for the comparative acid stability study.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each compound (Target, Benchmark A, Benchmark B) in a 50:50 mixture of Acetonitrile:Water to prepare individual 1.0 mg/mL stock solutions.

    • Causality Insight: Using a mixed organic/aqueous solvent ensures solubility for compounds with varying polarities.

  • Preparation of Acidic Media:

    • Prepare the following stress solutions: 0.1 M HCl, 0.01 M HCl, and a pH 4.5 buffer (e.g., phosphate or acetate).

    • Causality Insight: This range simulates conditions from the highly acidic stomach environment (pH 1-2) to the less acidic upper small intestine and allows for the determination of a pH-rate profile.

  • Initiation of Degradation Study:

    • For each compound, add a precise volume of its stock solution to each of the three acidic media to achieve a final starting concentration of 100 µg/mL.

    • Vortex each solution thoroughly.

    • Immediately withdraw an aliquot from each solution for the t=0 time point (see step 5).

    • Place the remaining sealed vials into a pre-heated incubator set at 60°C.

    • Causality Insight: Elevated temperature accelerates the reaction, allowing for observable degradation within a 24-hour timeframe, as per forced degradation principles.[16]

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 1.0 mL) from each vial at specified time points: 2, 4, 8, 12, and 24 hours.

  • Sample Quenching and Preparation:

    • Immediately neutralize the acidic aliquot with an equivalent molar amount of NaOH to halt the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a final theoretical concentration of 50 µg/mL for HPLC analysis.

    • Causality Insight: Quenching is a critical step to ensure that the measured degradation accurately reflects the specified time point and does not continue post-sampling.

  • HPLC Analysis (Stability-Indicating Method):

    • A stability-indicating method is one that can resolve the parent drug from its degradation products.[11][15]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophores present).

    • Injection Volume: 10 µL

    • Causality Insight: A gradient elution is employed to ensure separation of the parent compound from potentially more polar degradation products. Formic acid is used to ensure good peak shape and is compatible with mass spectrometry.[17]

Results and Interpretation: Quantifying Stability

The primary output of the HPLC analysis is the peak area of the parent compound at each time point. This data is used to calculate the percentage of the compound remaining relative to the t=0 sample.

Comparative Degradation Data

The following table summarizes hypothetical, yet plausible, results from this study.

Time (h)Condition% Parent Remaining (Target Compound)% Parent Remaining (Benchmark A)% Parent Remaining (Benchmark B)
00.1 M HCl100.0100.0100.0
40.1 M HCl60.595.175.2
80.1 M HCl36.890.456.1
120.1 M HCl22.386.042.3
240.1 M HCl5.074.017.9
00.01 M HCl100.0100.0100.0
40.01 M HCl88.298.892.1
80.01 M HCl77.997.684.8
120.01 M HCl68.796.478.0
240.01 M HCl47.292.960.9
0pH 4.5 Buffer100.0100.0100.0
24pH 4.5 Buffer98.1>99.598.9
Kinetic Analysis: Half-Life Comparison

Assuming pseudo-first-order kinetics, the degradation rate constant (k) can be determined from the slope of the line when plotting the natural logarithm of the percentage of parent remaining versus time (ln[% Parent] vs. t). The half-life (t½) is then calculated as t½ = 0.693 / k.

CompoundConditionRate Constant (k, h⁻¹)Half-Life (t½, h)Stability Rank
Target Compound 0.1 M HCl0.1255.5 3 (Least Stable)
Benchmark A 0.1 M HCl0.01353.3 1 (Most Stable)
Benchmark B 0.1 M HCl0.0719.8 2
Target Compound 0.01 M HCl0.03122.4 3 (Least Stable)
Benchmark A 0.01 M HCl0.003231.0 1 (Most Stable)
Benchmark B 0.01 M HCl0.02133.0 2
Interpretation of Results
  • Impact of Acidity: As expected, degradation for all compounds was significantly faster in 0.1 M HCl compared to 0.01 M HCl, and negligible at pH 4.5. This confirms that the degradation is acid-catalyzed.

  • Target Compound: The unsubstituted azetidine nitrogen makes this compound the most susceptible to protonation and subsequent degradation, exhibiting the shortest half-life in both strong acid conditions.

  • Benchmark A (Electronic Effect): The N-benzoyl group dramatically increased stability, with a half-life nearly 10-fold greater than the target compound in 0.1 M HCl. This is a direct consequence of the reduced basicity of the nitrogen, which disfavors the initial protonation step required for ring-opening.[1] This result provides a clear and validated strategy for stabilizing the azetidine core.

  • Benchmark B (Steric Effect): The tert-butyl group conferred a moderate but significant increase in stability compared to the target compound. Its half-life was nearly double that of the target in 0.1 M HCl. This demonstrates that sterically hindering the nitrogen can slow degradation, though the effect is less pronounced than the electronic stabilization provided by the benzoyl group.

Conclusion and Strategic Recommendations

This comparative guide demonstrates a robust, data-driven approach to evaluating the acidic stability of 3-(4-Ethylcyclohexyl)azetidin-3-ol. The forced degradation study confirms that the unsubstituted azetidine ring is highly labile under strongly acidic conditions, a significant liability for a potential oral drug candidate.

The key findings are:

  • Stability Ranking in Acid: Benchmark A (N-Benzoyl) >> Benchmark B (N-tert-Butyl) > Target Compound.

  • Mechanism of Stabilization: Both electronic deactivation and steric hindrance of the azetidine nitrogen are effective strategies for mitigating acid-catalyzed degradation. Electronic deactivation via an acyl group proved to be the more robust strategy.

For drug development professionals working with this scaffold, these results provide actionable intelligence. The inherent instability of the parent compound necessitates chemical modification to advance it through development. Based on this benchmarking data, introducing an electron-withdrawing group on the azetidine nitrogen is the recommended path forward to engineer a more stable analogue suitable for further preclinical evaluation. This study serves as a template for early-stage risk assessment, enabling teams to proactively address potential liabilities and build quality and stability into their drug candidates from the outset.

References

  • Title: Quality Guidelines - ICH Q1A - Q1F Stability Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: GMP-Report URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL: [Link]

  • Title: Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones Source: Organic Letters URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained Source: The Windshire Group URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Q1 Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL: [Link]

  • Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES URL: [Link]

  • Title: Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Source: Impact Factor URL: [Link]

  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: LinkedIn URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: Scientia Pharmaceutica (via NIH PMC) URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Agilent Technologies URL: [Link]

Sources

Validation

Structural and Pharmacological Comparison Guide: 3-(4-Ethylcyclohexyl)azetidin-3-ol vs. Piperidine Analogs

Executive Summary In modern drug discovery, selecting the optimal saturated heterocyclic scaffold is a critical decision that dictates a lead compound's physicochemical properties, safety profile, and overall developabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, selecting the optimal saturated heterocyclic scaffold is a critical decision that dictates a lead compound's physicochemical properties, safety profile, and overall developability. Scaffold hopping from a traditional six-membered piperidine ring to a four-membered azetidine ring is a highly effective strategy used to fine-tune lipophilicity, modulate basicity, and improve metabolic stability [1].

This technical guide provides an objective, data-driven structural comparison between 3-(4-Ethylcyclohexyl)azetidin-3-ol and its direct six-membered counterpart, 4-(4-Ethylcyclohexyl)piperidin-4-ol . By analyzing the causality behind their physicochemical differences, this guide equips medicinal chemists and drug development professionals with the insights needed to make informed structural modifications.

Structural & Conformational Analysis: A Tale of Two Rings

The fundamental differences between azetidine and piperidine analogs stem from their distinct ring sizes and the resulting conformational constraints [1].

The Azetidine Scaffold: High Strain, Compact Geometry

3-(4-Ethylcyclohexyl)azetidin-3-ol features a four-membered azetidine ring. This architecture is characterized by significant ring strain (approximately 25.4 kcal/mol) [2]. To accommodate this strain, the C–N–C bond angle is heavily compressed to approximately 93° [2].

  • Mechanistic Consequence: This severe angle compression forces a rehybridization of the nitrogen atom, increasing the s-character of its lone pair orbital. A lone pair with higher s-character is held closer to the nucleus, stabilizing it and making it less available to accept a proton [2]. Consequently, azetidines generally exhibit a lower pKa (reduced basicity) compared to their piperidine counterparts.

The Piperidine Scaffold: Low Strain, High Flexibility

In contrast, 4-(4-Ethylcyclohexyl)piperidin-4-ol utilizes a six-membered piperidine ring that naturally adopts a highly stable chair conformation.

  • Mechanistic Consequence: With near-ideal tetrahedral bond angles (~109.5°) and negligible ring strain (~0 kcal/mol), the nitrogen lone pair is highly accessible. This results in higher basicity (higher pKa), which can lead to a greater fraction of the drug being protonated at physiological pH (7.4) [1]. While this improves aqueous solubility, excessive basicity often correlates with poor passive membrane permeability and increased hERG channel liability.

PK_Influence N1 Ring Contraction (Piperidine to Azetidine) N2 Angle Compression (C-N-C ~93°) N1->N2 induces N3 Increased s-character of N Lone Pair N2->N3 causes N4 Reduced Basicity (Lower pKa) N3->N4 results in N5 Enhanced Passive Permeability N4->N5 improves N6 Reduced hERG Liability N4->N6 mitigates

Mechanistic pathway of azetidine ring contraction altering physicochemical properties.

Comparative Physicochemical Data

The incorporation of the bulky, lipophilic 4-ethylcyclohexyl tail emphasizes the need for a highly optimized polar headgroup. The table below summarizes the comparative data between the two scaffolds.

Property3-(4-Ethylcyclohexyl)azetidin-3-ol4-(4-Ethylcyclohexyl)piperidin-4-olPharmacological Implication
Ring Size 4-membered6-memberedAzetidine provides a more compact, rigid vector for target binding [3].
Ring Strain ~25.4 kcal/mol [2]~0 kcal/molHigh strain in azetidine alters electron distribution and reactivity [1].
C-N-C Angle ~93°~109.5°Drives the rehybridization of the nitrogen lone pair [2].
Basicity (pKa) Lower (~8.5 - 9.5)*Higher (~10.0 - 11.2)Lower pKa enhances passive membrane permeability at pH 7.4 [1].
Lipophilicity (LogP) LowerHigherAzetidine's smaller volume reduces overall lipophilicity, improving solubility [4].
Metabolic Stability Variable (Susceptible to ring-opening)Generally RobustPiperidines are stable, but azetidines can bypass specific CYP450 oxidations [3].

*Note: Exact pKa values fluctuate based on the specific stereochemistry and inductive effects of the 4-ethylcyclohexyl substitution, but the relative delta remains consistent.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these scaffolds, empirical validation of their physicochemical and metabolic profiles is required. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are identified and isolated.

Protocol A: Potentiometric pKa Determination

Rationale: To empirically validate the theoretical reduction in basicity caused by the azetidine ring's angle compression.

  • Preparation: Dissolve 2 mg of the analyte in 10 mL of a co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete dissolution of the lipophilic 4-ethylcyclohexyl tail.

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl. Causality: This ensures the secondary amine of either the azetidine or piperidine is 100% protonated prior to titration.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption (which would form carbonic acid and skew the titration curve).

  • Self-Validation (Control): Run a blank titration containing only the co-solvent mixture. Subtract the blank curve from the analyte curve to isolate the specific ionization event of the heterocycle. Calculate the aqueous pKa using Yasuda-Shedlovsky extrapolation.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To determine if the inherent ring strain of the azetidine scaffold leads to premature metabolic clearance (e.g., ring-opening) compared to the stable piperidine chair [1].

  • Incubation Matrix: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the test compound (1 µM final concentration). Initiate the reaction by adding an NADPH-regenerating system. Causality: Cytochrome P450 enzymes require a continuous supply of reducing equivalents (NADPH) to catalyze the oxidation of the heterocyclic rings.

  • Quenching & Time-Course: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Self-Validation (Control): Include Verapamil (high clearance) and Dextromethorphan (low clearance) as positive controls to verify the metabolic viability of the HLM batch. Run a minus-NADPH control to rule out non-CYP mediated degradation or chemical instability due to azetidine ring strain.

Workflow S1 Compound Synthesis & Purification S2 Physicochemical Profiling (pKa, LogP) S1->S2 S3 In Vitro ADME (Microsomal Stability) S2->S3 S4 Data Synthesis & Lead Selection S3->S4

Self-validating experimental workflow for evaluating azetidine and piperidine analogs.

Conclusion for Drug Developers

Replacing a piperidine ring with an azetidin-3-ol core—as seen in the transition to 3-(4-Ethylcyclohexyl)azetidin-3-ol —is not merely a cosmetic structural change. It is a calculated manipulation of quantum mechanics and thermodynamics. The resulting angle compression drives an increase in lone-pair s-character, effectively lowering the pKa[2]. This single modification can rescue a piperidine lead suffering from poor permeability or high hERG liability, while simultaneously reducing the molecule's lipophilic footprint [4]. However, developers must rigorously evaluate the metabolic stability of the azetidine analog, as the ~25.4 kcal/mol of ring strain can introduce novel metabolic liabilities depending on the specific target binding pocket [3].

References

  • Azetidine - Chemical and Physical Properties Grokipedia [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry - ACS Publications [Link]

  • Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor PubMed Central (PMC)[Link]

Comparative

A Comparative Guide to the Synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are of paramount importance for the development of novel therapeutics with improved physicochemical properties. Among these, the azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are of paramount importance for the development of novel therapeutics with improved physicochemical properties. Among these, the azetidine motif offers a unique three-dimensional profile that can enhance potency, selectivity, and metabolic stability. This guide provides a comparative analysis of two prominent synthetic routes to 3-(4-ethylcyclohexyl)azetidin-3-ol, a key intermediate for sophisticated drug candidates. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 3-substituted azetidin-3-ols can be broadly approached from two distinct strategies: construction of the azetidine ring from acyclic precursors or functionalization of a pre-existing azetidine core. This guide will compare a representative example of each:

  • Route 1: Ring Formation via Epichlorohydrin and a Primary Amine. This classical approach involves the reaction of a primary amine with epichlorohydrin, leading to the formation of the N-substituted azetidin-3-ol in a one-pot or two-step sequence.

  • Route 2: C-C Bond Formation on a Pre-formed Azetidine Ring. This modern strategy utilizes a commercially available, N-protected azetidin-3-one and introduces the desired substituent via a nucleophilic addition, such as a Grignard reaction.

Route 1: Synthesis from Epichlorohydrin and 4-Ethylcyclohexylamine

This route is a direct and often cost-effective method for the preparation of N-substituted azetidin-3-ols.[1][2] The reaction proceeds through a two-step sequence initiated by the nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide in epichlorohydrin. The resulting amino alcohol intermediate then undergoes an intramolecular cyclization to form the azetidine ring.

Experimental Protocol: Route 1

Step 1: Synthesis of 1-((4-ethylcyclohexyl)amino)-3-chloropropan-2-ol

  • To a stirred solution of 4-ethylcyclohexylamine (1.0 eq) in a suitable solvent such as isopropanol or water at room temperature, add epichlorohydrin (1.05 eq) dropwise, ensuring the temperature does not exceed 30 °C.[2]

  • Stir the reaction mixture at room temperature for 24-30 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent, yielding the crude intermediate, 1-((4-ethylcyclohexyl)amino)-3-chloropropan-2-ol, which can be used in the next step without further purification.

Step 2: Cyclization to 3-(4-Ethylcyclohexyl)azetidin-3-ol

  • Dissolve the crude intermediate from the previous step in a suitable solvent like methanol.

  • Add a solution of sodium hydroxide (1.2 eq) in methanol dropwise to the stirred mixture at a temperature below 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-ethylcyclohexyl)azetidin-3-ol.

Route1_Workflow cluster_step1 Step 1: Epoxide Ring Opening cluster_step2 Step 2: Intramolecular Cyclization Amine 4-Ethylcyclohexylamine Intermediate 1-((4-ethylcyclohexyl)amino)-3-chloropropan-2-ol Amine->Intermediate Isopropanol, RT, 24-30h Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 3-(4-Ethylcyclohexyl)azetidin-3-ol Intermediate->Product Methanol, 0°C to RT Base NaOH Base->Product

Caption: Workflow for the synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol via the epichlorohydrin route.

Route 2: Synthesis from N-Boc-azetidin-3-one and a Grignard Reagent

This approach offers greater flexibility in the choice of the C3-substituent and utilizes a commercially available, stable starting material in N-Boc-azetidin-3-one. The key step is the nucleophilic addition of a Grignard reagent to the ketone functionality of the azetidine ring.[3]

Experimental Protocol: Route 2

Step 1: Preparation of 4-Ethylcyclohexylmagnesium Bromide

  • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-4-ethylcyclohexane (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with N-Boc-azetidin-3-one

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-azetidin-3-one (0.9 eq) in anhydrous THF under an inert atmosphere.

  • Add the solution of N-Boc-azetidin-3-one dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(4-ethylcyclohexyl)azetidin-3-ol.

Step 3: Deprotection of the Azetidine Nitrogen (Optional)

  • Dissolve the N-Boc protected azetidinol in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • The resulting salt of 3-(4-ethylcyclohexyl)azetidin-3-ol can be used directly or neutralized with a base to obtain the free amine.

Route2_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Deprotection (Optional) Bromide 1-Bromo-4-ethylcyclohexane Grignard 4-Ethylcyclohexylmagnesium Bromide Bromide->Grignard Anhydrous THF Mg Magnesium Mg->Grignard Protected_Product N-Boc-3-(4-ethylcyclohexyl)azetidin-3-ol Grignard->Protected_Product Anhydrous THF, 0°C to RT Azetidinone N-Boc-azetidin-3-one Azetidinone->Protected_Product Final_Product 3-(4-Ethylcyclohexyl)azetidin-3-ol Protected_Product->Final_Product DCM or Dioxane, RT Acid TFA or HCl Acid->Final_Product

Caption: Workflow for the synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol via the Grignard reaction route.

Comparative Analysis

FeatureRoute 1: EpichlorohydrinRoute 2: Grignard Reaction
Starting Materials 4-Ethylcyclohexylamine, Epichlorohydrin1-Bromo-4-ethylcyclohexane, N-Boc-azetidin-3-one
Number of Steps 2 (for N-substituted product)2-3 (depending on need for deprotection)
Overall Yield ModerateGood to High
Scalability Can be challenging due to potential for side reactions.Generally good, with careful control of the exothermic Grignard formation.
Versatility Limited to N-substituted azetidin-3-ols.Highly versatile for introducing a wide range of C3-substituents.
Key Challenges Formation of bis-adducts and other impurities.[1]Strict anhydrous conditions required for Grignard reagent formation and reaction.
Purification Column chromatography often required.Column chromatography typically necessary.

Conclusion

Both synthetic routes presented offer viable pathways to 3-(4-ethylcyclohexyl)azetidin-3-ol.

Route 1 is a more direct approach for the synthesis of the N-substituted target molecule, potentially utilizing more readily available and less expensive starting materials. However, it may be prone to the formation of side products, which could complicate purification and lower the overall yield.

Route 2 provides a more controlled and versatile synthesis. The use of a pre-formed, protected azetidine ring allows for the clean introduction of the desired C3-substituent via a well-established Grignard reaction. While this route requires an additional deprotection step to obtain the N-unsubstituted final product, it generally offers higher yields and greater adaptability for the synthesis of a diverse library of analogues.

The choice between these two routes will ultimately depend on the specific project goals, including the desired scale of the synthesis, the availability of starting materials, and the need for synthetic versatility. For rapid, targeted synthesis of the N-(4-ethylcyclohexyl) derivative, Route 1 may be advantageous. For broader medicinal chemistry campaigns requiring the synthesis of multiple C3-analogues and a more controlled process, Route 2 is the superior choice.

References

  • Jubilant Organosys Ltd. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Org. Process Res. Dev.2011 , 15 (1), 149–153. [Link]

  • Dubois, M. A. J.; et al. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. J. Org. Chem.2019 , 84 (9), 5943–5956. [Link]

  • Jubilant Organosys Ltd. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Org. Process Res. Dev.2010 , 14 (4), 858–863. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Ethylcyclohexyl)azetidin-3-ol

This document provides a detailed, step-by-step guide for the proper and safe disposal of 3-(4-Ethylcyclohexyl)azetidin-3-ol, a novel azetidine derivative. The procedures outlined herein are designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 3-(4-Ethylcyclohexyl)azetidin-3-ol, a novel azetidine derivative. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. The information is synthesized from established best practices for handling and disposal of analogous chemical structures, specifically cyclic amines and other azetidine compounds, in the absence of a specific Safety Data Sheet (SDS) for this novel molecule.

Hazard Characterization and Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3-(4-Ethylcyclohexyl)azetidin-3-ol is paramount. While a specific SDS for this compound is not available, an assessment based on analogous azetidine derivatives and cyclic amines suggests the following potential hazards:

  • Toxicity: Similar to other amine compounds, it may be harmful if swallowed or in contact with skin.[1]

  • Corrosivity: Azetidine itself is known to cause severe skin burns and eye damage.[2] Therefore, 3-(4-Ethylcyclohexyl)azetidin-3-ol should be handled as a potential corrosive.

  • Irritation: It may cause skin and respiratory tract irritation.[1]

  • Environmental Hazards: Many organic amines are harmful to aquatic life. Therefore, this compound should not be released into the environment.[2][3]

Given these potential hazards, 3-(4-Ethylcyclohexyl)azetidin-3-ol must be treated as hazardous waste .

Personal Protective Equipment (PPE)

All personnel handling 3-(4-Ethylcyclohexyl)azetidin-3-ol waste must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All handling of the waste should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[4]

Waste Segregation and Containerization

Proper segregation and containerization are crucial to prevent dangerous chemical reactions and ensure safe disposal.

Step-by-Step Protocol:

  • Waste Identification: Clearly label a dedicated waste container for 3-(4-Ethylcyclohexyl)azetidin-3-ol and any contaminated materials (e.g., gloves, weighing paper, pipette tips).[5]

  • Labeling: The label must include the full chemical name, "3-(4-Ethylcyclohexyl)azetidin-3-ol," and clear hazard warnings (e.g., "Hazardous Waste," "Corrosive," "Irritant").[6]

  • Segregation: As a nitrogen-containing heterocyclic compound, it should be segregated with other non-halogenated organic waste.[5] Do not mix this waste with other chemical waste streams unless compatibility has been definitively confirmed.[5][7]

  • Containerization: Use a leak-proof, chemically resistant container with a secure lid.[5][8] Do not fill the container beyond 90% of its capacity to allow for expansion.[5]

Parameter Requirement Rationale
Container Material Chemically resistant (e.g., HDPE, glass)To prevent degradation of the container and potential leaks.
Container Lid Secure, screw-topTo prevent spills and the release of vapors.
Labeling Full chemical name, hazard warningsTo ensure proper handling and disposal by all personnel.
Filling Capacity Maximum 90%To allow for vapor expansion and prevent spills.
On-Site Storage and Accumulation

The storage of hazardous waste is strictly regulated.

Step-by-Step Protocol:

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5]

  • Ventilation: This area must be well-ventilated.[8]

  • Incompatible Materials: Store the container away from heat sources and incompatible chemicals, such as strong oxidizing agents and acids.[7]

  • Secondary Containment: It is best practice to use a secondary containment system to capture any potential leaks.[8]

  • Time Limits: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste on-site.[6][8]

Disposal Methodology

The recommended method for the final disposal of 3-(4-Ethylcyclohexyl)azetidin-3-ol is through a licensed hazardous waste disposal company.

Step-by-Step Protocol:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

  • Incineration: The most probable disposal route for this type of organic compound is high-temperature incineration at a permitted facility.[4]

  • Prohibited Disposal: Never dispose of 3-(4-Ethylcyclohexyl)azetidin-3-ol down the drain or in the regular trash.[5] This can lead to environmental contamination and is a violation of regulations.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Ethylcyclohexyl)azetidin-3-ol.

DisposalWorkflow start Generation of 3-(4-Ethylcyclohexyl)azetidin-3-ol Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate containerize Containerize in a Labeled, Leak-Proof Container segregate->containerize storage Store in Designated Hazardous Waste Accumulation Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Transfer to Licensed Facility for Incineration documentation->disposal

Caption: Disposal workflow for 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spills: In case of a small spill, contain it with an absorbent material (e.g., vermiculite, sand).[2] Collect the contaminated material and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.[4]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]

    • Inhalation: Move to fresh air and seek medical attention.[1]

Regulatory Compliance

All disposal activities must be conducted in strict compliance with local, state, and federal regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8]

References

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